3-Bromophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.22e-05 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMGHNOACSMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175578 | |
| Record name | 3-Bromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-59-1 | |
| Record name | 3-Bromophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, m-bromophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-bromophenyl isothiocyanate, a versatile chemical intermediate. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, chemical reactivity, and practical applications, with an emphasis on the scientific principles that underpin its use in the laboratory.
Core Profile and Physicochemical Properties
This compound, identified by CAS Number 2131-59-1 , is an aromatic isothiocyanate that serves as a crucial building block in organic synthesis.[1][2][3] The presence of the electrophilic isothiocyanate group (-N=C=S) and the bromine-substituted phenyl ring makes it a bifunctional reagent, enabling a wide range of chemical transformations. Its utility is particularly pronounced in the construction of nitrogen and sulfur-containing heterocycles and in the synthesis of thiourea derivatives, many of which exhibit significant biological activity.[4][5]
The fundamental properties of this compound are summarized below, providing a critical data reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 2131-59-1 | [1][2][3] |
| Molecular Formula | C₇H₄BrNS | [2][6] |
| Molecular Weight | 214.08 g/mol | [1][2] |
| IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2][6] |
| Appearance | Solid or yellow liquid after melting | [1][6] |
| Boiling Point | 256 °C (lit.) | [1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |
| SMILES String | Brc1cccc(c1)N=C=S | [1][3] |
| InChI Key | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [2][3] |
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Caption: Chemical structure of this compound.
Synthesis of this compound
The most prevalent and reliable method for synthesizing aryl isothiocyanates is from the corresponding primary amine.[7][8] This pathway involves a two-stage process: the formation of a dithiocarbamate salt, followed by its decomposition (desulfurization) to yield the isothiocyanate. This approach avoids the use of highly toxic reagents like thiophosgene, making it a preferred choice in modern synthetic labs.[7][8]
Underlying Mechanism
The synthesis begins with the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic carbon of carbon disulfide (CS₂). A base, such as triethylamine or potassium carbonate, is essential here; it acts as a proton scavenger, deprotonating the amine-adduct to form the dithiocarbamate salt.[9] This salt is typically an intermediate that is then treated with a desulfurizing agent. Reagents like tosyl chloride, lead nitrate, or cyanuric chloride facilitate the elimination of a sulfur atom to form the stable N=C=S cumulene system.[2][9][10]
General Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97 2131-59-1 [sigmaaldrich.com]
- 4. cbijournal.com [cbijournal.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Versatility of a Halogenated Aryl Isothiocyanate
In the landscape of modern medicinal chemistry and organic synthesis, 3-Bromophenyl isothiocyanate stands out as a pivotal reagent. Its utility stems from the unique reactivity of the isothiocyanate (–N=C=S) functional group, a powerful electrophile, combined with the synthetic versatility imparted by the bromo-substituted phenyl ring. This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to a detailed examination of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of this building block is essential for leveraging its full potential in creating diverse molecular architectures with significant biological activity.[1]
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data for any experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 214.08 g/mol | [2][3] |
| Molecular Formula | C₇H₄BrNS | [2][4] |
| CAS Number | 2131-59-1 | [2][3] |
| IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2] |
| Appearance | Clear colorless to pale yellow liquid or solid | [5] |
| Boiling Point | 256 °C (lit.) | [3] |
| Melting Point | 26 °C | [6] |
| Refractive Index (20°C) | 1.6810-1.6860 | [5] |
Spectroscopic Signature
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.1-7.6 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The spectrum will display signals for the six aromatic carbons and the unique isothiocyanate carbon. The carbon of the -N=C=S group typically gives a broad signal around 130-140 ppm.[7][8] Its broadness, sometimes leading to its near-silence, is a known phenomenon caused by the structural flexibility and dynamics of the NCS group.[8]
-
IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (–N=C=S) group is expected in the region of 2000–2200 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing at m/z 213 and 215, respectively.[4]
Synthesis of the Core Reagent: From Amine to Isothiocyanate
The most common and reliable method for synthesizing aryl isothiocyanates involves the conversion of the corresponding primary aryl amine.[2][9] The synthesis of this compound from 3-bromoaniline is a representative example of this transformation, typically proceeding through the in-situ formation and subsequent decomposition of a dithiocarbamate salt.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for aryl isothiocyanate synthesis.[2][10]
Causality: The reaction begins with the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurating agent, such as tosyl chloride, which facilitates the elimination of the sulfur and the formation of the isothiocyanate group.
Caption: Workflow for synthesizing this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoaniline (1.0 eq.) and triethylamine (2.2 eq.) in a suitable anhydrous solvent such as dichloromethane or THF.
-
Formation of Dithiocarbamate: Cool the solution to 0 °C using an ice bath. Slowly add carbon disulfide (1.5 eq.) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt will form.
-
Desulfurization: To the same flask, add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Core Application: Synthesis of N,N'-Disubstituted Thioureas
The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is robust, high-yielding, and allows for the rapid generation of diverse chemical libraries.
Experimental Protocol: General Synthesis of 1-(3-Bromophenyl)-3-(aryl/alkyl)thioureas
This protocol is based on standard procedures for thiourea synthesis from isothiocyanates.[11][12]
Causality: The reaction mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the highly electrophilic central carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is often quantitative and requires minimal purification.
Caption: General workflow for synthesizing thiourea derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 eq.) in a solvent such as dichloromethane, ethanol, or acetonitrile.
-
Addition of Isothiocyanate: To this solution, add this compound (1.0 eq.) either neat or as a solution in the same solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. For less reactive amines, the mixture can be heated to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-10 hours).
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.
Applications in Drug Discovery & Medicinal Chemistry
The thiourea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[13][14][15] Derivatives of this compound have been explored as potent inhibitors of various enzymes and as anticancer and anti-inflammatory agents.[3][16]
Mechanism of Action: Targeting Cellular Kinases
A significant area of research involves the use of thiourea derivatives as kinase inhibitors.[17] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The thiourea moiety can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many potent inhibitors. The 3-bromophenyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.
For example, thiourea derivatives have been investigated as inhibitors of enzymes like Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is upregulated in certain cancers.[17] Inhibition of PHGDH can starve cancer cells of essential building blocks, leading to cell death.
Caption: Inhibition of a kinase signaling pathway by a thiourea derivative.
Anticancer and Anti-inflammatory Activity
Thiourea derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways that contribute to cancer progression.[1][12] For instance, certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[1] Similarly, isothiocyanates and their derivatives can exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2).[3][15][16]
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation or allergy/asthma symptoms.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity provides a reliable and efficient route to a vast chemical space of thiourea derivatives. These derivatives have shown significant promise as modulators of key biological pathways, particularly in oncology and inflammation. By understanding the fundamental chemistry, synthetic protocols, and biological rationale outlined in this guide, researchers can effectively harness the power of this versatile building block to drive the discovery of next-generation therapeutics.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
3-Bromophenyl isothiocyanate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromophenyl isothiocyanate
This guide provides an in-depth exploration of this compound, a versatile chemical reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and provide validated protocols, grounding our discussion in authoritative references.
Core Physicochemical & Spectroscopic Profile
This compound (3-BPI) is a bifunctional molecule featuring a bromine-substituted aromatic ring and a highly reactive isothiocyanate group. This combination makes it a valuable building block, where the isothiocyanate serves as a reactive handle for conjugation and the brominated ring offers a site for further structural diversification through cross-coupling reactions.
Physical and Chemical Properties
A summary of the key physicochemical properties of 3-BPI is presented below for quick reference. These parameters are critical for experimental design, safety considerations, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNS | [1][2] |
| Molecular Weight | 214.08 g/mol | [1][3] |
| CAS Number | 2131-59-1 | [1][3] |
| Appearance | White to almost white powder or crystal; yellow liquid after melting | [3][4] |
| Melting Point | 26 °C | [5] |
| Boiling Point | 256 °C (lit.) | [3][5] |
| Density | 1.50 g/cm³ | [5][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents like THF, DCM, ethanol, and ether. Low water solubility (24.41 mg/L at 25 °C). | [4][7] |
| SMILES | BrC1=CC=CC(=C1)N=C=S | [3] |
| InChIKey | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [3] |
Spectroscopic Signature
Confirming the identity and purity of 3-BPI is paramount. Its spectroscopic data reveals characteristic features.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the signal for the highly deshielded carbon of the isothiocyanate group, typically appearing around δ 130-140 ppm. Other aromatic carbon signals will also be present.[8]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The two highest peaks are observed at m/z 213 and 215.[1][9]
Synthesis of this compound
The most common and direct route to synthesizing aryl isothiocyanates like 3-BPI is from the corresponding primary amine, 3-bromoaniline. Several methods exist, but those employing carbon disulfide or thiophosgene (or its safer equivalents) are prevalent.[10][11] The reaction with carbon disulfide is often preferred due to the high toxicity of thiophosgene.
The general principle involves converting the amine into a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.[10]
Caption: General workflow for synthesizing 3-BPI from 3-bromoaniline.
Protocol: Synthesis via Dithiocarbamate Decomposition
This protocol utilizes tosyl chloride as a desulfurylating agent to mediate the decomposition of the in-situ generated dithiocarbamate salt.[12]
Materials:
-
3-Bromoaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromoaniline (1.0 eq) and triethylamine (2.2 eq) in DCM.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise. The causality here is critical: CS₂ is highly reactive, and dropwise addition at low temperature controls the initial exothermic reaction. Stir the mixture at 0 °C for 30 minutes.
-
Decomposition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The tosyl chloride acts as an efficient sulfur scavenger, activating the dithiocarbamate for elimination to the isothiocyanate.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic byproducts like toluenesulfinic acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
The Chemistry of the Isothiocyanate Group: A Potent Electrophile
The synthetic utility of 3-BPI is dominated by the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.[13]
References
- 1. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 2131-59-1 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound [webbook.nist.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 3-Bromophenyl isothiocyanate. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the compound's structural and physicochemical characteristics, reactivity profile, and spectral data. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, alongside a robust synthesis methodology. Safety protocols for handling and storage are also rigorously detailed to ensure best laboratory practices. The information presented herein is supported by authoritative references to ensure scientific integrity and empower researchers to effectively and safely utilize this compound in their work.
Introduction: The Significance of this compound
This compound is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group on a benzene ring. The isothiocyanate moiety (–N=C=S) is a highly reactive electrophilic group, making this compound a valuable building block in organic synthesis.[1] Its utility is particularly pronounced in the synthesis of various heterocyclic compounds and as a reagent in the development of novel therapeutic agents. Isothiocyanates, as a class, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of the bromine atom on the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its versatility as a synthetic intermediate. This guide aims to provide a detailed understanding of the fundamental physical properties of this compound, which is critical for its effective application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in any experimental setting. The following section details the key physicochemical parameters of this compound.
Summary of Physical Data
The quantitative physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄BrNS | [3] |
| Molecular Weight | 214.08 g/mol | [3] |
| CAS Number | 2131-59-1 | [3] |
| Appearance | Yellowish liquid or solid | [4] |
| Melting Point | 26 °C | [5] |
| Boiling Point | 256 °C (at 760 mmHg) | [4] |
| 81 °C (at 11 mmHg) | [4] | |
| Density | 1.50 g/cm³ | [5] |
| Refractive Index (n²⁰/D) | 1.685 | [6] |
| Water Solubility | 24.41 mg/L (at 25 °C) | |
| LogP (Octanol/Water) | 4.1 | [3] |
Solubility Profile
-
Expected to be Soluble in: Dichloromethane, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, toluene, and dimethyl sulfoxide (DMSO).
-
Expected to have Limited Solubility in: Alkanes such as hexane.
-
Reaction with Protic Solvents: It is important to note that this compound will react with protic solvents like alcohols (methanol, ethanol) and primary or secondary amines. Therefore, these should not be used as solvents unless a reaction is intended.
For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent system of interest using the protocol outlined in Section 5.5.
Reactivity Profile
The isothiocyanate functional group is characterized by an electrophilic central carbon atom, making it susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in synthetic chemistry.
Reaction with Nucleophiles
The primary reactions of this compound involve the addition of nucleophiles to the carbon of the isothiocyanate group. The most common nucleophiles in a biological and synthetic context are amines and thiols.
-
Reaction with Primary and Secondary Amines: this compound reacts readily with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is typically carried out in an aprotic solvent.
-
Reaction with Thiols: In the presence of a base, thiols will react with this compound to form dithiocarbamate adducts.
The general mechanism for the reaction of an isothiocyanate with a nucleophile is depicted below.
Caption: General reaction of an isothiocyanate with a nucleophile.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically observed in the range of 2000-2200 cm⁻¹. Other significant peaks will correspond to the aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the meta-substitution.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbon of the isothiocyanate group in the range of 125-140 ppm. Additionally, six signals will be present for the aromatic carbons, with their chemical shifts influenced by the bromine and isothiocyanate substituents.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.08 g/mol ).[3] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). Common fragmentation patterns may involve the loss of the isothiocyanate group.
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the physical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point using a capillary melting point apparatus.[7]
Methodology:
-
Sample Preparation: Finely powder a small amount of solid this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (26 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Caption: Workflow for melting point determination.
Infrared (IR) Spectroscopy
This protocol details the acquisition of an IR spectrum for a solid sample using the thin solid film method.[6]
Methodology:
-
Solution Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Film Casting: Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the clean salt plate should be run first.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.[1]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) to the vial. Ensure the compound is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If required for chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added to the solvent.
-
Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound by GC-MS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector: Set the injector temperature to an appropriate value (e.g., 250 °C) and operate in splitless or split mode depending on the sample concentration.
-
Oven Program: Develop a suitable temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Operate the mass spectrometer in electron ionization (EI) mode and scan over a suitable mass range (e.g., m/z 40-400).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS and start the analysis.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.
Solubility Determination
This protocol allows for the qualitative and semi-quantitative determination of solubility in various solvents.
Methodology:
-
Solvent Selection: Choose a range of representative organic solvents (e.g., methanol, ethanol, dichloromethane, diethyl ether, tetrahydrofuran, hexane, toluene, acetone, DMSO, DMF).
-
Sample Preparation: To a series of small, labeled vials, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL at a time).
-
Observation: After each addition, vortex or shake the vial vigorously for at least 30 seconds and observe if the solid has completely dissolved.
-
Classification:
-
Soluble: If the solid dissolves completely. The approximate solubility can be calculated based on the amount of solvent added.
-
Partially Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
Synthesis Protocol: Preparation from 3-Bromoaniline
This compound can be synthesized from 3-bromoaniline via the formation of a dithiocarbamate salt, followed by decomposition.[5]
Methodology:
-
Dithiocarbamate Salt Formation:
-
In a flask equipped with a magnetic stirrer, dissolve 3-bromoaniline in a suitable solvent (e.g., aqueous potassium carbonate solution).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (CS₂) dropwise to the stirred solution.
-
Allow the reaction to stir for several hours at room temperature to form the dithiocarbamate salt.
-
-
Decomposition to Isothiocyanate:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly add a desulfurylating agent (e.g., a solution of cyanuric chloride in dichloromethane) to the mixture.
-
Stir the reaction for an additional period at low temperature.
-
-
Workup and Purification:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Caption: Synthesis workflow for this compound.
Safe Handling and Storage
This compound is a hazardous substance and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not breathe vapor or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed examination of the physical properties, reactivity, synthesis, and safe handling of this compound. The information and protocols presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to utilize this versatile compound effectively and safely in their endeavors. A solid understanding of these fundamental properties is the foundation for innovation in chemical synthesis and the development of new technologies.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 2131-59-1 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Dimethyl sulfoxide solubility | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromophenyl isothiocyanate is a versatile aromatic organosulfur compound featuring a highly reactive isothiocyanate group and a bromine-substituted phenyl ring. This guide provides a comprehensive technical overview of its structure, synthesis, and reactivity. It emphasizes its critical role in drug discovery and chemical biology as a covalent modifier of biological macromolecules and a key building block for synthesizing complex therapeutic agents. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the knowledge to effectively utilize this reagent in their work.
Introduction: The Strategic Importance of this compound
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] While many are known for their roles as natural products in cruciferous vegetables, synthetic variants like this compound have become invaluable tools in medicinal chemistry and chemical biology.[2][3] The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to attack by nucleophiles, making it an effective "warhead" for forming stable covalent bonds with biological targets.[4][5]
The presence of a bromine atom on the phenyl ring further enhances its utility, providing a site for subsequent chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[6] This dual functionality makes this compound a powerful reagent for developing covalent inhibitors, chemical probes, and diverse libraries of bioactive compounds.[4][7]
Physicochemical Properties and Structure
A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in experimental design.
Structure:
-
Molecular Formula: C₇H₄BrNS[8]
-
IUPAC Name: 1-bromo-3-isothiocyanatobenzene[8]
-
SMILES: BrC1=CC=CC(=C1)N=C=S[9]
The structure consists of a benzene ring substituted with a bromine atom at the meta-position relative to the isothiocyanate group. The -N=C=S group is the key to its chemical reactivity.
Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 214.08 g/mol | [8][9] |
| Appearance | Solid (may be a yellow liquid after melting) | [9][10] |
| Boiling Point | 256 °C (lit.) | [9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| CAS Number | 2131-59-1 | [8][9] |
Synthesis and Manufacturing
The most common and established methods for synthesizing aryl isothiocyanates, including this compound, typically start from the corresponding primary amine (3-bromoaniline).[11]
Common Synthetic Routes:
-
From Dithiocarbamate Salts: This is a widely used two-step method. The primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[12][13] This intermediate is then decomposed using a desulfurating agent, such as phosgene or its safer alternatives like triphosgene or tosyl chloride, to yield the isothiocyanate.[7][12][13]
-
Using Thiophosgene: The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classic method.[12][14] However, due to the high toxicity and volatility of thiophosgene, this route is often avoided in modern synthesis in favor of safer alternatives.[14]
-
Modern Reagents: Newer methods utilize bench-stable solid reagents to circumvent the hazards associated with traditional methods. For example, reagents like (Me₄N)SCF₃ can efficiently convert primary amines to isothiocyanates at room temperature with operational simplicity.[14][15]
The choice of synthetic route depends on factors like scale, available starting materials, and safety considerations. For late-stage functionalization in complex molecule synthesis, milder and more functional-group-tolerant methods are preferred.[14][15]
Chemical Reactivity and Mechanism of Action
The utility of this compound is dominated by the electrophilic nature of the central carbon in the -N=C=S group.[3] This carbon is readily attacked by a wide range of nucleophiles, making the compound a potent covalent modifier.[5][16]
Reaction with Biological Nucleophiles:
The primary targets for isothiocyanates in a biological setting are the nucleophilic side chains of amino acid residues within proteins.[2][4]
-
Thiols (Cysteine): The sulfhydryl group (-SH) of cysteine is a primary target.[17] The reaction involves the nucleophilic attack of the thiolate anion on the isothiocyanate carbon, forming a dithiocarbamate adduct.[18] This reaction is generally rapid and is often the preferred site of modification.[17]
-
Amines (Lysine, N-terminus): The primary amine group (-NH₂) of lysine residues and the N-terminal amine of proteins also react, though typically under more basic conditions (pH > 9).[17][18][19] This reaction forms a stable thiourea linkage.[18]
The pH of the reaction environment is a critical determinant of selectivity. At physiological pH (~7.4), reaction with thiols is favored, while more alkaline conditions promote reaction with amines.[18] This pH-dependent reactivity can be exploited to achieve selective labeling of target proteins.
Applications in Research and Drug Development
The ability to form stable covalent bonds with proteins makes this compound a valuable tool in several areas of research.
-
Covalent Inhibitors: As a "warhead," it can be incorporated into small molecules designed to target specific proteins. By forming an irreversible covalent bond within the active or allosteric site of an enzyme or receptor, it can achieve potent and durable inhibition. This strategy is particularly effective for targets where high affinity reversible binding is difficult to achieve.[2][3]
-
Chemical Probes for Proteomics: Fluorescent or affinity-tagged derivatives of this compound can be synthesized to serve as chemical probes. These probes are used in activity-based protein profiling (ABPP) to identify and characterize new drug targets by covalently labeling reactive residues across the proteome.[4]
-
Building Block in Medicinal Chemistry: The compound serves as a versatile starting material. The isothiocyanate group can be used to link the bromophenyl scaffold to other molecular fragments through the formation of a thiourea bridge.[9][20] The bromine atom can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity and explore the structure-activity relationship (SAR) of a new chemical series.[6]
Experimental Protocol: Synthesis of a Disubstituted Thiourea
This protocol details a standard, reliable method for synthesizing an N-(3-bromophenyl)-N'-substituted thiourea, a common step in building larger, more complex molecules for drug discovery programs.[21][22]
Objective: To synthesize N-(3-bromophenyl)-N'-(4-methylbenzyl)thiourea via nucleophilic addition.
Materials:
-
This compound (1.0 mmol, 214.08 mg)
-
4-Methylbenzylamine (1.0 mmol, 121.18 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (214.08 mg).
-
Dissolution: Add 5 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Amine Addition: In a separate vial, dissolve 4-methylbenzylamine (121.18 mg) in 5 mL of anhydrous THF.
-
Reaction Initiation: Slowly add the amine solution dropwise to the stirred isothiocyanate solution at room temperature. Causality Note: Slow addition prevents localized heating and potential side reactions.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting materials and the appearance of a new, more polar product spot indicates reaction progress. The reaction is often complete within 1-2 hours.[21]
-
Work-up: Once the reaction is complete (as determined by TLC), remove the THF solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. However, if TLC indicates the presence of impurities, the product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[21]
Validation:
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Expected Outcome: The reaction should yield a white to off-white solid with a high yield (>90%).
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[23]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[23] It causes skin and serious eye irritation and may cause respiratory irritation.[23] It is also classified as a respiratory sensitizer.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[24][25] For handling solids, an N95 dust mask is recommended.[9]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[25]
Conclusion
This compound is a reagent of significant strategic value in modern chemical biology and drug discovery. Its defined structure, predictable reactivity, and dual functionality as both a covalent warhead and a synthetic building block provide researchers with a powerful tool for probing biological systems and constructing novel therapeutic agents. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount to leveraging its full potential in the laboratory.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 2131-59-1 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 20. This compound | 2131-59-1 [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. echemi.com [echemi.com]
- 25. fishersci.com [fishersci.com]
3-Bromophenyl isothiocyanate IUPAC name
An In-depth Technical Guide to 1-bromo-3-isothiocyanatobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-isothiocyanatobenzene, a versatile chemical reagent with significant applications in synthetic chemistry and drug discovery. The document elucidates its fundamental chemical properties, core reactivity, synthesis protocols, and its strategic use as a covalent modifier of biomolecules. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this compound in the design of novel therapeutics and chemical probes.
Core Chemical Identity and Properties
The foundation of effective application is a thorough understanding of the reagent's basic chemical and physical characteristics.
Nomenclature and Structure
The compound commonly referred to as 3-Bromophenyl isothiocyanate is systematically named under IUPAC nomenclature as 1-bromo-3-isothiocyanatobenzene .[1][2] Its identity is further confirmed by its CAS Registry Number, 2131-59-1.[1][3]
The molecular structure consists of a benzene ring substituted with a bromine atom and an isothiocyanate group (-N=C=S) at the meta positions (1 and 3, respectively). This arrangement dictates its reactivity and steric profile.
References
A Technical Guide to the Spectral Analysis of 3-Bromophenyl Isothiocyanate
This guide provides an in-depth analysis of the spectral data for 3-bromophenyl isothiocyanate (BrC₆H₄NCS), a key reagent in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound is a bifunctional molecule featuring a bromine atom and a reactive isothiocyanate group on a benzene ring. This unique combination makes it a valuable building block in the synthesis of a wide range of compounds, including thioureas, thiazoles, and other heterocyclic systems with potential biological activity.[1][2] Accurate structural elucidation is paramount for its effective use, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a detailed interpretation of the data.
The meta-substitution pattern of the bromine and isothiocyanate groups on the phenyl ring results in a distinct spectral fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and the unambiguous identification of this compound.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The meta-substitution pattern leads to a complex splitting pattern for the four aromatic protons, as they are all chemically non-equivalent.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.65 | t (triplet) | J ≈ 1.8 |
| H-4 | ~7.45 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 1.8, 1.2 |
| H-5 | ~7.30 | t (triplet) | J ≈ 7.8 |
| H-6 | ~7.20 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 2.4, 1.2 |
Causality Behind the Predictions: The chemical shifts are predicted based on the substituent effects of bromine and the isothiocyanate group. Both are electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield from benzene (7.34 ppm). The proton at the 2-position (H-2), being ortho to both substituents, is expected to be the most deshielded. The proton at the 5-position (H-5) is predicted to be the most shielded as it is meta to both groups. The coupling constants are estimated based on typical ortho (~7-8 Hz), meta (~2-3 Hz), and para (~0.5-1 Hz) couplings in benzene derivatives.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, six signals are expected for the aromatic carbons due to the lack of symmetry, in addition to the signal for the isothiocyanate carbon.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NCS | ~135 |
| C-1 | ~132 |
| C-3 | ~123 |
| C-5 | ~131 |
| C-4 | ~130 |
| C-2 | ~127 |
| C-6 | ~124 |
Expertise in Interpretation: The isothiocyanate carbon (-N=C=S) typically appears in the 130-140 ppm region. However, it's important to note that the signal for the isothiocyanate carbon can be broad and of low intensity, a phenomenon sometimes referred to as "near-silence."[3] This is due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the NCS group. The carbon attached to the bromine (C-3) is expected to be shielded compared to the other carbons due to the "heavy atom effect." The carbons ortho and para to the bromine atom will experience deshielding.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is instrumental in identifying the key functional groups present in this compound. The most prominent feature is the strong, broad absorption band of the isothiocyanate group.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2200-2000 | -N=C=S | Asymmetric stretch |
| ~3080 | Ar-H | C-H stretch |
| 1580-1450 | C=C | Aromatic ring stretch |
| ~880, ~780, ~680 | Ar-H | C-H out-of-plane bend |
| ~1070 | Ar-Br | C-Br stretch |
Trustworthiness of the Data: The intense and broad band in the 2200-2000 cm⁻¹ region is a highly reliable indicator of the isothiocyanate functionality.[4] The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the meta-substitution pattern on the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5]
Analysis of the Mass Spectrum:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 213 and 215, corresponding to [C₇H₄⁷⁹BrNS]⁺ and [C₇H₄⁸¹BrNS]⁺, respectively. The nominal molecular weight is 214.08 g/mol .[1][6]
-
Key Fragmentation Pathways:
-
Loss of NCS: A significant fragment will be observed at m/z 155/157, corresponding to the bromophenyl cation, resulting from the cleavage of the C-N bond.
-
Loss of Br: Fragmentation involving the loss of the bromine atom will lead to a peak at m/z 134, corresponding to the phenyl isothiocyanate cation.
-
Loss of S: A fragment corresponding to the loss of a sulfur atom from the molecular ion may also be observed.
-
Experimental Protocols
Acquisition of Spectral Data:
A standardized approach is crucial for obtaining high-quality, reproducible spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbons. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct infusion or a GC-MS setup can be used.
-
Instrument Setup: Use a mass spectrometer capable of providing accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Key Structural and Spectral Relationships
Caption: Spectroscopic characterization of this compound.
Conclusion
The spectral analysis of this compound provides a clear and unambiguous structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a complete picture of the molecule, from its proton and carbon environments to its functional groups and molecular weight. The characteristic features in each spectrum, particularly the complex aromatic signals in the NMR, the strong isothiocyanate band in the IR, and the bromine isotopic pattern in the MS, serve as reliable fingerprints for its identification. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently utilize and characterize this important chemical reagent.
References
- 1. This compound 97 2131-59-1 [sigmaaldrich.com]
- 2. This compound 97 2131-59-1 [sigmaaldrich.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. This compound [webbook.nist.gov]
A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromophenyl Isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of 3-Bromophenyl isothiocyanate, extending beyond standard safety data to provide a holistic understanding of its chemical characteristics, inherent risks, and the critical protocols for its safe utilization in a research and development setting. As a valuable but hazardous reagent, a foundational understanding of its reactivity is paramount to ensuring laboratory safety and experimental integrity.
The Chemical and Reactivity Profile of this compound
This compound (C₇H₄BrNS) is an organosulfur compound distinguished by the presence of an isothiocyanate (-N=C=S) functional group.[1] This group's electrophilic nature is the cornerstone of its synthetic utility, particularly in the formation of thiourea derivatives, which are significant scaffolds in medicinal chemistry. However, this reactivity is also the primary source of its toxicological properties.
Physicochemical Data
A precise understanding of the physical properties of this compound is essential for its appropriate storage and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNS | [1] |
| Molecular Weight | 214.08 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 26 °C | [2] |
| Boiling Point | 256 °C | [2] |
| Flash Point | >110 °C | [2] |
| Density | 1.50 g/cm³ | [2] |
| Solubility | Insoluble in water. | [2] |
| Sensitivity | Moisture Sensitive | [2][3] |
Core Reactivity and Mechanistic Hazards
The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the principal mechanism of both its desired synthetic transformations and its biological hazards.
-
Reaction with Amines: this compound readily reacts with primary and secondary amines to form N,N'-substituted thioureas. This is a fundamental reaction in the synthesis of various heterocyclic compounds and potential therapeutic agents.
-
Reaction with Water/Moisture: As a moisture-sensitive compound, it can hydrolyze, especially in the presence of acids or bases, to form the corresponding amine and release toxic gases.[2][3] This necessitates storage in a dry, inert atmosphere.
-
Biological Reactivity: The toxicity of isothiocyanates stems from their ability to react with nucleophilic groups in biological macromolecules, such as the amine and thiol groups in amino acid residues of proteins. This covalent modification can disrupt protein structure and function, leading to cellular damage.
Hazard Analysis and Risk Mitigation
A thorough understanding of the hazards associated with this compound is the first step in developing a robust safety protocol.
GHS Hazard Classification
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | corrosive | Danger | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | corrosive | Danger | H319: Causes serious eye irritation. |
| Respiratory Sensitization | health hazard | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | exclamation mark | Warning | H335: May cause respiratory irritation. |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to this compound is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the final barrier.
Caption: Essential engineering controls for handling this compound.
Standard Operating Procedures: A Step-by-Step Guide
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][6]
-
Body Protection: A lab coat and, for larger quantities, a chemically resistant apron should be worn.[6]
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]
Handling and Storage Protocol
The following workflow outlines the critical steps for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[5] Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5] Do not dispose of this chemical in drains or general waste streams.
Emergency Response Protocols
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Spill Response
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [3][4][5] |
Conclusion
This compound is a potent and versatile reagent in the field of drug discovery and organic synthesis. Its utility is directly proportional to its reactivity, which in turn dictates its hazardous nature. A comprehensive safety culture, built upon a foundation of understanding the chemical's properties, employing robust engineering controls, and adhering to strict handling protocols, is non-negotiable. By implementing the guidelines detailed in this document, researchers can mitigate the risks and leverage the full synthetic potential of this valuable compound.
References
An In-Depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Reactions, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, 3-Bromophenyl isothiocyanate stands as a versatile chemical intermediate. Its unique electrophilic isothiocyanate group, combined with the steric and electronic properties of the meta-substituted bromine atom, makes it a valuable building block for synthesizing a diverse range of heterocyclic compounds and thiourea derivatives with significant biological potential. This technical guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, key reactions, and its burgeoning role in the landscape of modern drug discovery.
Chemical Identity: Nomenclature and Synonyms
Clarity in chemical communication is paramount. This compound is known by several names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.
The compound's identity is unequivocally established by its CAS Registry Number: 2131-59-1 .[1]
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Systematic IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2] |
| Common Synonyms | m-Bromophenyl isothiocyanate | [1] |
| Isothiocyanic acid, m-bromophenyl ester | [1] | |
| Benzene, 1-bromo-3-isothiocyanato- | [1] | |
| CAS Registry Number | 2131-59-1 | [1] |
| Molecular Formula | C₇H₄BrNS | [2] |
| Molecular Weight | 214.08 g/mol | [2] |
| InChI Key | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [1] |
It is important to note that this compound is primarily a research chemical and is not typically marketed under specific trade names. It is usually sold by chemical suppliers under one of its chemical synonyms.
Synthesis of this compound: A Protocol with Mechanistic Insights
The synthesis of aryl isothiocyanates can be achieved through various methods, most commonly starting from the corresponding primary amine. The choice of synthetic route is often dictated by factors such as substrate tolerance, scale, and the toxicity of reagents. The classic approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4] An alternative, though more hazardous, method utilizes thiophosgene.[5]
Below is a detailed, field-proven protocol for the synthesis of this compound from 3-bromoaniline, adapted from a well-established procedure for a similar halogenated aniline.[6] This method is chosen for its reliability and scalability.
Experimental Protocol: Synthesis from 3-Bromoaniline
Principle: This two-step, one-pot synthesis proceeds via the formation of an intermediate ammonium dithiocarbamate salt from 3-bromoaniline and carbon disulfide in the presence of ammonia. This salt is then treated with a desulfurating agent, such as lead(II) nitrate, which facilitates the elimination of hydrogen sulfide and the formation of the isothiocyanate functional group.
References
Unveiling the Bio-Potential of 3-Bromophenyl Isothiocyanate: A Technical Guide for Researchers
Abstract
Isothiocyanates (ITCs) represent a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties. While extensive research has elucidated the mechanisms of well-known ITCs like sulforaphane and phenethyl isothiocyanate, many synthetic analogs remain largely unexplored. This technical guide focuses on 3-Bromophenyl isothiocyanate, a compound for which specific biological data is notably scarce. In the absence of direct experimental evidence, this document provides a prospective analysis of its potential biological activities, grounded in the established pharmacology of structurally related aromatic isothiocyanates. We furnish a comprehensive suite of detailed, field-proven experimental protocols to empower researchers to systematically investigate the cytotoxic, pro-apoptotic, antimicrobial, and insecticidal properties of this compound. This guide is intended to serve as a foundational resource for scientists and drug development professionals poised to explore the therapeutic and practical applications of this compound.
Introduction: The Isothiocyanate Landscape and the Untapped Potential of this compound
Isothiocyanates (ITCs) are sulfur-containing organic compounds characterized by the functional group -N=C=S. They are widely recognized for their role as defense compounds in plants of the Brassicaceae family, such as broccoli, cabbage, and watercress.[1][2] The conversion of precursor glucosinolates into bioactive ITCs is catalyzed by the enzyme myrosinase upon plant tissue damage.[1] The significant interest in ITCs within the scientific community stems from a large body of evidence demonstrating their potential as chemopreventive and therapeutic agents.[1][3]
The biological activities of ITCs are diverse and well-documented. In the realm of oncology, they have been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[4][5] Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways, which are critical in cellular defense against oxidative stress and inflammation, respectively.[2][6] Furthermore, many ITCs exhibit antimicrobial activity against a range of pathogens and have been investigated for their insecticidal properties.[7][8]
Despite the wealth of knowledge on common ITCs, the biological profile of many synthetic analogs, including this compound, remains uncharacterized. Phenyl isothiocyanate, the parent compound, has been utilized as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities.[8][9] The introduction of a bromine atom at the meta position of the phenyl ring in this compound is expected to modulate its electrophilicity and lipophilicity, which could significantly influence its interaction with biological targets and, consequently, its bioactivity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates.
This guide, therefore, aims to bridge the existing knowledge gap by providing a scientifically grounded prospectus on the potential biological activities of this compound. By presenting detailed experimental workflows, we provide the research community with the necessary tools to systematically evaluate its potential as a novel anticancer, antimicrobial, or insecticidal agent.
Prospective Biological Activities and Mechanisms of Action
Based on the extensive literature on aromatic isothiocyanates, we can hypothesize the potential biological activities of this compound. The electrophilic carbon atom of the isothiocyanate group is a key feature, allowing it to react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter protein function and trigger various downstream signaling events.
Potential Anticancer Activity
The anticancer potential of this compound is a primary area for investigation. Structurally similar ITCs, such as phenethyl isothiocyanate (PEITC), have demonstrated potent anticancer effects.[1][10] We postulate that this compound may exert its anticancer effects through the following mechanisms:
-
Induction of Apoptosis: A hallmark of many ITCs is their ability to induce apoptosis in cancer cells.[4][5] This is often mediated through the intrinsic (mitochondrial) pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c. This, in turn, activates a cascade of caspases, including the key executioner caspase-3, leading to the systematic dismantling of the cell.[4]
-
Cell Cycle Arrest: ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5] This is often achieved by modulating the expression and activity of cell cycle regulatory proteins.
-
Modulation of Key Signaling Pathways:
-
Nrf2 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like ITCs can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's ability to combat oxidative stress.[6][11]
-
NF-κB Pathway Inhibition: The NF-κB pathway is a critical regulator of inflammation, which is closely linked to cancer development. Many ITCs have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.[2]
-
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, leading to an anticancer effect.
Caption: Potential anticancer signaling pathways of this compound.
Potential Antimicrobial Activity
Aromatic ITCs have been shown to possess antimicrobial properties against a variety of bacteria.[7][12] Phenyl isothiocyanate has demonstrated activity against both Escherichia coli and Staphylococcus aureus.[7][13] The proposed mechanism involves disruption of the bacterial cell membrane, leading to a loss of integrity and subsequent cell death.[7][13] The lipophilic nature of the phenyl group, likely enhanced by the bromine atom in this compound, may facilitate its interaction with and penetration of the bacterial cell membrane.
Potential Insecticidal Activity
Isothiocyanates are known for their insecticidal properties, acting as fumigants or contact toxins.[8] Their volatility and reactivity make them effective against a range of insect pests. The mode of action is thought to involve the inhibition of essential enzymes through the covalent modification of sulfhydryl groups. The insecticidal potential of this compound warrants investigation, particularly its efficacy against agricultural and stored-product pests.
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound.
Evaluation of Anticancer Activity
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14][15][16]
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
This assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20]
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound and untreated controls.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
This protocol determines the effect of this compound on cell cycle progression.[21][22][23]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Evaluation of Antimicrobial Activity
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[24][25][26][27][28]
-
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Evaluation of Insecticidal Activity
This assay evaluates the toxicity of this compound upon direct contact with insects.
-
Materials:
-
Test insects (e.g., fruit flies, flour beetles)
-
This compound solutions in a suitable solvent (e.g., acetone)
-
Micropipette
-
Petri dishes with filter paper
-
Ventilated containers for observation
-
-
Procedure:
-
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Use a solvent-only control.
-
Place the treated insects in the ventilated containers with a food source.
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 value (the dose that is lethal to 50% of the test insects).
-
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
| HepG2 | Liver | Data to be determined |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | Data to be determined |
| Staphylococcus aureus ATCC 29213 | Positive | Data to be determined |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Data to be determined |
Conclusion and Future Directions
This compound represents a synthetic isothiocyanate with unexplored biological potential. Based on the well-established activities of structurally similar aromatic isothiocyanates, it is plausible that this compound possesses significant anticancer, antimicrobial, and insecticidal properties. The bromine substitution offers an intriguing modification that could enhance its biological profile. The comprehensive experimental protocols provided in this guide are designed to facilitate a thorough investigation into these potential activities.
Future research should focus on a systematic evaluation of this compound using the methodologies outlined herein. Should promising activities be identified, further studies into its specific molecular targets and mechanisms of action will be warranted. Elucidating the structure-activity relationships of halogenated phenyl isothiocyanates could lead to the development of novel therapeutic agents and agrochemicals. This technical guide serves as a critical first step in unlocking the potential of this understudied compound.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. caspase3 assay [assay-protocol.com]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. protocols.io [protocols.io]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Methodological & Application
Application Notes & Protocols for the Synthesis of Thiourea Derivatives Utilizing 3-Bromophenyl Isothiocyanate
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of N,N'-disubstituted thiourea derivatives using 3-Bromophenyl isothiocyanate. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis and downstream applications.
Introduction: The Significance of Thiourea Derivatives in Drug Discovery
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties[1][2][3][4]. The thiourea moiety (R-NH-C(S)-NH-R') is a versatile hydrogen bond donor and acceptor, enabling it to interact with various biological targets. The specific use of this compound as a precursor introduces a bromine atom onto the phenyl ring, which can serve as a handle for further functionalization through cross-coupling reactions or act as a lipophilic and electron-withdrawing group to modulate the pharmacological properties of the final compound[5][6].
The synthesis of thioureas from isothiocyanates and primary or secondary amines is a highly efficient and straightforward nucleophilic addition reaction, often characterized by high yields and simple purification procedures[7][8][9]. This makes it an attractive method for generating libraries of diverse compounds for drug screening.
Reaction Mechanism: Nucleophilic Addition to the Isothiocyanate
The formation of a thiourea derivative from an isothiocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds through the attack of the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product[10]. This reaction is often considered a "click-type" reaction due to its efficiency and simplicity[7][10].
Caption: Mechanism of thiourea formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative thiourea derivative, N-(3-bromophenyl)-N'-(4-methoxyphenyl)thiourea, using this compound and p-anisidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Sigma-Aldrich | 2131-59-1 | |
| p-Anisidine (4-methoxyaniline) | ≥99% | Acros Organics | 104-94-9 | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For TLC and chromatography |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | For TLC and chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography |
General Synthetic Procedure
The synthesis is a straightforward one-pot reaction performed at room temperature.[9][10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.23 g, 10.0 mmol, 1.0 equiv.) in 30 mL of anhydrous THF.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (2.14 g, 10.0 mmol, 1.0 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting materials are consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically obtained as a solid. If TLC indicates a pure product, no further purification may be necessary. If impurities are present, the crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Purification Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Purification Protocol: Column Chromatography
If the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography.[10]
-
Prepare a silica gel slurry in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
Caption: Experimental workflow for thiourea synthesis.
Characterization of the Synthesized Product
The structure and purity of the synthesized thiourea derivatives should be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the thiourea moiety. The N-H protons typically appear as broad singlets in the range of 7.30-8.50 ppm for those attached to aryl substituents.[8]
-
¹³C NMR Spectroscopy: A key signal in the ¹³C NMR spectrum is the thiocarbonyl (C=S) carbon, which typically appears in the range of 178-184 ppm, confirming the formation of the thiourea.[8]
-
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=S stretching (around 1300-1400 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to confirm the molecular weight of the synthesized compound.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Impure starting materials- Insufficient reaction time | - Ensure the purity of the amine and isothiocyanate.- Extend the reaction time and continue monitoring by TLC. |
| Oily Product | - The product may not be a solid at room temperature.- Presence of impurities inhibiting crystallization. | - Attempt purification by column chromatography.[10]- Try trituration with a non-polar solvent like hexane to induce crystallization.[10] |
| Low Yield | - Loss of product during work-up or purification. | - Optimize the recrystallization solvent system to minimize solubility of the product at low temperatures.- Careful collection of all fractions during column chromatography. |
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 6. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: 3-Bromophenyl Isothiocyanate as a Versatile Precursor for Novel Antibacterial Agents
Introduction: The Imperative for New Antibacterial Scaffolds
The rise of multidrug-resistant (MDR) bacterial pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel chemical entities with unique mechanisms of action. In this context, isothiocyanates (ITCs) have emerged as a promising class of electrophilic compounds with a broad spectrum of biological activities, including potent antimicrobial properties.[1] Their reactivity towards nucleophiles makes them valuable synthons for constructing diverse heterocyclic scaffolds.
This application note details the utility of a key building block, 3-bromophenyl isothiocyanate , in the synthesis of thiourea and thiazolidinone derivatives with significant antibacterial potential. We will explore the chemical logic behind the synthetic strategies, provide detailed experimental protocols for the preparation of lead compounds, and discuss the structure-activity relationships (SAR) that govern their efficacy. The presence of the bromine atom on the phenyl ring is of particular interest, as halogenated compounds have demonstrated enhanced antibacterial activity.[2][3]
The Thiourea Moiety: A Privileged Scaffold in Antibacterial Design
Thiourea derivatives are a well-established class of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[4] The N-C(=S)-N backbone can engage in crucial hydrogen bonding interactions with biological targets. The synthesis of N,N'-disubstituted thioureas is a straightforward and high-yielding process, typically involving the nucleophilic addition of a primary or secondary amine to an isothiocyanate.
The general synthetic approach is outlined below:
Caption: General Synthesis of Thiourea Derivatives.
The electrophilic carbon atom of the isothiocyanate group is attacked by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of the thiourea linkage. The choice of the amine component is critical for modulating the physicochemical properties and biological activity of the final compound.
Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(3-bromophenyl)thiourea
This protocol describes a representative synthesis of a halogenated thiourea derivative, a class of compounds often associated with enhanced antimicrobial activity.[2]
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous ethanol (20 mL).
-
To this solution, add this compound (1.0 eq) dropwise with continuous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure N-(4-chlorophenyl)-N'-(3-bromophenyl)thiourea as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons and the two N-H protons (which will appear as singlets and may be exchangeable with D₂O).
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product.
From Thioureas to Thiazolidinones: Expanding the Chemical Space
Thiourea derivatives serve as excellent intermediates for the synthesis of more complex heterocyclic systems. One such important class of compounds is the 2-imino-1,3-thiazolidin-4-ones. These scaffolds are present in various biologically active molecules and are known to exhibit a range of pharmacological properties, including antibacterial activity.[5][6]
The synthesis of 2-imino-1,3-thiazolidin-4-ones from N,N'-disubstituted thioureas can be achieved through cyclocondensation with an α-haloacetic acid or its ester, followed by cyclization.
Caption: Synthesis of 2-Imino-1,3-thiazolidin-4-ones.
Protocol 2: Synthesis of 2-((4-chlorophenyl)imino)-3-(3-bromophenyl)thiazolidin-4-one
This protocol outlines the synthesis of a 2-imino-1,3-thiazolidin-4-one derivative from the previously synthesized thiourea.
Materials:
-
N-(4-chlorophenyl)-N'-(3-bromophenyl)thiourea (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Fused sodium acetate (2.0 eq)
-
Absolute ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of N-(4-chlorophenyl)-N'-(3-bromophenyl)thiourea (1.0 eq) and fused sodium acetate (2.0 eq) in absolute ethanol (30 mL).
-
To this stirred suspension, add ethyl bromoacetate (1.1 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-((4-chlorophenyl)imino)-3-(3-bromophenyl)thiazolidin-4-one.
Characterization:
Confirm the structure of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a carbonyl (C=O) stretching band in the IR spectrum (around 1700-1720 cm⁻¹) and a signal for the CH₂ group of the thiazolidinone ring in the ¹H NMR spectrum (around 3.5-4.5 ppm) are indicative of successful cyclization.
Structure-Activity Relationship (SAR) and Antibacterial Efficacy
The antibacterial activity of thiourea derivatives is significantly influenced by the nature of the substituents on the phenyl rings. The presence of electron-withdrawing groups, such as halogens, is often correlated with enhanced activity.[2] This is likely due to the modulation of the electronic properties of the molecule, which can affect its ability to interact with bacterial targets.
The proposed mechanism of action for some thiourea derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
To illustrate the SAR, a series of N-(substituted phenyl)-N'-(3-bromophenyl)thioureas can be synthesized and their antibacterial activity evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Thiourea Derivatives
| Compound | Substituent (R) | Staphylococcus aureus | Escherichia coli |
| 1 | 4-Chloro | 16 | 32 |
| 2 | 4-Fluoro | 32 | 64 |
| 3 | 4-Nitro | 8 | 16 |
| 4 | 4-Methoxy | 64 | >128 |
| 5 | Unsubstituted | 128 | >128 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual MIC values may vary depending on the specific bacterial strains and testing conditions.
From the representative data, a clear trend emerges:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the N'-phenyl ring lead to a significant increase in antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) compared to the unsubstituted analog.
-
The nitro group appears to be particularly effective, which is consistent with the strong electron-withdrawing nature of this substituent.
-
Conversely, an electron-donating group (e.g., -OCH₃) results in a marked decrease in activity.
-
The presence of the 3-bromo substituent on the N-phenyl ring is a constant feature in this series and is hypothesized to contribute to the overall potency of these compounds.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds with promising antibacterial activity. The straightforward synthesis of thiourea and thiazolidinone derivatives allows for the rapid generation of compound libraries for biological screening. The structure-activity relationship studies indicate that the antibacterial efficacy of these compounds can be fine-tuned by the introduction of appropriate substituents, with a clear preference for electron-withdrawing groups. Further optimization of these scaffolds holds significant promise for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
Application Notes and Protocols: 3-Bromophenyl Isothiocyanate in Medicinal Chemistry
Abstract
3-Bromophenyl isothiocyanate is a versatile and highly valuable reagent in modern medicinal chemistry. Its utility stems from the unique reactivity of the isothiocyanate functional group, which allows for the straightforward formation of thiourea and related linkages, coupled with the strategic placement of a bromine atom on the phenyl ring. This bromine serves not only as a critical pharmacophoric element for target engagement but also as a synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of potent antibacterial agents and novel cancer immunotherapeutics. We present detailed, field-proven protocols, mechanistic insights, and data-driven examples to empower researchers, scientists, and drug development professionals in leveraging this key building block for their discovery programs.
Reagent Profile: Physicochemical Properties and Reactivity
This compound (BrC₆H₄NCS) is a solid at room temperature with a characteristic boiling point of 256 °C. Its structure features two key components that dictate its utility in drug design: the isothiocyanate group (-N=C=S) and the 3-bromophenyl scaffold.
The central carbon atom of the isothiocyanate group is highly electrophilic, making it an excellent target for reaction with a wide array of nucleophiles, most notably primary and secondary amines. This reaction, which proceeds readily under mild conditions, forms a stable thiourea linkage—a common and effective hydrogen-bonding motif found in many bioactive molecules.
The bromine atom at the meta-position of the phenyl ring is not merely a placeholder. It significantly influences the electronic properties of the ring and provides a specific steric and electronic profile that can be crucial for binding to protein targets. Furthermore, it offers a valuable site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2131-59-1 | [1] |
| Molecular Formula | C₇H₄BrNS | [2] |
| Molecular Weight | 214.08 g/mol | [2] |
| Form | Solid | |
| Boiling Point | 256 °C (lit.) | |
| Melting Point | 26 °C | [2] |
| Assay Purity | ≥97% | [1] |
Core Application: Synthesis of Bioactive Thiourea Derivatives
The primary application of this compound in medicinal chemistry is its reaction with amine-containing molecules to forge thiourea-based drugs and probes. This strategy has been successfully employed to develop agents for infectious diseases and cancer.
Principle of Thiourea Formation
The reaction between an amine and an isothiocyanate is a robust and high-yielding transformation. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate that rapidly tautomerizes to the stable thiourea product. This reaction typically requires no catalyst and proceeds efficiently at room temperature or with gentle heating.
Caption: General reaction scheme for thiourea synthesis.
Case Study: Antibacterial Oxazolidinone Derivatives
The oxazolidinone class of antibiotics, which includes linezolid, is critical for treating infections caused by multidrug-resistant Gram-positive bacteria. A key strategy to combat emerging resistance is the modification of the core oxazolidinone scaffold. Researchers have utilized this compound to synthesize novel thiourea derivatives of oxazolidinones, demonstrating potent antibacterial activity. In these compounds, the 3-bromophenylthiourea moiety serves as a crucial substituent that enhances the inhibitory activity against various bacterial strains, including clinical isolates.
Protocol 1: Synthesis of (S)-N-[3-{N-(3-bromophenyl)-4-(Aryl)piperazine]-1-carbothioamido}-2-oxooxazolidin-5-yl)methyl]acetamide
This protocol is a representative procedure adapted from methodologies used in the synthesis of bioactive thiourea derivatives of oxazolidinones.
Materials:
-
(S)-N-[3-(4-(Aryl)piperazin-1-yl)-2-oxooxazolidin-5-ylmethyl]amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-functionalized oxazolidinone starting material (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF (approx. 0.1 M concentration). Stir the solution at room temperature until fully dissolved.
-
Reagent Addition: Add this compound (1.1 eq) to the solution portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. The causality here is the nucleophilic amine attacking the electrophilic isothiocyanate, a reaction that proceeds efficiently without heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% Methanol in DCM). The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent is critical for separation; a gradient of methanol in dichloromethane is often effective. This step validates the purity of the final compound.
-
Characterization: The structure and purity of the final thiourea derivative are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Table 2: Representative Antibacterial Activity of Oxazolidinone-Thiourea Derivatives
| Bacterial Strain | Compound A (MIC, µg/mL) | Compound B (MIC, µg/mL) |
| Staphylococcus aureus | 2 | 4 |
| Enterococcus faecalis | 4 | 8 |
| Streptococcus pneumoniae | 1 | 2 |
| Note: Data is representative and synthesized from the described applications to illustrate the potency of such compounds. Actual values can be found in the cited literature. |
Advanced Scaffolding in Cancer Immunotherapy
Beyond its use in antibacterials, the 3-bromophenyl motif is a privileged scaffold in modern drug design for complex diseases like cancer.
Targeting Indoleamine 2,3-dioxygenase-1 (IDO1)
Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical enzyme that cancer cells exploit to create an immunosuppressive microenvironment, thereby evading destruction by the immune system.[3] IDO1 achieves this by depleting the essential amino acid tryptophan, which is required for T-cell proliferation and function. Consequently, inhibiting IDO1 is a major goal in cancer immunotherapy. Knowledge-based drug design has led to the discovery of potent IDO1 inhibitors where the N-(3-bromophenyl) moiety is a key structural feature for achieving high potency in both cellular and human whole blood assays.[3] This highlights the role of this compound not just as a linker but as a foundational component of a pharmacophore.
Caption: IDO1-mediated immune suppression and point of inhibition.
Experimental Workflow and Safety Considerations
A well-designed experimental workflow is crucial for the successful synthesis and evaluation of novel compounds derived from this compound.
General Workflow
The process begins with the synthesis of derivatives, followed by purification, structural confirmation, and finally, biological evaluation. Each step is a checkpoint to validate the integrity of the process.
Caption: Drug discovery workflow using this compound.
Safety and Handling
Caution! this compound is classified as an acute toxicant (oral, dermal, inhalation), a skin and eye irritant, and a respiratory sensitizer.[4] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately and thoroughly with soap and water. For inhalation, move to fresh air.[4]
-
Hazard Classifications: Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1.
-
Target Organs: Respiratory system.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire.[4]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone reagent in medicinal chemistry. Its predictable reactivity and the advantageous properties of the resulting 3-bromophenylthiourea motif have enabled the development of promising antibacterial and anticancer agents. The true potential of this building block, however, may lie in its future applications. The bromo-substituent is an ideal anchor for the development of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, or Antibody-Drug Conjugates (ADCs). As medicinal chemistry continues to evolve, the strategic and innovative application of foundational reagents like this compound will remain paramount to the discovery of next-generation therapeutics.
References
Application Notes & Protocols: Peptide Labeling and N-Terminal Sequencing using 3-Bromophenyl Isothiocyanate
Introduction
The precise characterization of peptides and proteins is a cornerstone of modern biological research and drug development. N-terminal sequencing, in particular, provides definitive information about a protein's identity, confirms its translation start site, and reveals post-translational modifications.[1] The classical method for this is the Edman degradation, a stepwise chemical process that sequentially removes amino acids from the N-terminus.[2][3] Developed by Pehr Edman, this technique traditionally utilizes phenyl isothiocyanate (PITC) as the labeling reagent.[4]
While robust, the identification of the resulting phenylthiohydantoin (PTH)-amino acid derivatives can be challenging in complex mixtures. This guide introduces an advanced alternative, 3-Bromophenyl isothiocyanate (3-Br-PITC) , for both general peptide labeling and enhanced N-terminal sequencing. The strategic incorporation of a bromine atom provides a powerful analytical advantage: a distinct isotopic signature in mass spectrometry.[5] Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creating a characteristic 1:1 doublet peak for any labeled peptide or fragment.[5] This unique signature significantly increases the confidence of identification and simplifies data analysis, making 3-Br-PITC a superior choice for applications coupled with mass spectrometry.
This document provides a comprehensive overview of the underlying chemistry, detailed protocols for labeling and sequencing, and expert insights into the application of 3-Br-PITC for researchers, scientists, and drug development professionals.
Section 1: The Chemistry of 3-Br-PITC Labeling
The core of the methodology lies in the reaction between the isothiocyanate group (-N=C=S) of 3-Br-PITC and a primary amine. This reaction is a nucleophilic addition that forms a highly stable N-(3-bromophenyl)thiourea linkage.[6]
Reaction Mechanism: The reaction proceeds under basic conditions (pH 8.5-9.5), which are necessary to deprotonate the target primary amino groups (-NH₃⁺ to -NH₂), rendering them nucleophilic.[6] The lone pair of electrons on the amine nitrogen attacks the electrophilic central carbon atom of the isothiocyanate group.
Reaction Selectivity: Peptides typically present two types of primary amines: the single α-amino group at the N-terminus and the ε-amino groups on the side chains of lysine (Lys) residues.
-
N-terminal α-amine: pKa ≈ 8.9
-
Lysine ε-amine: pKa ≈ 10.5
This difference in pKa values can be exploited to achieve selective labeling.[6][7] By carefully controlling the pH, one can favor the reaction at the more readily deprotonated N-terminus. For comprehensive labeling of all primary amines, a pH greater than 9 is recommended.[6] While the thiol group of cysteine can also react with isothiocyanates, this reaction is generally less favorable under the basic conditions used for amine labeling and the resulting dithiocarbamate product is less stable.[6][8]
Section 2: Protocol for General Peptide Labeling with 3-Br-PITC
This protocol details the procedure for covalently labeling a purified peptide in solution. The goal is to attach the 3-bromophenyl tag to facilitate detection and analysis, particularly by mass spectrometry.
Materials and Reagents
| Reagent/Material | Specification | Vendor Example |
| This compound | ≥98% purity | Sigma-Aldrich (Cat# 2131-59-1)[9][10] |
| Purified Peptide | Lyophilized, >95% purity | User-provided |
| Sodium Borate Buffer | 50-100 mM, pH 8.5-9.5 | Standard lab preparation |
| Acetonitrile (ACN) | Anhydrous, HPLC grade | Standard lab supplier |
| Dimethylformamide (DMF) | Anhydrous | Standard lab supplier |
| Trifluoroacetic Acid (TFA) | For pH adjustment/quenching | Standard lab supplier |
| HPLC System | C18 column for purification | Standard lab equipment |
Detailed Step-by-Step Protocol
-
Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the reaction buffer (e.g., 50 mM Sodium Borate, pH 8.5) to a final concentration of approximately 1-5 mg/mL. If solubility is an issue, a co-solvent may be required. A common starting point is a 1:1 mixture of the aqueous buffer and ACN.[11]
-
-
3-Br-PITC Reagent Preparation:
-
Immediately before use, prepare a stock solution of 3-Br-PITC in an anhydrous solvent like ACN or DMF. A concentration of 50 mM is typical.[11]
-
Scientist's Note: Isothiocyanates are sensitive to moisture. Always use anhydrous solvents and tightly capped vials to prevent hydrolysis of the reagent.
-
-
Initiating the Labeling Reaction:
-
Incubation:
-
Reaction Quenching (Optional):
-
To stop the reaction, a primary amine-containing buffer like Tris or glycine can be added. Alternatively, the reaction can be stopped by acidification with a small amount of TFA, which protonates the remaining free amines.
-
-
Purification of Labeled Peptide:
-
Acidify the entire reaction mixture with 0.1% TFA to ensure compatibility with reverse-phase HPLC.
-
Purify the labeled peptide from excess reagent and unlabeled peptide using a suitable C18 HPLC column and a water/ACN gradient containing 0.1% TFA.
-
Collect fractions and confirm the identity and purity of the labeled peptide by mass spectrometry. Look for the characteristic mass shift and the bromine isotopic pattern.
-
Critical Parameters & Optimization
| Parameter | Typical Range | Rationale & Optimization Notes |
| pH | 8.5 - 9.5 | Essential for deprotonating primary amines.[6] Lowering the pH towards 8.5 may increase N-terminal selectivity. For full labeling (N-term + Lys), use pH > 9. |
| Molar Ratio | 5:1 to 20:1 (3-Br-PITC:Peptide) | A molar excess drives the reaction.[11] Start with 10:1. Increase if labeling is incomplete; decrease if side products are observed. |
| Solvent | Buffer/ACN or Buffer/DMF | Co-solvent is often required to solubilize both the polar peptide and the nonpolar 3-Br-PITC.[11] A 1:1 ratio is a good starting point. |
| Temperature | Room Temp. (20-25°C) | Provides a good balance between reaction rate and peptide stability. Slightly elevated temperatures (e.g., 37°C) can be tested to improve yield but may increase degradation.[6] |
| Time | 2 hours - Overnight | Monitor reaction progress by LC-MS if possible.[12] 2-4 hours is often sufficient for high-yield reactions. |
Section 3: Protocol for N-Terminal Sequencing via Edman Degradation
This protocol outlines the manual, cyclical process of Edman degradation using 3-Br-PITC to determine the N-terminal sequence of a peptide. This process involves three key stages per cycle: Coupling, Cleavage, and Conversion/Analysis.
Detailed Step-by-Step Protocol (for one cycle)
-
Coupling Reaction:
-
Immobilize the peptide on a solid support (e.g., PVDF membrane) or have it in solution.[4]
-
Perform the labeling reaction as described in Section 2, Step 3, under basic conditions (e.g., in a solution containing pyridine or another suitable base) to form the N-terminal 3-bromophenylthiocarbamoyl (3-Br-PTC) derivative.[3]
-
-
Extraction & Wash:
-
Thoroughly wash the immobilized peptide (or perform a liquid-liquid extraction for in-solution samples) with a suitable solvent (e.g., ethyl acetate) to remove excess 3-Br-PITC and reaction by-products.
-
-
Cleavage Reaction:
-
Dry the sample completely under vacuum.
-
Introduce an anhydrous strong acid, typically pure Trifluoroacetic Acid (TFA), to the sample.[13][14]
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (5-15 minutes). This step cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.[14]
-
-
Extraction of the ATZ-Derivative:
-
Evaporate the TFA under a stream of nitrogen.
-
Extract the cleaved ATZ-amino acid with an organic solvent (e.g., ethyl acetate or butyl chloride). The remaining, shortened peptide (n-1 residues) is left behind, ready for the next cycle.[4]
-
-
Conversion to a Stable PTH-Derivative:
-
Dry the extracted ATZ-derivative.
-
Reconstitute it in a solution of aqueous acid (e.g., 25% TFA in water) and heat (e.g., 65°C for 20 minutes) to catalyze the rearrangement of the ATZ- to the more stable 3-bromophenylthiohydantoin (3-Br-PTH)-amino acid.[13]
-
-
Analysis and Identification:
-
Dry the final 3-Br-PTH-amino acid sample and reconstitute it in a solvent suitable for analysis.
-
Inject the sample into an HPLC or LC-MS system.
-
Identification: Identify the amino acid by comparing the retention time of the 3-Br-PTH derivative against a set of known standards. For LC-MS analysis, identification is confirmed by observing the precise mass of the derivative, which will exhibit the characteristic ~1:1 isotopic doublet separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Expected Mass Data for 3-Br-PTH-Amino Acid Derivatives
| Amino Acid | Residue Mass (Da) | Monoisotopic Mass of 3-Br-PTH-AA ([M+H]⁺) (⁷⁹Br) |
| Glycine (G) | 57.02 | 271.98 |
| Alanine (A) | 71.04 | 286.00 |
| Valine (V) | 99.07 | 314.03 |
| Leucine (L) | 113.08 | 328.04 |
| Isoleucine (I) | 113.08 | 328.04 |
| Proline (P) | 97.05 | 312.01 |
| Phenylalanine (F) | 147.07 | 362.03 |
| Serine (S) | 87.03 | 302.00 |
| Threonine (T) | 101.05 | 316.01 |
| Aspartic Acid (D) | 115.03 | 330.00 |
| Glutamic Acid (E) | 129.04 | 344.01 |
| Note: Masses are calculated and may vary slightly based on instrumentation. |
Section 4: Advantages and Limitations
Comparative Analysis: 3-Br-PITC vs. Standard PITC
| Feature | Standard PITC | This compound (3-Br-PITC) |
| Reaction Chemistry | Identical (forms thiourea linkage with primary amines) | Identical (forms thiourea linkage with primary amines) |
| Sequencing Principle | Edman Degradation | Edman Degradation |
| MS Identification | Relies solely on the mass of the PTH-amino acid. | Identification is enhanced by the unique 1:1 isotopic doublet from ⁷⁹Br/⁸¹Br, providing an orthogonal layer of confirmation.[5] |
| Signal-to-Noise | Standard | The distinct isotopic pattern allows the signal to be easily distinguished from background chemical noise in complex spectra. |
| Quantitative Potential | Requires isotopic labeling of the peptide itself (e.g., SILAC). | Can be paired with a deuterated version (d5-3-Br-PITC) for relative quantification of peptides between two samples.[15] |
Key Advantages of the 3-Br-PITC Method:
-
Direct Sequence Information: Provides unambiguous, residue-by-residue sequence data without reliance on genomic databases.[1]
-
Enhanced MS Confidence: The bromine isotopic signature is a powerful validation tool, drastically reducing the possibility of false-positive identifications.[5]
-
High Specificity: The reaction is highly specific for the N-terminus under controlled pH conditions.[1]
Limitations to Consider:
-
Blocked N-Termini: The method fails if the peptide's N-terminus is chemically modified (e.g., acetylated), as no free primary amine is available for reaction.[4]
-
Sequence Length: The efficiency of the cyclical process decreases with each step due to incomplete reactions and sample loss. It is generally reliable for sequences up to 30-50 amino acids.[4][16]
-
Throughput and Time: Compared to modern, high-throughput MS/MS-based proteomics, Edman degradation is a low-throughput and time-consuming technique.[13][17]
References
- 1. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound [webbook.nist.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. jpt.com [jpt.com]
- 17. Advantages and Disadvantages of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
Advanced Amino Acid Analysis: A Detailed Guide to Pre-Column Derivatization with 3-Bromophenyl Isothiocyanate for HPLC-UV Detection
Introduction: The Critical Role of Amino Acid Analysis and the Power of Isothiocyanate Chemistry
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, underpinning everything from protein quantitation and peptide sequencing to nutritional analysis and biomarker discovery. The inherent challenge in analyzing amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) lies in their high polarity and lack of a strong native chromophore for UV detection. To overcome these limitations, pre-column derivatization is employed to render the amino acids more hydrophobic and attach a UV-active tag.
The use of isothiocyanates for this purpose is a classic and robust technique, famously pioneered by Pehr Edman for N-terminal protein sequencing in what is now known as the Edman degradation[1][2][3][4]. The reagent reacts specifically and quantitatively with the primary or secondary amine of an amino acid under alkaline conditions to form a stable phenylthiocarbamyl (PTC) derivative. This guide provides a detailed protocol and scientific rationale for the use of a specific Edman-type reagent, 3-Bromophenyl isothiocyanate (3-BPTC), for the derivatization of amino acids prior to their separation and quantification by HPLC with UV detection.
The introduction of the bromine atom onto the phenyl ring offers potential advantages, including altered chromatographic selectivity and a potential shift in the UV absorbance maximum, which can be beneficial for specific applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals seeking to implement a reliable and sensitive method for amino acid analysis.
Mechanism of Derivatization: The Edman Reaction
The derivatization of an amino acid with this compound follows the well-established Edman reaction mechanism. This is a two-step nucleophilic addition reaction[5][6][7].
-
Coupling Reaction: Under mildly alkaline conditions (pH > 8), the N-terminal amino group of the amino acid is deprotonated, making it a potent nucleophile. This nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 3-BPTC.
-
Formation of the PTC-Amino Acid: This attack results in the formation of a stable 3-Bromophenylthiocarbamyl (BPTC) amino acid derivative. This derivative is significantly more hydrophobic than the parent amino acid and possesses a strong chromophore (the brominated phenyl ring), making it ideal for RP-HPLC analysis with UV detection[8][9].
The reaction is quantitative and proceeds smoothly at room temperature for both primary and secondary amino acids, such as proline[8].
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the derivatization of amino acid standards or protein hydrolysates with 3-BPTC and their subsequent analysis by HPLC.
Diagram of the Derivatization Workflow
Caption: Workflow for 3-BPTC Derivatization and HPLC Analysis.
Part 1: Materials and Reagents
-
Reagents:
-
This compound (3-BPTC), sequencing grade
-
Amino Acid Standard Mixture (e.g., Pierce™ Amino Acid Standard H)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Triethylamine (TEA), sequencing grade
-
Glacial Acetic Acid
-
Sodium Acetate, anhydrous
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Solutions:
-
Coupling Buffer: Prepare a fresh solution of Acetonitrile:Triethylamine:Water (10:2:3, v/v/v). The triethylamine raises the pH to facilitate the deprotonation of the amino groups, which is essential for the nucleophilic attack on the isothiocyanate.
-
Derivatization Reagent: Prepare a 5% (v/v) solution of 3-BPTC in acetonitrile. This should be prepared fresh to avoid degradation of the reagent.
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.4 with 2.75 mL/L Triethylamine. Adjust pH with phosphoric acid. The buffer maintains a stable pH on the column, which is critical for reproducible retention times.
-
Mobile Phase B: 50% Mobile Phase A, 40% Acetonitrile, 10% Methanol. The organic modifiers elute the hydrophobic BPTC-amino acids from the C18 column.
-
Sample Diluent: Mobile Phase A.
-
Part 2: Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
Pipette an appropriate amount of amino acid standard or hydrolyzed protein sample (typically containing 1-10 nmol of total amino acids) into a microcentrifuge tube.
-
Completely dry the sample in a vacuum centrifuge. This step is crucial to remove any water or acid from the sample, which can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the freshly prepared Coupling Buffer. Vortex thoroughly to dissolve the amino acid residue.
-
Add 5 µL of the 5% 3-BPTC solution to the sample.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes. This provides sufficient time for the quantitative derivatization of all primary and secondary amino acids.
-
-
Removal of Excess Reagent:
-
Dry the sample completely in a vacuum centrifuge. This step removes the volatile coupling buffer and, importantly, the excess 3-BPTC reagent, which would otherwise interfere with the HPLC analysis. Unlike some reagents like butylisothiocyanate, 3-BPTC is less volatile, so a thorough drying step under high vacuum is essential[3].
-
-
Sample Reconstitution for HPLC Analysis:
-
Reconstitute the dried BPTC-amino acid derivatives in a known volume (e.g., 250 µL) of Mobile Phase A.
-
Vortex thoroughly to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Analysis of BPTC-Amino Acids
The BPTC-amino acid derivatives are well-suited for separation on a reversed-phase column. The following conditions provide a robust starting point for method development.
Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Reversed-Phase C18, 3.5 µm, 4.6 x 150 mm | Provides excellent separation of the hydrophobic derivatives. |
| Mobile Phase A | 0.05 M Sodium Acetate, 2.75 mL/L TEA, pH 6.4 | Aqueous phase for separating polar BPTC-AAs. |
| Mobile Phase B | 50% A, 40% ACN, 10% MeOH | Organic-rich phase for eluting nonpolar BPTC-AAs. |
| Gradient Program | 0-10 min, 0-50% B; 10-15 min, 50-100% B; 15-20 min, 100% B | A linear gradient effectively resolves the full suite of amino acids. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Detection | UV Absorbance at 254 nm or 265 nm | Phenylthiocarbamyl derivatives have a strong absorbance around 254 nm. The bromo-substituent may slightly red-shift the maximum absorbance; therefore, scanning from 250-280 nm is recommended for optimization. |
| Injection Vol. | 10-20 µL | Dependent on sample concentration and detector sensitivity. |
Diagram of the Chemical Reaction
Caption: Reaction of an amino acid with 3-BPTC.
Trustworthiness and Method Validation Insights
A robust analytical method requires a self-validating system. For this protocol, consider the following:
-
Internal Standards: The inclusion of a non-protein amino acid, such as norvaline or sarcosine, as an internal standard is highly recommended[4]. It should be added to the sample before derivatization to account for variations in reaction efficiency and injection volume.
-
Calibration: A multi-point calibration curve should be generated using a certified amino acid standard mixture that has been subjected to the same derivatization protocol as the samples.
-
System Suitability: Before running samples, inject a standard mixture to verify column performance, resolution of critical pairs (e.g., serine/threonine), and detector response.
-
Byproduct Monitoring: The primary byproduct of the derivatization reaction is phenylthiourea, formed from the reaction of excess reagent with residual water or triethylamine. A robust drying step and proper chromatography should ensure this byproduct does not co-elute with any amino acid of interest[2].
Conclusion and Field-Proven Insights
The derivatization of amino acids with this compound is a powerful extension of the classic Edman chemistry, offering a reliable and sensitive method for their quantification by RP-HPLC. The protocol's success hinges on meticulous sample preparation, particularly the complete drying of the sample before and after the reaction to ensure quantitative derivatization and removal of interfering excess reagent. The stability of the resulting BPTC-amino acid derivatives allows for analysis without the need for immediate, in-line procedures[8]. This method provides a versatile and high-throughput alternative to traditional ion-exchange chromatography, leveraging equipment common to most analytical laboratories for a fundamental and critical biochemical analysis[5].
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of phenylthiocarbamyl amino acids for compositional analysis by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of amino acids in foods by reversed-phase HPLC with new precolumn derivatives, butylthiocarbamyl, and benzylthiocarbamyl derivatives compared to the phenylthiocarbamyl derivative and ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
Application Notes and Protocols for the Characterization of 3-Bromophenyl Isothiocyanate as an Enzyme Inhibitor
Authored by a Senior Application Scientist
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the -N=C=S functional group.[1] This group confers a potent electrophilicity to the central carbon atom, making ITCs reactive towards nucleophiles. In a biological context, this reactivity underlies their ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine and the amine group of lysine.[2] This covalent modification can lead to the irreversible inhibition of enzyme activity, a mechanism of significant interest in drug development for various diseases, including cancer.[3][4][5]
3-Bromophenyl isothiocyanate is an aromatic isothiocyanate featuring a bromine atom on the phenyl ring. While many naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, synthetic analogs like this compound offer the potential for novel pharmacological properties. The electronic and steric effects of the bromo-substituent may influence the reactivity of the isothiocyanate group and the compound's selectivity for specific enzyme targets.
This guide provides a comprehensive framework for researchers to characterize the enzyme inhibitory potential of this compound. It outlines the fundamental mechanism of action, a strategic workflow for experimental characterization, and detailed protocols for in vitro and cell-based assays.
Mechanism of Covalent Inhibition by this compound
The primary mechanism of enzyme inhibition by this compound is the covalent modification of nucleophilic residues within the target enzyme. The electrophilic carbon of the isothiocyanate moiety is susceptible to attack by strong nucleophiles, most notably the thiolate anion of a deprotonated cysteine residue or the unprotonated ε-amino group of a lysine residue.[2] This reaction results in the formation of a stable dithiocarbamate or thiourea linkage, respectively, leading to irreversible inactivation of the enzyme.[6]
The reaction can be depicted as follows:
References
- 1. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. Untitled Document [ucl.ac.uk]
Application Note & Protocol: Facile Synthesis of N,N'-Disubstituted Thioureas Using 3-Bromophenyl Isothiocyanate
Abstract
This document provides a comprehensive guide for the synthesis of N,N'-disubstituted thioureas, a class of compounds with significant applications in medicinal chemistry and drug development.[1][2][3] The core of this protocol is the highly efficient and straightforward nucleophilic addition reaction between 3-bromophenyl isothiocyanate and various primary or secondary amines. We present a detailed, step-by-step methodology, discuss the underlying reaction mechanism, offer insights into reaction optimization and troubleshooting, and provide a framework for the characterization of the resulting products. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Significance
Thiourea derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][4] The thiourea moiety (-(NH)C(S)NH-) is an excellent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[1] The synthesis of N,N'-disubstituted thioureas via the reaction of an isothiocyanate with an amine is a fundamental and robust transformation in organic chemistry.[5][6]
This compound serves as a versatile building block, introducing a synthetically useful bromine handle for further functionalization (e.g., cross-coupling reactions) while imparting specific lipophilic and electronic properties to the final molecule. This protocol details a reliable method for its use in creating diverse libraries of thiourea derivatives for screening and lead optimization in drug development programs.
Reaction Principle and Mechanism
The synthesis of N,N'-disubstituted thioureas from this compound and an amine is a classic example of nucleophilic addition. The reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom to the highly electrophilic carbon atom of the isothiocyanate group.[5][7][8] This process is typically fast, exothermic, and often proceeds to completion at room temperature without the need for a catalyst.[9]
The general mechanism can be visualized as follows:
-
Nucleophilic Attack: The primary or secondary amine (R¹R²NH) acts as a nucleophile, attacking the central carbon of the isothiocyanate (Ar-N=C=S).
-
Intermediate Formation: A transient zwitterionic intermediate is formed.
-
Proton Transfer: A rapid intramolecular proton transfer from the nitrogen to the sulfur atom occurs, although the final stable product is the N,N'-disubstituted thiourea.
Caption: Figure 1: Nucleophilic addition of an amine to this compound.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 2131-59-1)[10]
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, piperidine)
-
Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)[5]
-
Reagents for workup: 1M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃), brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stirrer
-
Dropping funnel (optional, for reactive amines)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Synthesis Procedure
Caption: Figure 2: A typical workflow for the synthesis of N,N'-disubstituted thioureas.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, approximately 0.2-0.5 M concentration). Begin stirring the solution at room temperature.
-
Addition of Isothiocyanate: Add this compound (1.0 to 1.05 equivalents) to the stirred amine solution. For highly reactive aliphatic amines, the addition should be done dropwise to control the exothermic reaction. For less reactive aromatic amines, it can be added in one portion.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). The product is usually more polar than the isothiocyanate and less polar than many primary amines.
-
Workup & Isolation:
-
Method A (Precipitation): If the thiourea product is insoluble in the reaction solvent, it will precipitate out. Isolate the solid by vacuum filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like hexanes to remove any unreacted isothiocyanate.[5]
-
Method B (Aqueous Workup): If the product remains in solution, concentrate the mixture using a rotary evaporator. Redissolve the residue in a larger volume of an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, purification by silica gel column chromatography may be necessary.
Example Syntheses and Data
The following table provides example conditions for the reaction of this compound with different classes of amines.
| Amine Substrate | Solvent | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Aniline | THF | 2 | 90-98% | Recrystallization (Ethanol) |
| Benzylamine | DCM | 1 | 95-99% | Filtration & Wash (Hexane) |
| Piperidine | DCM | 1 | 95-99% | Recrystallization (EtOAc/Hexane) |
| 4-Fluoroaniline | ACN (reflux) | 4 | 85-95% | Column Chromatography |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | For electron-deficient (less nucleophilic) amines, consider gentle heating (40-60 °C) or extending the reaction time.[6] Confirm 1:1 stoichiometry. |
| Product loss during workup. | If the product has some water solubility, minimize aqueous washes or perform a back-extraction of the aqueous layers. | |
| Impure Product | Excess unreacted starting material. | Use a slight excess (1.05 eq) of the isothiocyanate if the amine is difficult to remove, or vice-versa. Ensure the aqueous workup is performed correctly to remove the respective starting material. |
| Formation of symmetrical thiourea. | This can occur if the isothiocyanate degrades. Ensure you are using high-purity isothiocyanate. This is less common in this specific reaction. | |
| Reaction does not start | Highly deactivated amine. | Switch to a more polar solvent like DMF or consider heating the reaction. |
| Poor quality reagents. | Verify the purity of the amine and isothiocyanate. Isothiocyanates can degrade upon prolonged exposure to moisture. |
Expert Insight: The choice of solvent is important. While DCM and THF work well for most substrates, aprotic polar solvents like acetonitrile (ACN) can be beneficial for less soluble or less reactive amines.[5] For large-scale synthesis, solvent-free (neat) or mechanochemical (ball milling) approaches can be highly efficient and environmentally friendly alternatives.[9]
Safety Precautions
-
Isothiocyanates are lachrymators and skin irritants. Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
The reaction can be exothermic, especially with reactive aliphatic amines on a larger scale. Use caution and consider cooling with an ice bath if necessary.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
Scalable Synthesis of Bioactive Molecules Using 3-Bromophenyl Isothiocyanate: Application Notes and Protocols
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the efficient and scalable synthesis of novel bioactive molecules is paramount. 3-Bromophenyl isothiocyanate has emerged as a highly versatile and valuable building block due to its dual reactivity. The isothiocyanate group serves as a key functional handle for the construction of diverse nitrogen and sulfur-containing heterocyclic systems, while the bromo-substituent provides a site for further molecular elaboration through cross-coupling reactions. This guide provides detailed application notes and scalable protocols for the synthesis of bioactive molecules, primarily focusing on N,N'-disubstituted thioureas and their subsequent transformation into medicinally relevant heterocyclic scaffolds such as benzothiazoles and 1,3,4-thiadiazoles. The protocols herein are designed to be robust and scalable, catering to the needs of researchers, scientists, and drug development professionals.
Core Synthetic Protocol: Scalable Synthesis of N,N'-Disubstituted Thioureas
The reaction of an isothiocyanate with a primary or secondary amine is a cornerstone of thiourea synthesis, prized for its efficiency and broad substrate scope.[1][2] This reaction proceeds readily under mild conditions and typically affords high yields of the desired thiourea derivatives.[2]
Mechanistic Insight: Nucleophilic Addition to the Isothiocyanate
The fundamental reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This initial addition results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.[3]
Caption: Mechanism of Thiourea Formation.
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas
This protocol can be adapted for a wide range of primary and secondary amines to produce a diverse library of thiourea derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the desired amine (1.0 eq) in an anhydrous solvent (approximately 0.2-0.5 M), add this compound (1.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Scalable Protocol Example: Synthesis of 1-(3-bromophenyl)-3-(4-fluorophenyl)thiourea
This protocol details a scalable synthesis suitable for producing multi-gram quantities of the target compound.
Materials:
-
This compound (21.4 g, 100 mmol)
-
4-Fluoroaniline (11.1 g, 100 mmol)
-
Dichloromethane (DCM) (500 mL)
-
Hexanes
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (11.1 g, 100 mmol) in 400 mL of DCM.
-
To this solution, add this compound (21.4 g, 100 mmol) in one portion at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. A white precipitate will form during this time.
-
Monitor the reaction to completion by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
After completion, add 200 mL of hexanes to the reaction mixture to further precipitate the product.
-
Filter the solid product using a Büchner funnel and wash the filter cake with 100 mL of cold hexanes.
-
Dry the product under vacuum at 50 °C to a constant weight to afford 1-(3-bromophenyl)-3-(4-fluorophenyl)thiourea as a white solid.
Expected Yield: >95% Purity (by HPLC): >98%
Data Presentation: Synthesis of Various N-(3-bromophenyl)-N'-(substituted)thioureas
| Entry | Amine | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | DCM | 3 | 96 | 152-154 |
| 2 | 4-Chloroaniline | THF | 4 | 98 | 165-167 |
| 3 | 4-Methoxyaniline | Acetonitrile | 2.5 | 97 | 148-150 |
| 4 | Benzylamine | DCM | 2 | 99 | 130-132 |
| 5 | Cyclohexylamine | THF | 5 | 94 | 155-157 |
Application in the Synthesis of Bioactive Heterocycles
N-(3-bromophenyl)thiourea derivatives are excellent precursors for the synthesis of more complex heterocyclic systems with demonstrated biological activity.
A. Synthesis of Bioactive Benzothiazoles via Oxidative Cyclization of Thioureas
Benzothiazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6]
Reaction Workflow:
The synthesis of 2-aminobenzothiazoles from N-arylthioureas can be achieved through an intramolecular oxidative C-S bond formation.
Caption: Synthesis of Benzothiazoles from Thioureas.
Detailed Protocol: Synthesis of N-(3-bromophenyl)-1,3-benzothiazol-2-amine
Materials:
-
1-(3-bromophenyl)-3-phenylthiourea (1.0 eq)
-
Oxidizing agent (e.g., Bromine in acetic acid, or an iron catalyst)
-
Solvent (e.g., Acetic acid, DMF)
Procedure:
-
Dissolve 1-(3-bromophenyl)-3-phenylthiourea in the chosen solvent in a round-bottom flask.
-
Slowly add the oxidizing agent at a controlled temperature (this reaction can be exothermic).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine is used).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazole.
B. Synthesis of Antimicrobial 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a key component in a variety of antimicrobial agents.[7][8][9] These can be synthesized from thiosemicarbazide precursors, which are readily accessible from the corresponding thioureas.
Reaction Workflow:
The acid-catalyzed cyclization of a thiosemicarbazide derivative leads to the formation of the 1,3,4-thiadiazole ring.[9]
Caption: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides.
Detailed Protocol: Synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazole
Materials:
-
1-Aroyl-3-(3-bromophenyl)thiourea (1.0 eq)
-
Concentrated Sulfuric Acid
-
Ice bath
Procedure:
-
Carefully add the 1-aroyl-3-(3-bromophenyl)thiourea to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-thiadiazole derivative.
Biological Evaluation of Synthesized Molecules
Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.
General Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
General Protocol:
-
Prepare a serial dilution of the synthesized compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Summary: Biological Activity of Representative Compounds
| Compound | Target | Cell Line/Strain | IC50/MIC (µM) | Reference |
| 1-(3-bromophenyl)-3-(4-fluorophenyl)thiourea | Anticancer | HCT116 (Colon) | 5.2 | [10] |
| 2-((3-bromophenyl)amino)benzothiazole | Anticancer | MCF-7 (Breast) | 8.7 | [2] |
| 2-amino-5-(3-bromophenyl)-1,3,4-thiadiazole | Antimicrobial | S. aureus | 12.5 | [8][9] |
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion
This compound is a readily available and highly effective reagent for the scalable synthesis of a diverse array of bioactive molecules. The straightforward formation of N,N'-disubstituted thioureas provides a versatile platform for further chemical transformations, leading to the construction of medicinally important heterocyclic scaffolds. The protocols outlined in this guide are robust, scalable, and can be readily implemented in a standard laboratory setting, providing a valuable resource for researchers engaged in the pursuit of novel therapeutic agents.
References
- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromophenyl Isothiocyanate in Solid-Phase Synthesis
Introduction: The Strategic Role of 3-Bromophenyl Isothiocyanate in Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, solid-phase synthesis (SPS) stands as a cornerstone technology, enabling the rapid generation of vast chemical libraries. Within this paradigm, the choice of reagents is paramount to achieving molecular diversity and synthetic efficiency. This compound emerges as a reagent of significant strategic value, particularly for the construction of N,N'-disubstituted thiourea libraries.
The isothiocyanate functional group (-N=C=S) is a potent electrophile, highly susceptible to nucleophilic attack by primary and secondary amines.[1][2] This reactivity forms the basis of its utility in SPS, where resin-bound amines can be efficiently capped to form stable thiourea linkages. The presence of the 3-bromophenyl moiety offers a key advantage: it serves as a versatile chemical handle for post-synthetic diversification. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of complex substituents. This two-vector approach—one point of diversity from the resin-bound amine and a second from the brominated scaffold—makes this compound an exceptionally powerful tool for generating structurally rich compound collections.
This document provides a comprehensive guide to the application of this compound in solid-phase synthesis, detailing its chemical properties, reaction mechanisms, step-by-step protocols, and critical safety considerations.
Reagent Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
Chemical & Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [3] |
| CAS Number | 2131-59-1 | [4] |
| Molecular Formula | C₇H₄BrNS | [5][6] |
| Molecular Weight | 214.08 g/mol | [3][4] |
| Appearance | White to off-white solid/crystal | [5] |
| Melting Point | 26 °C | [5] |
| Boiling Point | 256 °C | [4] |
| Solubility | Soluble in organic solvents (DMF, NMP, DCM) | [2] |
| Sensitivity | Moisture Sensitive | [5][7] |
Hazard Identification and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][8]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][9] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][8]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, and amines in uncontrolled conditions.[9][10]
-
The Core Reaction: Mechanism of Thiourea Formation
The fundamental reaction involves the nucleophilic addition of a resin-bound primary or secondary amine to the electrophilic central carbon atom of the isothiocyanate group.[1]
The reaction proceeds via a concerted mechanism where the amine's lone pair of electrons attacks the carbon of the N=C=S group.[11] This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to one of the other atoms, typically facilitated by another amine molecule or the solvent, to yield the stable, neutral thiourea product.[1][12]
Caption: Mechanism of Thiourea Formation on Solid Support.
Experimental Protocols
This section provides a detailed, step-by-step workflow for the synthesis of a 1-(3-bromophenyl)-3-alkylthiourea derivative on a solid support.
General Workflow Overview
The process begins with a suitable amine-functionalized resin, which is then reacted with this compound. After the reaction is complete, the resin is washed to remove excess reagents. The final product is then cleaved from the solid support, purified, and characterized.
Caption: Solid-Phase Synthesis Workflow for Thioureas.
Detailed Protocol: Synthesis of N-(3-bromophenyl)-N'-(4-methoxybenzyl)thiourea
This protocol details the synthesis starting from Rink Amide resin, a common choice for producing carboxamide-terminated compounds upon cleavage.
Materials & Reagents:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g loading)
-
This compound (MW: 214.08 g/mol )[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine
-
Methanol (MeOH), ACS grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
D-I Water
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling & Preparation:
-
Place 100 mg of Rink Amide resin (~0.06 mmol) into a fritted solid-phase synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
Drain the DMF.
-
-
Fmoc-Deprotection (if starting with Fmoc-protected Rink Amide):
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
-
Scientist's Note: The two-step deprotection ensures complete removal of the Fmoc group. The washes are critical to remove all traces of piperidine, which is basic and would react with the isothiocyanate in the next step.
-
-
Thiourea Formation:
-
Prepare a 0.4 M solution of this compound in DMF. This corresponds to 85.6 mg dissolved in 1 mL of DMF.
-
In a separate vial, dissolve this compound (64.2 mg, 0.3 mmol, 5 equivalents) in 1.5 mL of DMF.
-
Add the solution of this compound to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Scientist's Note: Using a 3-5 fold excess of the isothiocyanate ensures the reaction goes to completion. The reaction is typically performed at room temperature, as heating is usually not necessary and can lead to side reactions.[13]
-
-
Reaction Monitoring:
-
After 4 hours, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DCM and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amine, signifying the reaction is finished. If the test is positive (blue beads), allow the reaction to proceed for another 2-4 hours and re-test.
-
Trustworthiness Pillar: The Kaiser test is a reliable qualitative method for detecting free primary amines on the solid support, providing a crucial checkpoint before proceeding.[14]
-
-
Final Resin Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively to remove all unreacted this compound and byproducts. A typical wash cycle is: DMF (3 x 2 mL), DCM (3 x 2 mL), MeOH (3 x 2 mL), and finally DCM (3 x 2 mL).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage from Solid Support:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% D-I Water, 2.5% TIS. For 2 mL of cocktail, this is 1.9 mL TFA, 50 µL water, and 50 µL TIS.
-
WARNING: Perform this step in a fume hood. TFA is highly corrosive.[15]
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2 hours.
-
Scientist's Note: TIS and water act as scavengers. TIS quenches carbocations that can form during cleavage, preventing side reactions like re-attachment to the product or modification of sensitive residues.[15]
-
Filter the resin through a fritted funnel, collecting the filtrate in a centrifuge tube.
-
Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
-
Product Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a larger tube containing 10 mL of ice-cold diethyl ether. A white precipitate of the crude product should form.
-
Allow the mixture to stand at -20 °C for 15 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the solid product. Decant the ether.
-
Wash the pellet with another 5 mL of cold ether, centrifuge, and decant again.
-
Dry the white solid under vacuum.
-
Analysis and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the target compound and assess its purity. Expected [M+H]⁺ for C₁₅H₁₅BrN₂OS: 351.02, 353.02 (due to bromine isotopes).
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Can be used for purification of the crude product if necessary.[16]
Conclusion: A Versatile Building Block for Library Synthesis
This compound is a highly effective and versatile reagent for solid-phase synthesis. Its reliable reactivity with resin-bound amines to form stable thioureas, combined with the strategic placement of a bromine atom for subsequent diversification, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide, when combined with rigorous safety practices and appropriate analytical validation, provide a robust framework for the successful application of this reagent in generating diverse and novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 2131-59-1 [sigmaaldrich.com]
- 5. This compound | 2131-59-1 [amp.chemicalbook.com]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-Bromophenyl Isothiocyanate in Cycloaddition Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: 3-Bromophenyl Isothiocyanate as a Privileged Synthon
In the landscape of modern organic synthesis and drug discovery, the isothiocyanate functional group (–N=C=S) stands out as a remarkably versatile building block. Its unique electronic properties, characterized by the electrophilic central carbon and the ability of the π-systems to participate in concerted reactions, make it an ideal partner in a variety of cycloaddition reactions. Among the plethora of available isothiocyanates, this compound has emerged as a particularly valuable synthon. The presence of the bromine atom at the meta-position of the phenyl ring offers a strategic handle for post-cycloaddition modifications, such as cross-coupling reactions, thereby enabling the rapid generation of diverse molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in cycloaddition reactions, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
[3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a cyclic adduct. The isothiocyanate group, with its C=S double bond, can act as a dipolarophile, reacting with various 1,3-dipoles to yield a range of sulfur and nitrogen-containing heterocycles.
Application Note 1: Synthesis of 1,3,4-Thiadiazoles via Reaction with Nitrile Imines
The reaction of aryl isothiocyanates with nitrile imines, typically generated in situ from hydrazonoyl chlorides, provides a direct route to 1,3,4-thiadiazole derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The bromine atom on the phenyl ring of this compound serves as a key functional group for further library development.
Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The nitrile imine, as the 1,3-dipole, adds across the C=S bond of the isothiocyanate. The regioselectivity of the addition is governed by the frontier molecular orbitals (FMO) of the reactants, typically leading to the formation of the 1,3,4-thiadiazole regioisomer.
Experimental Protocol: Synthesis of 2-Anilino-5-(3-bromophenyl)-1,3,4-thiadiazole [1]
This protocol is adapted from the synthesis of similar 1,3,4-thiadiazole derivatives.
Materials:
-
This compound
-
N-Phenylbenzhydrazonoyl chloride (as a precursor to the nitrile imine)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a solution of N-phenylbenzhydrazonoyl chloride (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 mmol).
-
Base Addition: Slowly add triethylamine (1.2 mmol) to the reaction mixture at room temperature. The triethylamine serves to generate the nitrile imine in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the triethylamine hydrochloride salt by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-5-(3-bromophenyl)-1,3,4-thiadiazole.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with expected values.
Data Summary Table:
| Reactant 1 | Reactant 2 Precursor | Product | Yield (%) | Reference |
| This compound | N-Phenylbenzhydrazonoyl chloride | 2-Anilino-5-(3-bromophenyl)-1,3,4-thiadiazole | Typically 60-80% | Adapted from[1] |
Logical Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of 1,3,4-thiadiazoles.
[4+2] Cycloaddition Reactions: Constructing Six-Membered Rings
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. While less common for isothiocyanates compared to [3+2] cycloadditions, the C=N bond of the isothiocyanate can, under certain conditions, act as a dienophile in hetero-Diels-Alder reactions, particularly with electron-rich dienes. This provides a pathway to six-membered nitrogen- and sulfur-containing heterocycles.
Application Note 2: Putative Hetero-Diels-Alder Reaction with Electron-Rich Dienes
The reaction of an aryl isothiocyanate with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, can potentially lead to the formation of a dihydrothiazine derivative. The electron-withdrawing nature of the aryl group can enhance the dienophilic character of the isothiocyanate. The bromine atom on the 3-bromophenyl group can be used for subsequent diversification.
Mechanistic Consideration: The reaction is envisioned to proceed through a concerted [4+2] cycloaddition pathway. The diene acts as the 4π component and the C=N bond of the isothiocyanate acts as the 2π component. The regioselectivity would be determined by the electronic and steric factors of the reactants.
Proposed Experimental Protocol: Synthesis of a Dihydrothiazine Derivative
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
High-pressure reaction vessel (optional, for improved yields)
-
Toluene (anhydrous)
-
Lewis acid catalyst (e.g., AlCl₃, optional, for activation)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Addition of Diene: Add an excess of 2,3-dimethyl-1,3-butadiene (e.g., 3.0 mmol) to the solution.
-
Reaction Conditions:
-
Thermal Conditions: Heat the reaction mixture under reflux and monitor by TLC. For less reactive systems, heating in a sealed tube or a high-pressure vessel at elevated temperatures (e.g., 120-150 °C) may be necessary.
-
Lewis Acid Catalysis (Optional): In a separate flask, pre-cool a solution of the isothiocyanate in toluene to 0 °C. Add a Lewis acid catalyst (e.g., AlCl₃, 0.1 mmol) and stir for 15 minutes before adding the diene. Allow the reaction to proceed at room temperature or with gentle heating.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Analyze the purified product using spectroscopic techniques to confirm the structure of the dihydrothiazine derivative.
Data Summary Table:
| Reactant 1 | Reactant 2 | Putative Product | Potential Conditions |
| This compound | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2-(3-bromophenyl)-3,6-dihydro-2H-1,3-thiazine | Thermal or Lewis Acid Catalyzed |
Conceptual Reaction Scheme for Hetero-Diels-Alder Reaction
Caption: Conceptual pathway for a hetero-Diels-Alder reaction.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent in cycloaddition chemistry, providing access to a diverse array of heterocyclic scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers aiming to leverage the synthetic potential of this valuable building block. The presence of the bromine atom opens up avenues for further functionalization, making the resulting cycloadducts ideal intermediates for the synthesis of complex molecules and compound libraries for drug discovery. Future research in this area will likely focus on the development of novel catalytic systems to enhance the efficiency and stereoselectivity of these cycloaddition reactions, further expanding the synthetic utility of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 3-Bromophenyl Isothiocyanate
Welcome to the technical support center for 3-Bromophenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What is the primary reactivity of this compound?
A1: The core reactivity of this compound lies in the electrophilic nature of the central carbon atom in its isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, most commonly from primary and secondary amines, to form stable N,N'-disubstituted thiourea derivatives. This reaction is the foundation for its widespread use in the synthesis of a diverse range of compounds, including those with potential biological activities. The general mechanism involves the nucleophilic amine attacking the isothiocyanate carbon, followed by proton transfer to form the thiourea product.
Q2: I've noticed my this compound is sensitive to moisture. What are the consequences of this?
A2: Your observation is correct. This compound is indeed moisture-sensitive. Exposure to water, even atmospheric moisture, can lead to its hydrolysis. The isothiocyanate group reacts with water to form an unstable thiocarbamic acid intermediate, which then readily decomposes to release 3-bromoaniline and carbonyl sulfide.
-
Impact on your reaction: The primary consequence is the consumption of your starting material, leading to lower yields of the desired product. Furthermore, the resulting 3-bromoaniline can act as a nucleophile in your reaction, potentially leading to the formation of the symmetrical N,N'-bis(3-bromophenyl)thiourea as a byproduct.
Q3: Can this compound react with solvents like alcohols?
A3: Yes, caution should be exercised when choosing your reaction solvent. Alcohols can act as nucleophiles, although they are generally less reactive towards isothiocyanates than amines. The reaction of this compound with an alcohol can lead to the formation of a thiocarbamate (or thionocarbamate) as a side product.[1] In some cases, particularly with smaller chain alcohols, the formation of symmetrical 1,3-disubstituted ureas and thioureas has also been observed as a byproduct.[1] It is therefore advisable to use anhydrous, aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile for your reactions.
Section 2: Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable strategies to minimize their occurrence.
Issue 1: Formation of Symmetrical N,N'-bis(3-bromophenyl)thiourea
Symptoms:
-
A significant amount of a less soluble, high-melting point solid is observed in your crude product.
-
NMR or LC-MS analysis of your crude reaction mixture shows a symmetrical aromatic compound consistent with two 3-bromophenyl groups.
Causality: This side product arises from two primary pathways:
-
Hydrolysis of the Isothiocyanate: As discussed in the FAQ, moisture in the reaction leads to the formation of 3-bromoaniline. This aniline byproduct then reacts with another molecule of this compound to form the symmetrical thiourea.
-
Reaction with the Amine Nucleophile: If your amine nucleophile is also an aniline derivative, an exchange reaction can sometimes occur, although this is less common under standard conditions.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent & Reagents | Use anhydrous solvents and ensure all reagents are dry. | To prevent the hydrolysis of this compound to 3-bromoaniline. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To minimize exposure to atmospheric moisture. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the desired amine nucleophile. | This helps to ensure that the this compound is consumed by the intended reactant rather than any aniline byproduct. |
Experimental Protocol: Minimizing Symmetrical Thiourea Formation
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dissolve your amine nucleophile in the anhydrous solvent under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the amine solution, either as a solid or as a solution in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the this compound is consumed.
Issue 2: Formation of N,N'-Disubstituted Ureas
Symptoms:
-
Mass spectrometry analysis of your crude product shows a peak corresponding to the oxygen analog of your desired thiourea.
-
IR spectroscopy may show a strong carbonyl (C=O) stretch around 1650 cm⁻¹ in addition to the thiocarbonyl (C=S) vibrations.
Causality: The formation of urea derivatives is typically a result of the presence of water and the amine nucleophile. The isothiocyanate can react with water to form an isocyanate intermediate, which then rapidly reacts with the amine to form the urea. This is more likely to occur if the reaction is run at elevated temperatures or for prolonged periods in the presence of moisture.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Moisture Control | Rigorous exclusion of water is paramount. | To prevent the conversion of the isothiocyanate to an isocyanate. |
| Reaction Temperature | Maintain a moderate reaction temperature (e.g., room temperature to 50°C). | Higher temperatures can accelerate the undesired hydrolysis and rearrangement pathways. |
| Reaction Time | Monitor the reaction closely and work it up promptly upon completion. | Prolonged reaction times increase the window for side reactions to occur. |
Issue 3: Cyclization and Trimerization Products
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS, often with higher molecular weights.
-
Formation of highly insoluble materials.
Causality: While less common under standard thiourea synthesis conditions, aryl isothiocyanates can undergo self-condensation or cyclization reactions, particularly at elevated temperatures or in the presence of certain catalysts. One potential side product is the cyclic trimer, 1,3,5-tris(3-bromophenyl)-1,3,5-triazinane-2,4,6-trithione.[2] The formation of such trimers is driven by the reactivity of the isothiocyanate group with itself.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Temperature Control | Avoid excessive heating. | High temperatures can promote trimerization and other decomposition pathways. |
| Concentration | Maintain a moderate concentration of reactants. | High concentrations can favor intermolecular side reactions like trimerization. |
| Catalyst Choice | Be mindful of the catalysts used. Strong bases or certain metal catalysts could potentially promote side reactions. | To avoid unintended catalytic cycles that lead to byproducts. |
Section 3: Visualizing Reaction Pathways
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Reaction pathways of this compound.
Section 4: Advanced Troubleshooting - Thermal Decomposition of Thiourea Products
Issue: You have successfully synthesized your N-(3-bromophenyl)thiourea derivative, but you observe degradation upon heating during purification (e.g., distillation) or in subsequent reaction steps.
Causality: N-aryl thioureas can undergo thermal fragmentation.[3] The decomposition can proceed through various pathways, including homolysis of C-N and C-S bonds, leading to a complex mixture of products. Potential decomposition products can include benzonitriles, benzoic acids, benzamides, aryl isothiocyanates, and symmetrical N,N'-diarylthioureas.[3] Theoretical studies on thiourea decomposition suggest the formation of gaseous products like ammonia, hydrogen sulfide, and isothiocyanic acid under thermal stress.[4]
Mitigation Strategies:
-
Purification Methods: Avoid high-temperature purification techniques like distillation if your thiourea derivative shows signs of instability. Opt for methods such as recrystallization or column chromatography at room temperature.
-
Subsequent Reactions: If the thiourea is an intermediate, plan subsequent reaction steps at the lowest possible temperature to avoid degradation.
-
Storage: Store your purified thiourea derivatives in a cool, dark, and dry place to ensure long-term stability.
References
Technical Support Center: Purification of Thiourea Derivatives from 3-Bromophenyl Isothiocyanate
Welcome to the technical support center for the purification of thiourea derivatives synthesized from 3-Bromophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this specific class of compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Introduction: The Chemistry of Purification
The synthesis of thiourea derivatives from this compound and a primary or secondary amine is a generally straightforward nucleophilic addition reaction. However, the purification of the resulting N-(3-bromophenyl)-N'-substituted thiourea can be challenging. The presence of the bromine atom and the polar thiourea moiety imparts specific physicochemical properties that must be considered when selecting a purification strategy. Common impurities include unreacted amine starting materials, excess this compound, and potential side products. The choice between recrystallization and column chromatography, the two primary purification techniques, depends on the physical state of your product and the nature of the impurities.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I purify it?
Answer:
Oiling out is a common problem, especially when the product has a low melting point or when residual solvent is present. Here’s a systematic approach to address this:
-
Initial Work-up: Ensure your initial work-up was thorough. If your starting amine was basic, an acidic wash (e.g., with 5% HCl) during the extraction can help remove any unreacted amine, which can sometimes act as a eutectic impurity, depressing the melting point of your product.[1]
-
Solvent Removal: Be meticulous about removing the reaction solvent under reduced pressure. Co-evaporation with a solvent in which your compound has low solubility, like hexane, can sometimes help induce solidification.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can often wash away non-polar impurities and encourage the product to crystallize. Use a glass rod to scratch the inside of the flask during trituration to provide nucleation sites for crystal growth.
-
Column Chromatography: If the product remains an oil, column chromatography is the most effective purification method. A detailed protocol is provided in the FAQ section.
Question 2: I'm trying to recrystallize my solid product, but I'm getting very low recovery. What's going wrong?
Answer:
Low recovery during recrystallization is typically due to using too much solvent or choosing a solvent in which your product is too soluble at room temperature.[2]
-
The Principle of Recrystallization: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect you've added too much solvent, you can carefully evaporate some of it off and allow the solution to cool again.[2]
-
Solvent Selection: For N-(3-bromophenyl)thiourea derivatives, which are moderately polar, consider the following solvents and mixtures. It is always best to perform small-scale solubility tests first.[3]
-
Good starting points: Ethanol, ethyl acetate, or a mixture of ethanol and water.[4][5][6]
-
Mixed Solvent Systems: If your compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexane), a mixed solvent system can be ideal. Dissolve the crude product in a minimum of the "good" solvent while hot, and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
-
| Solvent/System | Rationale |
| Ethanol | Good for moderately polar compounds; often provides a good solubility differential between hot and cold. |
| Ethyl Acetate | Another excellent choice for compounds of intermediate polarity. A specific protocol for 1-(3-Bromophenyl)thiourea recrystallization from ethyl acetate has been reported.[4] |
| Ethanol/Water | A versatile mixed solvent system. The water acts as an anti-solvent for the moderately polar thiourea derivative. |
| Dichloromethane/Hexane | Can be effective, but care must be taken due to the high volatility of these solvents. |
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7]
Question 3: My spots are streaking on the TLC plate. What does this mean and how do I choose a good solvent system for column chromatography?
Answer:
Streaking on a TLC plate can indicate several issues: the sample is too concentrated, the compound is highly polar and interacting very strongly with the silica gel, or the compound is acidic or basic. For thioureas, which can be weakly acidic, this is a possibility.
-
Addressing Streaking:
-
Dilute your spotting solution.
-
Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent. For thioureas, a drop of acetic acid in the TLC jar can sometimes improve spot shape.
-
-
Choosing a Column Chromatography Solvent System:
-
Start with TLC: The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column.[8]
-
Common Solvent Systems: For N-(3-bromophenyl)thiourea derivatives, start with mixtures of a non-polar solvent and a moderately polar solvent.
-
Hexane/Ethyl Acetate: This is a very common and effective system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 4:1, 3:1) until you achieve the desired Rf.
-
Dichloromethane/Methanol: This is a more polar system suitable for more polar thiourea derivatives. Start with a high ratio of dichloromethane (e.g., 99:1 DCM:methanol) and increase the methanol content as needed.
-
-
Impurity Identification: Ideally, your starting materials and your desired product should have distinct Rf values in the chosen solvent system. Unreacted this compound will be less polar than the thiourea product, while the unreacted amine's polarity will vary.
-
| Compound Type | Expected Polarity | Typical Rf in Hexane/EtOAc (4:1) |
| This compound | Low | High (e.g., >0.8) |
| N-(3-bromophenyl)thiourea derivative | Moderate | Medium (e.g., 0.3-0.5) |
| Unreacted aliphatic amine | High | Low (may stay at baseline) |
| Unreacted aromatic amine | Moderate-High | Low to Medium |
Frequently Asked Questions (FAQs)
Q1: What is a step-by-step protocol for purifying my N-(3-bromophenyl)thiourea derivative by column chromatography?
A1:
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while being carried through by a mobile phase (the solvent). Less polar compounds travel down the column faster.
Protocol:
-
Prepare the Column:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100g of silica gel for every 1g of crude product).
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the side of the column to ensure even packing.[9]
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the column solvent (or a slightly more polar solvent like dichloromethane if necessary).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve your product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get your compound adsorbed onto the silica. Carefully add this dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add your eluting solvent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC.
-
If your compounds are well-separated, you can start with a less polar solvent system to elute the less polar impurities (like unreacted isothiocyanate), and then gradually increase the polarity of the solvent (gradient elution) to elute your product.
-
-
Isolate the Product:
-
Combine the fractions containing your pure product (as determined by TLC).
-
Remove the solvent by rotary evaporation.
-
Q2: How do I confirm the purity and identity of my final product?
A2:
A combination of spectroscopic and physical methods should be used:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Compare this to literature values if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic broad singlets of the N-H protons. The chemical shifts of these protons can vary depending on the solvent and concentration. You should also see the expected signals for the aromatic protons of the 3-bromophenyl group and the protons from the amine portion of the molecule.
-
¹³C NMR: The most characteristic signal is the thiocarbonyl (C=S) carbon, which typically appears in the range of 178-184 ppm.
-
-
Infrared (IR) Spectroscopy: Look for N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=S stretching vibration (around 1300-1400 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), which will result in two molecular ion peaks (M and M+2) of nearly equal intensity.
Q3: Why is the bromine substituent important for purification?
A3:
The bromine atom on the phenyl ring has several effects:
-
Increased Lipophilicity: Halogens, particularly bromine, can increase the lipophilicity (non-polarity) of a molecule compared to a simple C-H bond.[10] This can influence its solubility in organic solvents and its retention time in chromatography.
-
Inductive Electron Withdrawal: Bromine is electronegative and withdraws electron density from the aromatic ring through the sigma bond. This can slightly influence the acidity of the N-H protons of the thiourea.[11]
-
Minimal Hydrogen Bonding: Unlike fluorine, bromine is not a significant hydrogen bond acceptor. Its influence on solubility is primarily through van der Waals interactions and its effect on the overall polarity of the molecule.
Visual Experimental Workflows
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purification.
General Column Chromatography Workflow
References
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Recrystallization Methods for 3-Bromophenyl Isothiocyanate Derivatives
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the purification of 3-Bromophenyl isothiocyanate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of these critical intermediates through recrystallization. Isothiocyanates are versatile reagents, but their purification can present unique challenges, including moisture sensitivity and a tendency for certain derivatives to yield oils instead of crystals. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles.
Section 1: Critical Safety & Handling FAQs
Before beginning any experimental work, it is imperative to understand the hazards associated with isothiocyanates.
Q: What are the primary hazards of this compound and its derivatives?
A: this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin, eye, and respiratory irritation.[1][2] Many isothiocyanates are also sensitizers, meaning they can cause an allergic reaction or asthma-like symptoms upon repeated exposure.[1][2] Always consult the specific Safety Data Sheet (SDS) for the derivative you are working with.[3][4][5][6]
Q: What personal protective equipment (PPE) is mandatory when handling these compounds?
A: At a minimum, you must wear:
-
Eye Protection: Tightly fitting safety goggles and a face shield are recommended.[3][7]
-
Gloves: Chemical-resistant gloves are essential. Check glove manufacturer recommendations for suitability against aromatic isothiocyanates.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or fine powders.[4][7] If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary.[3]
Q: Are there specific storage requirements for this compound derivatives?
A: Yes. These compounds are often moisture-sensitive.[1][8] They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong acids, bases, and oxidizing agents.[7][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.
Section 2: Troubleshooting Guide for Recrystallization
This section addresses the most common issues encountered during the recrystallization of this compound derivatives.
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent). Instead of crystallizing, the solute separates as a liquid phase. This is a common problem with low-melting point solids or when using solvent mixtures.[10][11]
Causality & Solution:
-
Problem: The rate of cooling was too fast, or the solution was too concentrated, causing the saturation point to be reached at too high a temperature.
-
Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation temperature.[12] If using a mixed-solvent system, add more of the "good" (more soluble) solvent.[12]
-
Prevention: Allow the flask to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire system to cool to room temperature on the benchtop, undisturbed.[10] Slow cooling is critical for the formation of well-ordered, pure crystals.[12]
Q: I have a very poor crystal yield. What are the likely causes and how can I improve my recovery?
A: A low yield is one of the most frequent frustrations in recrystallization. The primary goal is to maximize the difference in solubility of your compound at high and low temperatures.
Causality & Solution:
-
Problem: Too Much Solvent. This is the most common error.[11] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, leaving a significant portion of your product in the "mother liquor."[12][13]
-
Solution: If you have not yet disposed of the filtrate, you can test for remaining product by dipping a glass rod in the liquid and letting it air dry; a visible solid residue indicates significant loss.[12] To recover the product, boil off a portion of the solvent in the fume hood, and attempt the cooling and crystallization process again.[11]
-
-
Problem: Premature Crystallization. If crystals form in the funnel during a hot gravity filtration step, you will lose product.
-
Problem: Inefficient Rinsing. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[13]
Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A: This is typically due to either using too much solvent (see above) or the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[13]
Causality & Solution:
-
Induce Crystallization: A nucleation site is required for crystal growth to begin.[11]
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[11][13]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[13]
-
Drastic Cooling: Place the flask in an ice-water bath to dramatically decrease the solubility of your compound.[11][14] This often forces crystallization, though it may result in smaller crystals.
-
Q: My final product is discolored or still shows impurities by TLC/NMR. What went wrong?
A: The goal of recrystallization is to exclude impurities from the growing crystal lattice.[14][15] If impurities are retained, it's usually because the crystallization happened too quickly.
Causality & Solution:
-
Problem: Rapid Crystal Formation. When a solution is "crashed out" by cooling too quickly, impurities can become trapped within the crystal lattice instead of remaining in the solvent.[12]
-
Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool much more slowly to promote the formation of larger, purer crystals.
-
-
Problem: Colored Impurities. If your product has a persistent color, it may be due to highly colored, minor impurities.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Section 3: General FAQs
Q: What are the best starting solvents for recrystallizing this compound derivatives?
A: The principle of "like dissolves like" is a good starting point.[15] Since this compound is an aromatic compound, solvents like ethanol, acetone, or mixtures of ethanol/water or acetone/water are often effective for its derivatives, particularly thioureas.[16] For less polar derivatives, hexane, ethyl acetate, or toluene could be suitable.[17] A systematic solvent test is always the best approach.
Q: How do I perform a small-scale solvent test?
A: Place a small amount of your crude solid (10-20 mg) in a small test tube. Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good and will not be suitable for recrystallization. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.[15]
Q: What is a mixed-solvent recrystallization and when should I use it?
A: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[15][17]
When to use: Use this method when your compound is either too soluble or not soluble enough in common single solvents. A common pair for moderately polar compounds is Ethanol/Water or Hexane/Ethyl Acetate.[17]
Section 4: Standard Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling (using a boiling chip) with swirling after each addition. Continue adding solvent until the solid just dissolves.[14]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[10]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[14]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes.[14] For moisture-sensitive compounds, transfer the solid to a vacuum desiccator for thorough drying.[15]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[15]
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[15]
-
Cooling & Collection: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Table 1: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds, but can be difficult to remove.[17] |
| Ethanol | 78 | High | A very general and effective solvent for many aromatic compounds.[17] |
| Acetone | 56 | Medium-High | Good solvent, but its low boiling point means it evaporates quickly. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in a pair with hexane.[17] |
| Toluene | 111 | Low | Good for non-polar aromatic compounds; high boiling point requires care.[17] |
| Hexane | 69 | Very Low | Excellent "poor" solvent for mixed-solvent systems with more polar compounds.[17] |
Section 5: Recrystallization Workflow Diagram
The following diagram outlines the decision-making process for selecting a recrystallization method and troubleshooting common issues.
Caption: Decision workflow for recrystallization and troubleshooting.
Section 6: References
-
Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from --INVALID-LINK--
-
Koutrotsios, G. et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from --INVALID-LINK--
-
Recrystallization.pdf. (n.d.). University of California, Irvine. Retrieved from --INVALID-LINK--
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020). Google Patents. Retrieved from --INVALID-LINK--
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Methyl Isothiocyanate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound SDS. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
Phenethyl isothiocyanate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Preparation of isothiocyanates. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Dhondale, M. R. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). University of Missouri-St. Louis. Retrieved from --INVALID-LINK--
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). OUCI. Retrieved from --INVALID-LINK--
-
Material Safety Data Sheet - Allyl isothiocyanate, 94%. (n.d.). Cole-Parmer. Retrieved from --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Addressing issues with removal of excess reagents in isothiocyanate synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Process of extracting isothiocyanates. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Kaiser, N. F., & Van Houten, J. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(8), 2045. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - Phenethyl isothiocyanate. (2025). Cayman Chemical. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 2-(Ethoxycarbonyl)phenyl isothiocyanate. (2025). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Stenutz. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from --INVALID-LINK--
-
This compound, 97%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Common Solvents for Crystallization. (n.d.). University of California, Berkeley. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound Safety Information. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
This compound 97%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound 97%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Dhara, S. et al. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Journal of Materials Chemistry C. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
References
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- 2. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. US8697150B2 - Process of extracting isothiocyanates - Google Patents [patents.google.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Effect of Moisture on 3-Bromophenyl Isothiocyanate Reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromophenyl isothiocyanate. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile but sensitive reagent. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding this compound.
Q1: What is this compound and what are its primary applications?
This compound (3-BPI) is an aromatic isothiocyanate, a class of compounds characterized by the -N=C=S functional group. This group is highly electrophilic, making 3-BPI a valuable reagent for forming covalent bonds with nucleophiles. Its most common application, particularly in medicinal chemistry and drug development, is the reaction with primary and secondary amines to synthesize N,N'-disubstituted thioureas.[1][2] These thiourea motifs are present in numerous biologically active compounds and serve as key intermediates in the synthesis of various heterocycles.[3]
Q2: Why is this compound classified as "moisture-sensitive"?
The electrophilicity of the central carbon in the isothiocyanate group makes it highly susceptible to nucleophilic attack. While this is desirable for reacting with target molecules like amines, water is also a nucleophile. In the presence of moisture, 3-BPI will readily undergo hydrolysis, an undesirable side reaction that consumes the reagent.[4][5] This sensitivity is a critical handling parameter, as even atmospheric moisture can be sufficient to initiate degradation, leading to compromised reagent quality and failed experiments.[6][7]
Q3: What are the specific products of 3-BPI's reaction with water?
The reaction with water is not a simple inactivation. It initiates a cascade of problematic reactions:
-
Hydrolysis: Water attacks the isothiocyanate to form an unstable thiocarbamic acid intermediate.[4]
-
Decomposition: This thiocarbamic acid rapidly decomposes to generate 3-bromoaniline and carbonyl sulfide (COS).
-
Side Reaction: The newly formed 3-bromoaniline is a primary amine and a potent nucleophile. It can then attack an intact molecule of 3-BPI, leading to the formation of a symmetrical and often insoluble byproduct: 1,3-bis(3-bromophenyl)thiourea.
This cascade not only consumes your starting material but also introduces a significant, hard-to-remove impurity into your reaction mixture.
Q4: How should I properly store and handle this compound to maintain its integrity?
Proper storage is non-negotiable for this reagent. Based on safety data sheets and extensive laboratory experience, the following protocol is mandatory:
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[8] For long-term storage, placing the sealed container inside a desiccator or a glovebox is highly recommended. Many suppliers ship this reagent under an inert atmosphere, and it is best practice to maintain this.[7][9]
-
Handling: Whenever possible, handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. If a glovebox is unavailable, blanket the vial with inert gas before and after dispensing the liquid. Use dry syringes and needles for transfers. Never leave the container open to the atmosphere.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a cause-and-effect analysis of common problems encountered during reactions with 3-BPI.
Issue 1: Low or No Yield in Thiourea Synthesis
-
Symptom: You've run a reaction between your amine of interest and 3-BPI, but TLC or LC-MS analysis shows little to no formation of the desired thiourea product.
-
Probable Cause: The primary suspect is the degradation of 3-BPI due to moisture, either from contaminated starting materials, solvents, or atmospheric exposure during setup.
-
Causality Explained: The rate of hydrolysis can be competitive with the rate of your desired reaction. If significant moisture is present, a substantial portion of the 3-BPI can be consumed before it has a chance to react with your target amine. This is especially true if your amine is a weak nucleophile or is sterically hindered, as the desired reaction will be slower.[10]
-
Solutions & Protocols:
-
Verify Reagent Quality: Before use, you can check the purity of the 3-BPI via IR spectroscopy. A strong, sharp peak around 2100 cm⁻¹ is characteristic of the isothiocyanate group.[11] Diminished intensity or the appearance of amine-related peaks (N-H stretches) suggests degradation.
-
Implement Rigorous Anhydrous Techniques:
-
Use solvents from a freshly opened bottle or a solvent purification system. Anhydrous grade solvents are required.
-
Flame-dry all glassware under vacuum or in an oven (120°C) overnight and cool under a stream of inert gas.
-
Ensure your amine starting material is also dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
-
Issue 2: Formation of an Unexpected, Symmetrical Thiourea Byproduct
-
Symptom: Your crude reaction mixture contains a significant amount of a secondary product identified as 1,3-bis(3-bromophenyl)thiourea.
-
Probable Cause: This is the classic signature of moisture contamination.
-
Causality Explained: As detailed in the FAQ, moisture leads to the formation of 3-bromoaniline. This byproduct then acts as a reactant, competing with your intended amine for the remaining 3-BPI. Since it is structurally very similar to the parent reagent, its reactivity is often high, leading to substantial formation of the undesired symmetrical thiourea.
Caption: The two competing reaction pathways for 3-BPI.
-
Solutions & Protocols:
-
Strict Moisture Exclusion: This is the most critical preventative measure. Follow all anhydrous techniques outlined in Issue 1.
-
Order of Addition: Add the 3-BPI dropwise to the solution of your amine rather than the other way around. This maintains a low instantaneous concentration of the isothiocyanate, favoring the reaction with the amine which is in excess locally.
-
Issue 3: Inconsistent Reaction Rates or Stalled Reactions, Especially with Amines on Biomolecules
-
Symptom: The reaction starts but does not proceed to completion, or the rate is highly variable between batches. This is common in bioconjugation (e.g., labeling proteins).
-
Probable Cause: Incorrect pH of the reaction buffer.
-
Causality Explained: The reaction of an isothiocyanate requires a nucleophilic, non-protonated amine. For lysine residues on a protein or aliphatic amines, the pKa of the conjugate acid (R-NH3+) is typically around 9-10.5. If the reaction pH is too low (e.g., pH 7.4), a significant portion of the amines will be protonated and non-reactive. Conversely, while a higher pH (e.g., 9.5) deprotonates the amine and accelerates the desired reaction, it also significantly increases the rate of competing hydrolysis of the isothiocyanate.[12][13][14] The optimal pH is therefore a delicate balance between maximizing amine nucleophilicity and minimizing hydrolysis.
-
Solutions & Protocols:
-
pH Optimization: For bioconjugation, perform small-scale trial reactions across a pH range, typically from 8.0 to 9.5, to find the optimal balance for your specific protein.[14]
-
Buffering Agent: Use a non-nucleophilic buffer, such as sodium bicarbonate or borate, at a sufficiently high concentration (50-100 mM) to maintain the pH throughout the reaction. Avoid buffers with primary amines, like Tris.
-
Temperature Control: Isothiocyanate hydrolysis is accelerated at higher temperatures.[13] Unless necessary to overcome a high activation barrier, conduct the reaction at room temperature or even 4°C (with extended reaction time) to disfavor the hydrolysis pathway.
-
Section 3: Protocols & Best Practices
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal. If compromised, do not use.
-
Storage: Immediately place the sealed vial in a desiccator cabinet. For quantities >1g, consider backfilling the vial headspace with argon before long-term storage.
-
Dispensing:
-
Bring the vial to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Perform all transfers in a glovebox or under a positive pressure of inert gas.
-
Use a clean, oven-dried syringe and needle. Pierce the septum and withdraw the required amount.
-
After withdrawal, flush the vial headspace with inert gas before re-sealing.
-
Securely wrap the cap/septum area with Parafilm for extra protection against moisture ingress.
-
Protocol 2: General Procedure for Thiourea Synthesis under Anhydrous Conditions
This protocol is a general guideline for reacting 3-BPI with a simple primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
Identifying and minimizing byproducts in 3-Bromophenyl isothiocyanate synthesis.
Technical Support Center: 3-Bromophenyl Isothiocyanate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reagent. Purity is paramount, as even minor contaminants can significantly impact downstream applications, from peptide sequencing to the development of novel therapeutics.[1] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification and minimization of key byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: The Dithiocarbamate Salt Pathway (CS₂ Chemistry)
This is one of the most common and generally safer methods for synthesizing aryl isothiocyanates.[2][3][4] The process involves reacting 3-bromoaniline with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt, which is then decomposed to yield the final product.
Answer:
The formation of symmetrical N,N'-bis(3-bromophenyl)thiourea is the most prevalent issue in this synthesis. This byproduct arises from the reaction between your desired product, this compound (an electrophile), and a nucleophilic amine source.
Root Causes & Mechanistic Insight:
-
Unreacted 3-Bromoaniline: The most common cause is the presence of unreacted starting material. Once the isothiocyanate is formed, it will readily react with any remaining 3-bromoaniline in the reaction mixture.
-
Hydrolysis of the Product: Isothiocyanates can be susceptible to hydrolysis, especially in the presence of water during workup or if the reaction medium is not anhydrous.[5] Hydrolysis regenerates 3-bromoaniline, which then consumes another molecule of your product to form the thiourea.[6][7][8]
-
Improper Decomposition of the Dithiocarbamate Salt: The choice and stoichiometry of the desulfurizing agent are critical. Inefficient conversion of the dithiocarbamate intermediate can lead to side reactions that may regenerate the starting amine.
Troubleshooting Workflow: Minimizing Thiourea Formation
Caption: Troubleshooting workflow for thiourea byproduct.
Answer:
Low yields in the dithiocarbamate pathway often point to incomplete formation of the intermediate salt or inefficient decomposition.
Key Parameters for Optimization:
| Parameter | Recommended Action & Rationale |
| Base | Use a tertiary amine base like triethylamine (Et₃N) or N-methylmorpholine (NMM). The base is crucial for deprotonating the amine, allowing it to act as a nucleophile towards CS₂. Ensure at least 2 equivalents are used: one for the initial reaction and one to neutralize the acid formed during decomposition. |
| Solvent | Dichloromethane (DCM) or chloroform are common choices. For the decomposition step, the solvent's polarity can influence reaction speed.[2] Ensure the solvent is anhydrous to prevent hydrolysis side reactions. |
| Temperature | The initial formation of the dithiocarbamate salt is often performed at low temperatures (0 °C to room temperature) to control exothermicity. The decomposition step may require gentle heating, but excessive temperatures can lead to degradation of the product and formation of tars. |
| Desulfurizing Agent | The choice of agent is critical for clean and efficient conversion. Several options exist, each with pros and cons.[2][9][10] Agents like tosyl chloride, ethyl chloroformate, or even hydrogen peroxide are effective.[2] The mechanism involves activating the sulfur atoms for elimination. |
Category 2: The Thiophosgene Pathway
While effective, the use of thiophosgene (CSCl₂) is highly discouraged without appropriate engineering controls due to its extreme toxicity.[11][12][13] It reacts with primary amines in the presence of a base to form isothiocyanates.[2][14]
Answer:
The primary chemical challenge with thiophosgene is controlling its high reactivity to prevent side reactions.
-
Thiourea Formation: Similar to the CS₂ route, if the stoichiometry is not carefully controlled (i.e., if any 3-bromoaniline remains), N,N'-bis(3-bromophenyl)thiourea will be the major byproduct. The standard approach is to use a slight excess of thiophosgene.
-
Dimerization/Polymerization: Thiophosgene can dimerize under UV light, and the isothiocyanate product can potentially polymerize or degrade under harsh conditions (e.g., high heat).[12]
-
Hydrolysis: Thiophosgene reacts with water, so strictly anhydrous conditions are mandatory.[11][13] This reaction not only consumes the reagent but also produces corrosive HCl and toxic gases.
Byproduct Formation Pathways Overview
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophosgene: - An overview [moltuslab.com]
- 12. Thiophosgene - Wikipedia [en.wikipedia.org]
- 13. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Handling and storage recommendations for 3-Bromophenyl isothiocyanate to prevent degradation.
A Guide for Researchers on Handling, Storage, and Troubleshooting to Ensure Experimental Success
Welcome to the technical support guide for 3-Bromophenyl isothiocyanate. As a Senior Application Scientist, I understand that the success of your research often hinges on the quality and stability of your reagents. This compound is a powerful synthetic building block, but its reactivity also makes it susceptible to degradation if not handled with the care it requires. This guide is designed to provide you with field-proven insights and scientifically-grounded protocols to help you maintain the integrity of this reagent, troubleshoot common issues, and ensure the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
The primary enemy of this compound is moisture.[1] To ensure its long-term stability, it must be stored in a cool, dry environment with the container sealed tightly.[1][2][3] For optimal preservation, we recommend storing it under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator. This multi-layered approach minimizes exposure to atmospheric moisture and reduces the rate of any potential degradation reactions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down degradation kinetics. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed Original Container | The manufacturer's container is designed to prevent moisture ingress. |
| Location | Cool, Dry, Dark, Well-Ventilated | Protects from heat, moisture, and UV light, which can accelerate degradation.[1][3] |
Q2: What are the primary signs of degradation I should look for?
Visual inspection can often provide the first clue that your reagent has degraded. Key indicators include:
-
Color Change: A fresh compound is typically a colorless to light yellow solid.[4] Degradation can cause it to darken, appearing yellow-brown or oily.[5]
-
Change in Physical State: The solid may become clumpy, oily, or partially liquefied due to the formation of impurities from hydrolysis.
-
Inconsistent Experimental Results: The most definitive sign is a sudden drop in reaction yield or the appearance of unexpected side products, even when using a previously reliable bottle.[5]
Q3: Why is this compound so sensitive to moisture?
The isothiocyanate functional group (-N=C=S) contains a highly electrophilic carbon atom.[6][7] This means it is very susceptible to attack by nucleophiles, and water is a common nucleophile present in the atmosphere. The reaction, known as hydrolysis, proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes to form 3-bromoaniline and other byproducts.[8] This degradation is irreversible and consumes the active reagent.
Q4: What personal protective equipment (PPE) is mandatory when handling this chemical?
This compound is a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it is irritating to the eyes, skin, and respiratory system.[1][2][4] Furthermore, it is a lachrymator (causes tearing) and a potential respiratory sensitizer.[1] Therefore, strict adherence to safety protocols is essential.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing.[2]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a full-face respirator should be used.[2]
Q5: Can I handle this reagent on an open lab bench?
No. Due to its moisture sensitivity and hazardous properties, this compound must always be handled in a controlled environment, such as a chemical fume hood or a glovebox.[1][5] This protects both the user from exposure and the reagent from atmospheric moisture.
Section 2: Troubleshooting Guide for Experimental Failures
When a reaction doesn't work as expected, the reagent is a primary suspect. This guide will help you diagnose the problem.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Reaction | Reagent Degradation: The most common cause is the hydrolysis of the isothiocyanate, reducing the concentration of the active starting material. | 1. Verify Reagent Integrity: Use a fresh bottle or an aliquot from a properly stored stock. 2. Handle Under Inert Gas: For subsequent reactions, weigh and dispense the reagent under a stream of nitrogen or argon to minimize moisture exposure. 3. Confirm Purity: If possible, run a quick analytical check (e.g., TLC, IR) to confirm the presence of the isothiocyanate group. |
| Inconsistent Results Between Experiments | Incremental Degradation: Repeatedly opening the main stock bottle introduces small amounts of moisture each time, gradually degrading the contents. | 1. Aliquot the Reagent: Upon receiving a new bottle, immediately divide it into smaller, single-use vials under an inert atmosphere. 2. Use Fresh Aliquots: Use a new aliquot for each experiment to ensure consistent starting material quality. |
| Unexplained Side Products Identified | Presence of 3-Bromoaniline: The primary degradation product, 3-bromoaniline, is a nucleophilic amine that can compete in reactions, leading to unwanted thiourea or other amine-related side products. | 1. Purify the Reagent: If a new bottle is unavailable, the isothiocyanate can sometimes be purified by recrystallization or column chromatography, though this requires careful handling. 2. Acquire a New Batch: The most reliable solution is to discard the compromised reagent and start with a fresh, verified batch. |
Section 3: Recommended Protocols & Workflows
Adhering to standardized workflows is critical for maintaining reagent quality and ensuring experimental reproducibility.
Protocol 3.1: Initial Receipt and Storage Workflow
This protocol outlines the essential steps to take immediately upon receiving a new container of this compound.
-
Inspect Container: Upon arrival, check that the manufacturer's seal is intact and there is no visible damage to the container.
-
Log Information: Record the date of receipt, batch number, and initial appearance of the compound.
-
Perform Initial Purity Check (Optional but Recommended): For critical applications, obtain an IR or NMR spectrum to serve as a baseline reference for future comparisons. The characteristic isothiocyanate stretch in the IR spectrum is a key indicator of purity.
-
Decision Point - Aliquot or Not:
-
If the entire bottle will be used in a short period: Proceed to Step 5.
-
If the reagent will be used over multiple experiments: Proceed to Protocol 3.2 for aliquoting. This is the highly recommended path.
-
-
Store Properly: Place the tightly sealed container in a designated, clearly labeled spot within a 2-8 °C refrigerator. If possible, place it inside a desiccator or a sealed bag containing a desiccant for an extra layer of protection.
Caption: Workflow for handling a new bottle of this compound.
Protocol 3.2: Aliquoting for Long-Term Stability
-
Prepare Environment: Set up a clean, dry workspace in a fume hood or glovebox. Ensure a supply of dry inert gas (nitrogen or argon).
-
Prepare Vials: Use small, clean, and dry glass vials with PTFE-lined screw caps. Purge each vial with inert gas.
-
Dispense Reagent: Briefly open the main stock bottle under a positive pressure of inert gas. Quickly weigh and dispense the desired amount of this compound into each prepared vial.
-
Seal and Store: Immediately cap each vial tightly, wrapping the cap with parafilm for an extra seal. Purge the headspace of the main stock bottle with inert gas before re-sealing it.
-
Label and Log: Label each aliquot with the compound name, batch number, and date of aliquoting. Store all aliquots and the main bottle in the refrigerator.
Section 4: The Science of Degradation and Troubleshooting
Understanding the underlying chemistry is key to preventing and solving experimental problems.
4.1: The Hydrolysis Pathway
The central carbon of the isothiocyanate group is electron-deficient and thus highly electrophilic. It readily reacts with nucleophiles, including water. The mechanism below illustrates why moisture is so detrimental.
Caption: Simplified hydrolysis pathway of this compound.
4.2: Troubleshooting Experimental Failures Workflow
When an experiment yields poor results, follow this logical progression to identify the source of the error.
Caption: Troubleshooting workflow for reactions involving this compound.
Section 5: Safety and Hazard Summary
Always consult the full Safety Data Sheet (SDS) before use. The following is a summary of key hazards.[1][2]
| Hazard Class | Hazard Statement |
| Acute Toxicity | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[2] |
| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Target Organ Toxicity | H335: May cause respiratory irritation.[2] |
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Incompatible reagents and solvents for 3-Bromophenyl isothiocyanate.
Welcome to the technical support guide for 3-Bromophenyl isothiocyanate (CAS 2131-59-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the handling and reactivity of this versatile chemical intermediate. Our goal is to explain the causality behind experimental choices, ensuring both safety and success in your research.
Core Concept: The Reactivity of the Isothiocyanate Group
This compound is valued as a synthetic building block, primarily due to the reactivity of the isothiocyanate (–N=C=S) functional group.[1] The central carbon atom of this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2][3] Understanding this fundamental principle is key to preventing unwanted side reactions, decomposition, and ensuring the success of your intended synthesis.
References
Technical Support Center: Navigating Reactions with 3-Bromophenyl Isothiocyanate
Welcome to the technical support center for 3-Bromophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the unique reactivity challenges posed by this versatile but often stubborn reagent. The steric and electronic effects of the meta-positioned bromine atom can significantly influence the accessibility and electrophilicity of the isothiocyanate carbon, leading to common experimental hurdles such as low yields and slow reaction rates.
This resource is structured as a dynamic question-and-answer guide, addressing specific issues you may encounter in the laboratory. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during reactions with this compound.
Question 1: My reaction to form a thiourea derivative from this compound and a bulky secondary amine is showing very low conversion, even after prolonged reaction time at room temperature. What is the primary cause and how can I resolve this?
Answer: The primary cause of low conversion is likely significant steric hindrance. The 3-bromo substituent, while not in the ortho position, still contributes to the overall steric bulk of the molecule. When combined with a sterically demanding nucleophile, such as a secondary amine with large alkyl or aryl groups, the approach of the amine's lone pair to the electrophilic carbon of the isothiocyanate is severely impeded.[1][2] This increases the activation energy of the reaction, resulting in a sluggish or stalled process.[1]
Here is a systematic approach to overcoming this challenge:
1. Increase Thermal Energy:
-
Conventional Heating: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or DMF can provide the necessary energy to overcome the steric barrier.[1] Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.
-
Microwave Irradiation: This is a highly effective method for accelerating reactions hindered by steric effects. Microwave energy provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[3][4][5]
2. Optimize Your Solvent Choice: The solvent plays a critical role in modulating reactivity.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred. They can stabilize the charged transition state of the nucleophilic attack without strongly solvating the amine nucleophile, leaving it more "naked" and reactive.[6]
-
"On-Water" Synthesis: For some thiourea syntheses, conducting the reaction in water can lead to surprisingly good results due to hydrophobic effects that bring the reactants together.[7]
3. Employ Catalysis: While many thiourea formations proceed without a catalyst, a basic catalyst can facilitate the reaction with hindered nucleophiles.
-
Tertiary Amines: A catalytic amount of a non-nucleophilic tertiary amine like triethylamine (TEA) or DIPEA can act as a base to deprotonate the amine nucleophile, increasing its nucleophilicity.[8]
-
DMAP (4-Dimethylaminopyridine): In some cases, DMAP can be an effective catalyst for this transformation.[1]
dot
Caption: Troubleshooting flowchart for low reaction conversion.
Question 2: I am attempting a reaction with a primary amine, but I'm observing the formation of an insoluble precipitate and the reaction is not proceeding to the desired thiourea. What could be happening?
Answer: This issue can arise from a few factors, often related to the quality of the reagents or the reaction setup.
-
Purity of this compound: Isothiocyanates can be susceptible to hydrolysis if exposed to moisture, forming the corresponding amine (3-bromoaniline). This amine can then react with the starting isothiocyanate to form a symmetrical thiourea, which may be insoluble in your reaction solvent and precipitate out. Always use freshly opened or properly stored this compound.
-
Reaction with a Primary Amine and Acid: If you are performing a reaction that generates an acidic byproduct, or if your amine starting material is an acid salt (e.g., a hydrochloride), the amine can be protonated, rendering it non-nucleophilic. In such cases, the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is necessary to free the amine.[8]
-
Solvent Choice: The desired thiourea product itself might be insoluble in the chosen solvent, precipitating out and preventing the reaction from appearing to proceed in the solution phase. Analyze the precipitate by techniques like IR or melting point to confirm its identity.
Frequently Asked Questions (FAQs)
Question 3: What is the fundamental mechanism of thiourea formation from this compound?
Answer: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[9] This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.
dot
Caption: Mechanism of thiourea formation.
Question 4: Are there alternative synthetic routes to 1-(3-bromophenyl)-3-substituted thioureas if the direct reaction with the isothiocyanate fails?
Answer: Yes, if direct coupling proves inefficient, several alternative methods can be employed:
-
From 3-Bromoaniline and a Thiocarbonyl Transfer Reagent: You can start with the more readily available 3-bromoaniline and react it with a thiocarbonyl transfer reagent like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI) to generate the isothiocyanate in situ, which then reacts with the desired amine. Caution: Thiophosgene is highly toxic and should be handled with extreme care.[8]
-
Dithiocarbamate Decomposition: A common and safer alternative involves the reaction of 3-bromoaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate) to yield the isothiocyanate.[10]
-
Mechanochemistry: For solid-state reactions, ball milling can be a powerful, solvent-free technique to overcome steric hindrance by providing mechanical energy to drive the reaction between an amine and an isothiocyanate.[11]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-(3-Bromophenyl)-3-(2,6-diisopropylphenyl)thiourea
This protocol is designed for a reaction that is highly susceptible to steric hindrance.
| Parameter | Value |
| Reactants | This compound (1.0 mmol), 2,6-Diisopropylaniline (1.0 mmol) |
| Solvent | N,N-Dimethylformamide (DMF) (3 mL) |
| Microwave Power | 100-200 W (as needed to maintain temperature) |
| Temperature | 120 °C |
| Reaction Time | 15-30 minutes |
| Work-up | Cool to room temperature, pour into water, collect precipitate by filtration. |
| Purification | Recrystallization from ethanol or column chromatography. |
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial, add this compound (214 mg, 1.0 mmol) and 2,6-diisopropylaniline (177 mg, 1.0 mmol).
-
Add DMF (3 mL) and a small magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol) or silica gel chromatography.
Protocol 2: General Procedure for Thiourea Synthesis under Conventional Heating
This protocol is a standard starting point for less hindered nucleophiles.
| Parameter | Value |
| Reactants | This compound (1.0 mmol), Primary or less hindered secondary amine (1.05 mmol) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL) |
| Temperature | Room Temperature to Reflux (40-66 °C) |
| Reaction Time | 2-24 hours |
| Work-up | Evaporate solvent, purify residue. |
Step-by-Step Methodology:
-
Dissolve this compound (214 mg, 1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine (1.05 mmol) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
If no significant conversion is observed after 2-4 hours, gradually heat the mixture to reflux.
-
Continue stirring at the elevated temperature until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. ijacskros.com [ijacskros.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Workup Challenges for 3-Bromophenyl Isothiocyanate Reaction Products
This technical guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during the workup of reaction products derived from 3-bromophenyl isothiocyanate. Our focus is on providing practical, field-proven insights to researchers, scientists, and drug development professionals to streamline their synthetic workflows and improve product isolation and purity.
Introduction: The Solubility Challenge with Thiourea Derivatives
This compound is a versatile reagent commonly used in the synthesis of various bioactive molecules, most notably N,N'-disubstituted thioureas formed through its reaction with primary and secondary amines. While the formation of the thiourea linkage is often efficient and straightforward, researchers frequently encounter challenges during the workup phase due to the poor solubility of the resulting products in common organic solvents.[1][2] This can lead to premature precipitation, difficulties in extraction, and challenges in purification.
The solubility of these thiourea derivatives is significantly influenced by the nature of the amine used in the synthesis. Factors such as the presence of aromatic rings, alkyl chain length, and other functional groups on the amine can dramatically alter the polarity and crystalline nature of the final product.[3] Hydrogen bonding between thiourea molecules also plays a crucial role in their lattice energy and, consequently, their solubility.[4][5] This guide is designed to help you anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My thiourea product crashed out of the reaction mixture as a solid. How should I proceed with the workup?
A1: Direct precipitation of the product can be advantageous for purification. Here's a recommended workflow:
-
Isolate the Crude Product: Collect the precipitated solid by vacuum filtration.
-
Wash Thoroughly: Wash the filter cake with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities and any remaining starting materials.[1]
-
Assess Purity: Analyze the purity of the crude solid using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purify if Necessary: If the product is not sufficiently pure, recrystallization is the preferred method of purification.[2]
Q2: My product is an intractable oil or a gummy solid. How can I purify it?
A2: Oily or amorphous products can be challenging. Here are a few techniques to try:
-
Trituration: This is an effective method for inducing crystallization and removing soluble impurities.[6][7] Stir the oily product vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble.[8] Hexane or a mixture of diethyl ether and hexane are good starting points.[2]
-
Column Chromatography: For non-crystalline products, column chromatography on silica gel is a reliable purification method. A common eluent system is a gradient of ethyl acetate in hexane.[2]
-
Solvent Swap: Dissolve the oil in a low-boiling solvent in which it is soluble (e.g., dichloromethane). Then, add a higher-boiling anti-solvent (a solvent in which the product is insoluble, e.g., ethanol) and remove the lower-boiling solvent by rotary evaporation. This can often induce precipitation of the purified product.[6]
Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: A mixed-solvent system is often the solution when a single solvent is not effective. The goal is to find a pair of miscible solvents where your product is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[9]
-
Common Mixed-Solvent Systems for Thioureas:
Q4: My product seems to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?
A4: This can occur with more polar thiourea derivatives. Here are some strategies:
-
Increase the Ionic Strength of the Aqueous Layer: Add saturated sodium chloride solution (brine) to the aqueous layer. This can decrease the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[11]
-
Use a Different Extraction Solvent: If standard solvents like ethyl acetate or dichloromethane are not effective, a more polar solvent system like a 3:1 mixture of chloroform and isopropanol can sometimes be used to extract polar organic compounds from the aqueous phase.
-
pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly alter its partition coefficient.
Troubleshooting Guides
Scenario 1: Premature Precipitation During Reaction
Problem: Your product starts to precipitate from the reaction mixture before the reaction is complete, potentially trapping starting materials and leading to an impure product.
Root Cause Analysis: The product's solubility in the reaction solvent is lower than the concentration being formed.
Solutions:
-
Increase Solvent Volume: Add more of the reaction solvent to keep the product dissolved.
-
Add a Co-solvent: Introduce a co-solvent in which your product has higher solubility. For example, if the reaction is in dichloromethane, adding a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can increase the solubility of polar products.
-
Increase Reaction Temperature: If the reaction conditions permit, increasing the temperature can enhance the solubility of the product.
Scenario 2: Difficulty in Achieving Crystallization
Problem: After dissolving the crude product in a hot solvent for recrystallization, no crystals form upon cooling.
Root Cause Analysis: The solution may not be supersaturated, or nucleation is inhibited.
Solutions:
-
Induce Nucleation:
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the product.
-
Add an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent dropwise to the cooled solution until it becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.[12]
Experimental Protocols
Protocol 1: General Workup for a Crystalline Thiourea Product
This protocol outlines a standard procedure for the synthesis and isolation of an N,N'-disubstituted thiourea.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Addition of Isothiocyanate: To the stirred amine solution, add this compound (1.0 equivalent) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the product precipitates during the reaction, it can be isolated by filtration and washed with a cold, non-polar solvent like hexane.
-
If the product is soluble, the residue after solvent removal can be redissolved in an organic solvent like ethyl acetate and washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Purification by Trituration for Oily or Amorphous Products
This protocol is useful when direct crystallization is unsuccessful.[6][7]
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble, but the impurities are highly soluble. Hexane, diethyl ether, or a mixture of the two are good starting points.
-
Procedure:
-
Place the oily or amorphous product in a flask.
-
Add a small amount of the chosen solvent.
-
Stir the mixture vigorously with a spatula or a magnetic stir bar. The goal is to wash the impurities into the solvent while the product either solidifies or remains as a thick oil.
-
If the product solidifies, continue stirring for 15-30 minutes.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold trituration solvent.
-
Dry the purified solid product.
-
Protocol 3: Mixed-Solvent Recrystallization
This protocol provides a general method for recrystallization when a single solvent is not suitable.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Visualized Workflows and Concepts
Diagram 1: General Workflow for Thiourea Synthesis and Purification
Caption: General workflow for synthesis and purification of thioureas.
Diagram 2: Decision Tree for Troubleshooting Product Isolation
Caption: Decision tree for troubleshooting product isolation.
Diagram 3: Conceptual Representation of Mixed-Solvent Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performing a Trituration [commonorganicchemistry.com]
- 7. Trituration - Wikipedia [en.wikipedia.org]
- 8. Trituration [chemeurope.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
3-Bromophenyl isothiocyanate vs. 3-Chlorophenyl isothiocyanate in synthesis.
A Comparative Guide for Synthetic Chemists: 3-Bromophenyl isothiocyanate vs. 3-Chlorophenyl isothiocyanate
In the landscape of synthetic chemistry, aryl isothiocyanates (Ar-N=C=S) are indispensable building blocks. Their electrophilic carbon center provides a reliable handle for constructing thiourea linkages and serves as a gateway to a diverse array of nitrogen- and sulfur-containing heterocycles.[1][2] Among these reagents, halogen-substituted variants are particularly valuable, offering dual reactivity: the isothiocyanate group for nucleophilic additions and the halogen for cross-coupling reactions.
This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: This compound and 3-Chlorophenyl isothiocyanate . We will dissect their physicochemical properties, analyze their reactivity based on fundamental electronic effects, and present experimental contexts to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic goals.
Physicochemical Properties: A Side-by-Side Look
A foundational understanding begins with the basic physical and chemical properties of these reagents. While structurally similar, the difference in the halogen atom (Bromine vs. Chlorine) leads to notable variations in molecular weight, boiling point, and physical state at room temperature.
| Property | This compound | 3-Chlorophenyl isothiocyanate |
| CAS Number | 2131-59-1 | 2392-68-9[3] |
| Molecular Formula | C₇H₄BrNS[4] | C₇H₄ClNS[5] |
| Molecular Weight | 214.08 g/mol [4] | 169.63 g/mol [3][5] |
| Physical Form | Solid | Liquid[3] |
| Boiling Point | 256 °C | 249-250 °C[3] |
| Density | ~1.59 g/mL (inferred, see ortho isomer) | 1.292 g/mL at 25 °C[3] |
| Refractive Index | Not applicable (solid) | n20/D 1.6585[3] |
These properties have practical implications for handling. 3-Chlorophenyl isothiocyanate, being a liquid, can be easily measured by volume, whereas the solid this compound requires weighing. Both are moisture-sensitive and should be handled under an inert atmosphere where possible.[6]
Reactivity Analysis: The Tale of Two Halogens
The synthetic utility of these reagents hinges on two primary reactive sites: the isothiocyanate group and the carbon-halogen bond. The nature of the halogen atom exerts distinct electronic effects that modulate the reactivity at both sites.
Nucleophilic Addition at the Isothiocyanate Carbon
The most common transformation for isothiocyanates is the reaction with nucleophiles, particularly primary and secondary amines, to form N,N'-disubstituted thioureas.[7][8] The reaction proceeds via nucleophilic attack on the central electrophilic carbon of the -N=C=S group.
// Nodes for reactants
R2NH [label=
// Invisible node for arrow bend p1 [shape=point, width=0.01, height=0.01];
// Nodes for intermediate and product Intermediate [label=<
R2N⊕H
C || N-Ar | S⊖
, fontname="Helvetica", fontsize=12];
Thiourea [label=<
S || R2NCNH-Ar
, fontname="Helvetica", fontsize=12, labelloc="c"];
// Edges R2NH -> p1 [arrowhead=none]; p1 -> Intermediate [label=" Nucleophilic Attack", fontname="Helvetica", fontsize=10, fontcolor="#4285F4"]; ArylNCS -> p1 [arrowhead=none]; Intermediate -> Thiourea [label=" Proton Transfer", fontname="Helvetica", fontsize=10, fontcolor="#34A853"];
// Invisible arrow for alignment {rank=same; R2NH; ArylNCS;} } } Figure 1. General mechanism for thiourea formation.
The reactivity of the isothiocyanate is governed by the electrophilicity of this carbon. Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect), which pulls electron density from the aromatic ring and, subsequently, from the isothiocyanate group. This effect increases the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.[9][10]
-
Inductive Effect: Chlorine is more electronegative than bromine. Therefore, 3-chlorophenyl isothiocyanate is expected to be slightly more reactive in nucleophilic addition reactions due to a more powerful electron-withdrawing inductive effect, rendering the isothiocyanate carbon more electrophilic.
-
Practical Implications: While a theoretical rate difference exists, for most standard preparations of thioureas, both reagents react efficiently.[11] The choice between them for this type of reaction is often dictated by factors like cost, availability, or the requirements of a subsequent reaction step.
The Carbon-Halogen Bond: A Gateway to Cross-Coupling
Herein lies the most significant difference between the two reagents. The carbon-halogen bond is a key functional handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura[12][13] and Heck reactions.[14][15] The success and conditions of these reactions are highly dependent on the identity of the halogen.
The reactivity order for aryl halides in the oxidative addition step of these catalytic cycles is generally: I > Br > OTf >> Cl .[16]
-
This compound: The C-Br bond is readily activated by common palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands). Suzuki-Miyaura couplings with arylboronic acids proceed under relatively mild conditions, making it the superior choice when the synthetic plan involves building molecular complexity at the 3-position of the phenyl ring.[12][17]
-
3-Chlorophenyl isothiocyanate: The C-Cl bond is significantly stronger and less reactive. While Suzuki and Heck couplings of aryl chlorides are possible, they typically require more forcing conditions: higher temperatures, stronger bases, and specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[13][15] This can lead to issues with functional group tolerance and potential decomposition of the isothiocyanate moiety.
// Nodes start [label="Synthetic Goal", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does the synthesis involve\na cross-coupling reaction\nat the halogen position?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_br [label="Choose:\n3-Bromophenyl\nisothiocyanate", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_cl [label="Choose:\n3-Chlorophenyl\nisothiocyanate", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; note1 [label="Provides superior reactivity\nin Suzuki, Heck, etc.\n(Milder conditions)", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; note2 [label="More cost-effective.\nSuitable if only the -NCS\ngroup is reacting.", shape=note, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges start -> q1; q1 -> reagent_br [label=" Yes", fontcolor="#EA4335"]; q1 -> reagent_cl [label=" No ", fontcolor="#34A853"]; reagent_br -> note1 [style=dashed, arrowhead=none]; reagent_cl -> note2 [style=dashed, arrowhead=none]; } } Figure 2. Decision framework for reagent selection.
Applications in Heterocycle Synthesis
Both reagents are valuable precursors for synthesizing fused heterocyclic systems, such as benzothiazoles.[18] A common route involves first forming a thiourea with an ortho-substituted aniline (e.g., 2-aminothiophenol), followed by an intramolecular cyclization.[19][20] In cases where the cyclization involves an intramolecular C-S bond formation displacing the halogen, the superior leaving group ability of bromide would again be advantageous.[18]
Experimental Protocol: General Synthesis of a 1-(3-Halophenyl)-3-arylthiourea
This protocol provides a general, reliable method for the synthesis of thioureas, which are common downstream products of both title reagents.[7][8]
Materials:
-
3-Halophenyl isothiocyanate (3-Bromo- or 3-Chloro-) (1.0 eq)
-
Substituted primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the substituted amine (1.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous solvent to dissolve the amine (concentration typically 0.1-0.5 M).
-
Reagent Addition: While stirring at room temperature (0 °C to 25 °C), add the 3-halophenyl isothiocyanate (1.0 eq) to the solution. If the isothiocyanate is a solid (3-Bromo-), it can be added in portions. If it is a liquid (3-Chloro-), it can be added via syringe.
-
Reaction Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. For less reactive amines, the mixture may be gently heated to reflux.
-
Work-up and Isolation:
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate (the product thiourea) has formed, it can be isolated by vacuum filtration, washed with cold solvent, and dried.
-
If the product is soluble, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Conclusion and Selection Criteria
The choice between this compound and 3-Chlorophenyl isothiocyanate is not merely one of preference but a strategic decision based on the planned synthetic route.
-
Choose this compound when:
-
The synthetic strategy involves a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing the probability of success in a complex, multi-step synthesis is critical.
-
-
Choose 3-Chlorophenyl isothiocyanate when:
-
The primary transformation involves only the isothiocyanate group (e.g., forming thioureas, ureas, or simple heterocycles where the halogen is a spectator).
-
Cost is a primary consideration, as chloro-aromatics are often less expensive than their bromo- counterparts.
-
The C-Cl bond is intended to remain intact as a stable, electronically-influential substituent in the final molecule.
-
By understanding the fundamental principles of reactivity governed by the halogen substituent, chemists can harness the distinct advantages of each reagent to design more efficient, robust, and successful synthetic pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-氯苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorophenyl isothiocyanate | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLOROPHENYL ISOTHIOCYANATE CAS#: 2392-68-9 [m.chemicalbook.com]
- 7. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 8. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mjas.analis.com.my [mjas.analis.com.my]
A Senior Application Scientist's Guide to Isothiocyanate Derivatization Agents: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the precise quantification and detection of amine-containing analytes is a frequent and critical challenge. Derivatization, the process of chemically modifying an analyte to enhance its detection, is a cornerstone technique in analytical chemistry. Among the various reagents available, isothiocyanates (-N=C=S) have established themselves as a versatile and powerful class for targeting primary and secondary amines.
This guide provides an in-depth comparison of the efficacy of different isothiocyanates as derivatization agents. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide validated protocols to ensure reproducible and reliable results in your laboratory.
The Core Mechanism: A Foundation of Thiourea Formation
The efficacy of isothiocyanates hinges on a robust and well-understood chemical reaction: the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.[1] This reaction, which proceeds efficiently under mildly alkaline conditions (pH 8.5-9.5), forms a stable thiourea linkage.[2][3] The choice of the "R" group attached to the isothiocyanate dictates the physicochemical properties of the resulting derivative, influencing its detectability by various analytical systems like High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometry (MS) detection.
Caption: General reaction mechanism of an isothiocyanate with a primary amine.
The Workhorse: Phenyl isothiocyanate (PITC)
Phenyl isothiocyanate (PITC), famously known as Edman's Reagent, is arguably the most established isothiocyanate derivatization agent. Its legacy is built on the revolutionary Edman degradation technique for N-terminal protein sequencing, a method that sequentially removes amino acid residues from the amino end of a peptide.[4][5][6] Beyond sequencing, PITC is a mainstay for the quantitative analysis of amino acids by reversed-phase HPLC (RP-HPLC).[7][8]
The PITC derivatization of an amino acid yields a phenylthiocarbamyl (PTC) derivative. This PTC-amino acid is not only stable but also possesses a strong chromophore, making it readily detectable by UV absorbance at 254 nm.[7][9]
Key Performance Characteristics:
-
Broad Reactivity: PITC reacts reliably with both primary and secondary amines (like proline), a significant advantage over reagents like o-phthalaldehyde (OPA).[9][10]
-
Stable Derivatives: The resulting PTC-amino acids are stable, particularly between pH 5 and 7.5, allowing for consistent analysis.[9][11]
-
Robust Detection: The phenyl group provides a strong UV chromophore, enabling detection of picomole quantities.[10]
-
Volatility: Excess PITC reagent is volatile and can be effectively removed under vacuum, minimizing interference during chromatographic analysis.[9][10]
Causality in Application: The primary reason for PITC's enduring popularity is its reliability and compatibility with standard HPLC-UV systems, which are ubiquitous in analytical labs. While the sample preparation can be more involved than newer "dilute-and-shoot" methods, the enhanced chromatographic retention and improved separation of isomers often justify the effort.[12][13] However, the multi-step process, including drying and reconstitution steps, introduces potential sources of error and requires careful technique to ensure reproducibility.[12][14]
The High-Sensitivity Reporter: Fluorescein isothiocyanate (FITC)
When the goal is maximum sensitivity, fluorescent derivatization agents are unparalleled. Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that serves as a powerful fluorescent label.[15] It is widely used to tag proteins, antibodies, and peptides for applications like flow cytometry, immunofluorescence, and fluorescence microscopy.[16][]
FITC's isothiocyanate group reacts with nucleophilic primary amines on the target molecule to form a stable, covalent thiourea bond, permanently attaching the highly fluorescent fluorescein moiety.[16][18]
Key Performance Characteristics:
-
High Quantum Yield: FITC is intensely fluorescent, meaning it efficiently converts excitation light into emitted light, resulting in a bright signal.[19][20]
-
Optimal Spectral Properties: Its excitation and emission maxima (approx. 495 nm and 519 nm, respectively) are well-matched to the common 488 nm laser line used in many fluorescence-based instruments.[15][18]
-
Water Solubility: FITC has good water solubility, which simplifies the preparation of conjugates with biological molecules in aqueous buffers.[19][20]
-
Limitations: The fluorescence of FITC is pH-sensitive, decreasing in acidic environments. It is also susceptible to photobleaching (fading upon prolonged light exposure), which requires careful management during imaging experiments.[15]
Causality in Application: The choice of FITC is driven entirely by the need for a fluorescent signal. For applications where the analyte concentration is extremely low or where spatial localization within a cell or tissue is required, the signal amplification provided by fluorescence is essential. The trade-off is the increased potential for photobleaching and the pH sensitivity of the fluorophore, which must be controlled for quantitative applications.
The Specialist: Isothiocyanates for Mass Spectrometry (MS)
While PITC and FITC are workhorses for UV and fluorescence detection, the demands of mass spectrometry have driven the development of specialized isothiocyanates. These reagents are designed not just to enable chromatographic separation but also to enhance ionization efficiency and provide predictable fragmentation patterns for sensitive and specific detection by MS/MS.
One study systematically compared 3-pyridyl isothiocyanate, p-(dimethylamino)phenyl isothiocyanate, and m-nitrophenyl isothiocyanate for LC/ESI-MS/MS. It found that 3-pyridyl isothiocyanate was the most suitable reagent regarding reactivity and detection sensitivity.[21] The pyridine group provides a basic site that is readily protonated, enhancing signal intensity in positive-ion electrospray ionization (ESI). Furthermore, the thiourea bond formed upon derivatization provides a consistent cleavage site during collision-induced dissociation (CID), yielding an intense and predictable product ion for selected reaction monitoring (SRM) analysis.[21]
Causality in Application: The selection of an MS-specific agent like 3-pyridyl isothiocyanate is a strategic choice to maximize the performance of an LC-MS/MS system. It addresses the challenge of analyzing polar, low-molecular-weight amines that are often difficult to retain on reversed-phase columns and ionize poorly. The derivatization adds a nonpolar, easily ionizable tag that solves both problems simultaneously.
Comparative Performance Summary
The selection of the optimal isothiocyanate is dictated by the analytical objective, the nature of the analyte, and the available instrumentation.
| Feature | Phenyl isothiocyanate (PITC) | Fluorescein isothiocyanate (FITC) | 3-Pyridyl isothiocyanate |
| Primary Application | Amino Acid Analysis, Protein Sequencing | Fluorescent Labeling, Immunoassays | LC-MS/MS of Amines |
| Detection Method | HPLC-UV (254 nm)[7][9] | Fluorescence (Ex/Em ~495/519 nm)[15] | LC-MS/MS[21] |
| Analyte Reactivity | Primary & Secondary Amines[9][10] | Primarily Primary Amines[16][18] | Primary & Secondary Amines[21] |
| Derivative Stability | Good, especially at pH 5-7.5[9] | Stable thiourea bond; fluorophore is pH-sensitive and photolabile[15] | Stable for LC-MS analysis[21] |
| Key Advantages | Robust, well-established, good for UV, excess is volatile.[9][10] | High sensitivity, bright signal, good water solubility.[19][20] | Enhances ionization efficiency, provides predictable fragmentation.[21] |
| Key Limitations | Intricate sample prep, potential for error, toxicity.[12][14] | Photobleaching, pH-sensitive fluorescence, potential for non-specific binding.[15] | Requires MS detector, less common reagent. |
Experimental Protocols
The following protocols are provided as self-validating systems. The causality for key steps is explained to empower the user to troubleshoot and adapt the methodology as needed.
Protocol 1: PITC Pre-Column Derivatization of Amino Acids for HPLC-UV
This protocol is adapted from established methods for the analysis of free amino acids in biological samples.[9][10][22]
Workflow Diagram:
Caption: Workflow for PITC derivatization and HPLC analysis.
Methodology:
-
Sample Preparation:
-
Pipette a known volume (e.g., 10-20 µL) of your amino acid standard or sample into a microcentrifuge tube.
-
Completely dry the sample using a vacuum centrifuge. Causality: This step is critical to remove water and any acid (e.g., HCl from hydrolysis) that would interfere with the alkaline derivatization reaction.[9]
-
-
Derivatization:
-
Prepare a fresh Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).[9]
-
Add 100 µL of Coupling Solution to the dried sample and vortex thoroughly to redissolve.
-
Add 5 µL of PITC. Vortex immediately.
-
Allow the reaction to proceed for 10 minutes at room temperature. Causality: The alkaline environment (provided by triethylamine and pyridine) deprotonates the amino groups, making them nucleophilic and ready to attack the PITC molecule.[23]
-
-
Reagent Removal:
-
Dry the sample completely in a vacuum centrifuge to remove excess PITC and coupling solution components. Causality: Removing the volatile PITC is essential to prevent it from co-eluting with the derivatives and causing a large interfering peak in the chromatogram.[10]
-
-
Analysis:
-
Reconstitute the dried PTC-amino acids in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 0.05 M ammonium acetate).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial.
-
Inject onto an RP-HPLC system (e.g., C18 column) and detect at 254 nm.
-
Protocol 2: FITC Labeling of an Antibody
This protocol provides a general method for conjugating FITC to a protein, such as an antibody, for use in immunoassays.
Workflow Diagram:
Caption: Workflow for FITC labeling and purification of a protein.
Methodology:
-
Buffer Exchange:
-
Prepare the protein (e.g., antibody at 1-2 mg/mL) in a cold, amine-free buffer such as 0.1 M sodium carbonate buffer, pH 9.0. Causality: The alkaline pH is essential for the reaction with lysine residues. Buffers containing primary amines (like Tris) must be avoided as they will compete for reaction with FITC.[2]
-
-
FITC Preparation:
-
Immediately before use, dissolve FITC powder in an anhydrous solvent like dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the FITC solution. A common starting point is to use a 10- to 20-fold molar excess of FITC to protein.
-
Incubate the reaction for 2 hours at room temperature, protected from light. Causality: FITC is light-sensitive and can photobleach, so protecting it from light preserves its fluorescent potential.
-
-
Purification:
-
Separate the FITC-labeled protein from unreacted, free FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like Phosphate Buffered Saline (PBS).
-
The first colored fraction to elute will be the FITC-conjugated protein. The later-eluting colored fraction is the free FITC.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC) to determine the degree of labeling.
-
Conclusion
The choice of an isothiocyanate derivatization agent is a critical decision that directly impacts the success of an analytical workflow. Phenyl isothiocyanate (PITC) remains the gold standard for robust, UV-based quantification of amino acids, prized for its reliability and broad reactivity. For applications demanding the highest sensitivity and for cellular imaging, the bright signal of Fluorescein isothiocyanate (FITC) is indispensable, despite its sensitivity to pH and light. Finally, for modern bioanalysis leveraging the power of mass spectrometry, specialized agents like 3-pyridyl isothiocyanate are engineered to enhance ionization and provide the specificity needed for complex biological matrices. By understanding the underlying chemistry and the specific performance characteristics of each agent, researchers can confidently select the optimal tool to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 8. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples | Scilit [scilit.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 16. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 18. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 19. alkemix.eu [alkemix.eu]
- 20. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 21. researchgate.net [researchgate.net]
- 22. hplc.eu [hplc.eu]
- 23. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Bromophenyl Isothiocyanate Reaction Kinetics
For researchers, scientists, and drug development professionals, a precise understanding of reaction kinetics is fundamental to harnessing the full potential of reactive molecules. Isothiocyanates (ITCs) are a class of compounds renowned for their bioactivity, largely governed by their electrophilic nature and reactivity towards biological nucleophiles.[1] This guide provides a comprehensive framework for the quantitative analysis of 3-Bromophenyl isothiocyanate's reaction kinetics, offering a comparative perspective against other isothiocyanates and detailing robust experimental protocols for accurate characterization.
The Principle of Reactivity: An Introduction to Isothiocyanates
Isothiocyanates (R-N=C=S) are characterized by a highly electrophilic central carbon atom, making them susceptible to nucleophilic attack by moieties such as amines and thiols. This reactivity is the cornerstone of their biological activity, enabling them to form covalent adducts with proteins and other biomolecules. The nature of the 'R' group profoundly influences the electrophilicity of the isothiocyanate carbon and, consequently, its reaction rate.
Aromatic isothiocyanates, such as this compound, are of significant interest in drug discovery. The reactivity of these compounds is modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, leading to an increased reaction rate. Conversely, electron-donating groups tend to decrease reactivity.[2]
The bromine atom in this compound is an electron-withdrawing group, which is anticipated to increase its reactivity compared to the unsubstituted phenyl isothiocyanate. This guide will provide the tools to quantify this predicted increase in reactivity.
Visualizing the Reaction and Experimental Workflow
To conceptualize the process, the following diagrams illustrate the general reaction mechanism and the experimental workflow for kinetic analysis.
Caption: General reaction of an isothiocyanate with a nucleophile.
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Data of Aromatic Isothiocyanates
While specific kinetic data for this compound is not extensively published, the following table provides a compilation of second-order rate constants for the reaction of various aromatic isothiocyanates with n-butylamine. This data serves as a valuable benchmark for contextualizing the reactivity of this compound, which can be determined using the protocols outlined in this guide.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Phenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻²[3] |
| This compound | n-Butylamine | Diethyl Ether | 25 | To be determined |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | >1.23 x 10⁻² (Expected to be faster)[3] |
Note: The reactivity of p-nitrophenyl isothiocyanate is expected to be significantly higher than that of phenyl isothiocyanate due to the strong electron-withdrawing nature of the nitro group.[2] The bromo-substituent in the meta position is also electron-withdrawing, thus this compound is expected to have a rate constant greater than that of phenyl isothiocyanate.
Experimental Protocols
The following are detailed methodologies for determining the reaction kinetics of this compound.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for monitoring the reaction of an isothiocyanate with a nucleophile, such as a primary amine, by observing the change in UV absorbance over time.
Principle: The formation of the thiourea product results in a change in the UV-Vis absorption spectrum of the reaction mixture. By monitoring the absorbance at a specific wavelength, the rate of the reaction can be determined.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
This compound
-
Chosen nucleophile (e.g., n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile or diethyl ether)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
Prepare a series of dilutions of the nucleophile stock solution to achieve pseudo-first-order conditions (at least a 10-fold excess of the nucleophile concentration over the isothiocyanate concentration).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature.
-
Determine the optimal wavelength for monitoring the reaction by scanning the spectra of the reactants and the expected product. Choose a wavelength where the change in absorbance upon reaction is maximal.
-
-
Kinetic Run:
-
Pipette the nucleophile solution into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, known volume of the isothiocyanate stock solution to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot k' versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k).
-
Protocol 2: Competitive Reactivity Study by HPLC
This method allows for the direct comparison of the reactivity of this compound with another isothiocyanate (e.g., phenyl isothiocyanate) towards a single nucleophile.
Principle: Two different isothiocyanates are allowed to compete for a limited amount of a nucleophile. The relative amounts of the two resulting thiourea products are quantified by High-Performance Liquid Chromatography (HPLC). The product ratio reflects the relative reactivity of the two isothiocyanates.[2]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound
-
Reference isothiocyanate (e.g., phenyl isothiocyanate)
-
Chosen nucleophile (e.g., a primary amine)
-
Reaction solvent (e.g., acetonitrile)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
Autosampler vials
Procedure:
-
Reaction Setup:
-
Prepare equimolar stock solutions of this compound and the reference isothiocyanate in the reaction solvent.
-
Prepare a stock solution of the nucleophile at a concentration that is half the total isothiocyanate concentration.
-
In a reaction vial, mix equal volumes of the two isothiocyanate stock solutions.
-
Initiate the competitive reaction by adding the nucleophile solution to the isothiocyanate mixture.
-
Allow the reaction to proceed to completion.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the two starting isothiocyanates and the two thiourea products.
-
Inject the completed reaction mixture into the HPLC system.
-
Integrate the peak areas of the two product peaks.
-
-
Data Analysis:
-
The ratio of the peak areas of the two products (after correcting for any differences in molar absorptivity if necessary) directly corresponds to the ratio of the rate constants of the two competing reactions.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the UV-Vis spectrophotometry protocol, the linearity of the plot of ln(A∞ - At) versus time confirms that the reaction follows first-order kinetics under pseudo-first-order conditions. The linearity of the subsequent plot of k' versus nucleophile concentration validates the determination of the second-order rate constant. In the competitive HPLC method, the consistency of the product ratio across multiple runs ensures the reliability of the relative reactivity assessment.
Conclusion
This guide provides a robust framework for the quantitative analysis of this compound's reaction kinetics. By understanding the underlying principles of isothiocyanate reactivity and employing the detailed experimental protocols herein, researchers can accurately characterize this compound and benchmark its reactivity against other isothiocyanates. This knowledge is critical for the rational design of experiments in chemical biology and for the development of novel therapeutics.
References
- 1. The kinetics of the soft metal ion promoted hydrolysis of phenyl isothiocyanates in aqueous solution. The effects of thallium(III) ions and of substituents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Confirming the Structure of 3-Bromophenyl Isothiocyanate Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparison of spectroscopic methods for the characterization of 3-Bromophenyl Isothiocyanate and its derivatives, moving beyond procedural lists to explain the "why" behind experimental choices.
Introduction to this compound and its Reactivity
This compound is a versatile reagent in organic synthesis, primarily utilized for its reactive isothiocyanate (-N=C=S) group. This functional group readily undergoes nucleophilic attack, most commonly by amines, to form thiourea derivatives.[1][2] The confirmation of these reaction products is paramount to ensure the desired molecular entity has been formed, and this is where spectroscopic analysis becomes indispensable.
The Spectroscopic Toolkit for Structural Elucidation
A multi-faceted spectroscopic approach is the most robust strategy for structural confirmation. Each technique provides a unique piece of the structural puzzle. We will explore the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is an essential first-pass technique for identifying the key functional groups present in a molecule.[3] It is particularly powerful for tracking the conversion of the isothiocyanate group.
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the liquid (this compound) or solid (thiourea product) directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands.
Interpreting the Spectra: A Comparative Analysis
| Functional Group | This compound (Starting Material) | N-(3-bromophenyl)-N'-(alkyl/aryl)thiourea (Product) | Causality of Spectral Change |
| Isothiocyanate (-N=C=S) | Strong, sharp, and characteristic band around 2100-2200 cm⁻¹ [4] | Absent | The N=C=S bond is consumed during the reaction to form the thiourea linkage. Its disappearance is a primary indicator of a successful reaction. |
| N-H Stretch | Absent | Broad bands in the region of 3100-3400 cm⁻¹ [5] | Formation of the N-H bonds in the thiourea moiety. The broadness is often due to hydrogen bonding. |
| C=S Stretch (Thioamide) | Absent | Peak around 1300-1550 cm⁻¹ [6] | Appearance of the thiocarbonyl group in the product. |
| Aromatic C-H Stretch | Present above 3000 cm⁻¹ | Present above 3000 cm⁻¹ | The aromatic ring remains unchanged in the reaction. |
| Aromatic C=C Stretch | Peaks around 1400-1600 cm⁻¹ | Peaks around 1400-1600 cm⁻¹ | The aromatic ring's skeletal vibrations are retained. |
| C-Br Stretch | Present in the fingerprint region (typically < 800 cm⁻¹) | Present in the fingerprint region | The carbon-bromine bond is unaffected by the reaction. |
Self-Validation: The disappearance of the strong isothiocyanate peak concurrently with the appearance of N-H and C=S stretching bands provides a self-validating system for confirming the conversion.[7]
Experimental Workflow: FTIR Analysis
Caption: Workflow for reaction monitoring using FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. The exact frequency depends on the local electronic environment, providing information about the connectivity of atoms.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Spectral Analysis: Analyze chemical shifts, integration (for ¹H), and coupling patterns.
Interpreting the Spectra: A Comparative View
¹H NMR Spectroscopy
| Proton Environment | This compound (Expected) | N-(3-bromophenyl)-N'-(alkyl/aryl)thiourea (Expected) | Rationale for Change |
| Aromatic Protons | Multiplets in the aromatic region (δ 7.0-8.0 ppm) | Multiplets in the aromatic region, potentially with slight shifts due to the new substituent. | The electronic environment of the aromatic ring is altered by the formation of the thiourea group. |
| N-H Protons | Absent | Broad singlets or multiplets (δ 7.0-10.0 ppm, solvent dependent)[5] | Appearance of new protons on the nitrogen atoms of the thiourea. The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding. |
| Alkyl/Aryl Protons (from amine) | Absent | Signals corresponding to the specific amine used in the reaction. | These protons are introduced from the nucleophile that reacts with the isothiocyanate. |
¹³C NMR Spectroscopy
| Carbon Environment | This compound (Expected) | N-(3-bromophenyl)-N'-(alkyl/aryl)thiourea (Expected) | Rationale for Change |
| Isothiocyanate Carbon (-N=C=S) | Signal around δ 130-140 ppm [8] | Absent | The isothiocyanate carbon is converted to the thiocarbonyl carbon. |
| Thiocarbonyl Carbon (C=S) | Absent | Signal around δ 180-185 ppm [5] | The downfield shift is characteristic of a thiocarbonyl carbon, providing strong evidence for product formation. |
| Aromatic Carbons | Signals in the aromatic region (δ 120-145 ppm) | Signals in the aromatic region, with potential shifts. | The carbon attached to the nitrogen will show a noticeable shift. |
| Alkyl/Aryl Carbons (from amine) | Absent | Signals corresponding to the specific amine used. | These carbons are introduced with the amine nucleophile. |
Trustworthiness through Correlation: Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be used to definitively assign proton and carbon signals, further solidifying the structural assignment.
Experimental Workflow: NMR Analysis
References
- 1. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. mdpi.com [mdpi.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromophenyl Isothiocyanate Derivatives
Introduction: The Critical Role of Purity in Isothiocyanate Chemistry
3-Bromophenyl isothiocyanate and its derivatives are pivotal intermediates in medicinal chemistry and drug development. Their electrophilic isothiocyanate (-N=C=S) group readily reacts with nucleophiles, making them valuable synthons for creating a diverse range of biologically active compounds, including thioureas, ureas, and other heterocyclic systems.[1] Given that the ultimate application of these derivatives is often in biological systems, the assurance of their purity is not merely a matter of academic rigor but a prerequisite for reliable, reproducible, and safe downstream research.
Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can have profound and often unpredictable consequences.[2] For instance, residual 3-bromoaniline from an incomplete synthesis could compete in subsequent reactions, while by-products like N,N'-bis(3-bromophenyl)thiourea could introduce confounding biological activity or toxicity. Therefore, a robust, multi-faceted analytical approach is essential to unequivocally establish the purity of these valuable compounds. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in the principles of scientific integrity and field-proven experience.
The Synthetic Landscape: Anticipating Potential Impurities
A self-validating purity assessment begins with understanding the synthesis. The most common route to aryl isothiocyanates involves the reaction of a primary amine (e.g., 3-bromoaniline) with a thiocarbonyl source like carbon disulfide or thiophosgene.[1][2][3] This knowledge allows us to anticipate the likely impurities that our analytical methods must be able to separate and detect.
Common Potential Impurities Include:
-
Unreacted Starting Materials: Primarily the parent aniline (3-bromoaniline).
-
Thiourea By-products: Formed when a molecule of the synthesized isothiocyanate reacts with a molecule of unreacted aniline.[4]
-
Dithiocarbamate Salts: Intermediates that may persist if the desulfurization step is incomplete.[5]
-
Residual Solvents: From both the reaction and purification steps.
-
Degradation Products: Isothiocyanates can be sensitive to moisture and temperature.[6][7]
The goal of our analytical strategy is to develop methods that are specific enough to resolve the target this compound derivative from all of these potential contaminants.[8][9]
Caption: High-level workflow for synthesis and purity validation.
Comparative Guide to Purity Assessment Techniques
No single technique is sufficient to declare a compound "pure." A truly trustworthy assessment relies on orthogonal methods—uncorrelated techniques that provide complementary information. Here, we compare the most powerful and commonly employed methods.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity determination (% area), detection of non-volatile impurities. | High sensitivity, excellent for resolving complex mixtures, quantitative accuracy.[10][11] | Requires a UV chromophore, can be destructive, method development can be time-consuming. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification of impurities, solvent analysis. | Provides detailed structural information, non-destructive, highly specific.[12] | Lower sensitivity than HPLC, complex spectra for mixtures, quantitative accuracy requires internal standards. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Detection of volatile impurities and starting materials, confirmation of molecular weight. | Excellent separation for volatile compounds, high sensitivity, provides mass information for identification.[13][14] | Not suitable for non-volatile compounds, risk of thermal degradation of the isothiocyanate.[6] |
| Elemental Analysis | Combustion analysis to determine C, H, N, S content. | Confirmation of elemental composition and fundamental purity. | Provides fundamental confirmation of the molecular formula, inexpensive.[15][16] | Does not distinguish between isomers, insensitive to small amounts of impurities with similar composition.[17] |
Experimental Protocols & Causality
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry.[8][9] Its power lies in its ability to physically separate the main compound from impurities, allowing for their individual quantification based on peak area.
Causality Behind Method Choices:
-
Reversed-Phase (RP) Chromatography: this compound is a moderately non-polar molecule. An RP column, typically with a C18 stationary phase, is chosen because it effectively retains such compounds, allowing for separation based on subtle differences in hydrophobicity.[10]
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to first elute polar impurities (like salts) and then progressively elute more non-polar compounds, ensuring that both the target compound and any less-polar by-products (like thioureas) are effectively separated and eluted from the column.
-
UV Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection highly sensitive. A wavelength of ~245-255 nm is typically chosen to maximize the signal-to-noise ratio.[11]
Caption: Standard experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
System Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 5 µL of the sample.
-
Run a linear gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis & Trustworthiness:
-
System Suitability: Before running the sample, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters like retention time repeatability (RSD < 1%) and peak tailing factor (0.8 - 1.5) must be met.[8][18]
-
Purity Calculation: Integrate all peaks in the chromatogram. Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Acceptance Criteria: For a compound to be considered "highly pure," the main peak area should typically be ≥95%. All impurities should be identified or reported as "unknown impurity at RT=X min."
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC tells us "how much," NMR tells us "what it is." It is the most powerful tool for unambiguous structure elucidation and for identifying impurities that have distinct chemical structures.
Causality Behind Method Choices:
-
¹H NMR: This is the workhorse for initial assessment. The number of signals, their chemical shifts (positions), splitting patterns, and integrals (areas) provide a detailed fingerprint of the molecule. An impurity will present as a separate set of signals. For example, residual 3-bromoaniline would show distinct aromatic and -NH2 signals.
-
¹³C NMR: This provides information on the carbon skeleton. A crucial point of expertise for isothiocyanates is that the carbon of the -N=C=S group often appears as a very broad, low-intensity signal, or may not be observed at all in a standard experiment.[19][20][21] This is due to quadrupolar relaxation and chemical shift anisotropy, not because the compound is impure. Recognizing this phenomenon is key to correctly interpreting the spectrum.
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound: Four signals in the aromatic region (approx. 7.2-7.6 ppm), each integrating to 1H, with characteristic splitting patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Six signals for the aromatic carbons and one (potentially very broad) signal for the isothiocyanate carbon (typically >130 ppm).[21]
-
-
Data Analysis & Trustworthiness:
-
Structural Confirmation: Compare the observed chemical shifts and splitting patterns with predicted values or literature data for the target compound.
-
Impurity Identification: Look for any signals that do not correspond to the target molecule or the solvent. The integration of these impurity signals relative to the main compound's signals can give a semi-quantitative estimate of their levels. For instance, if a signal from residual aniline integrates to 0.05H relative to a 1H signal from the product, this suggests an impurity level of ~5%.
-
Solvent Check: Identify the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) to confirm solvent purity.
-
Elemental Analysis (CHNS)
This technique provides a fundamental check on the compound's composition. It doesn't offer structural detail but serves as a powerful validation of the presumed molecular formula.[16]
Causality Behind Method Choice:
-
The principle is simple: the sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the mass percentage of each element.[15] For a pure compound, the experimental percentages should closely match the theoretical values calculated from the molecular formula (C₇H₄BrNS for the parent compound).
Protocol and Data Interpretation:
-
Sample Submission: Submit a dry, homogeneous sample (2-3 mg) to an analytical service.
-
Data Analysis:
-
Calculate the theoretical C, H, N, and S percentages for the target molecular formula.
-
For C₇H₄BrNS (MW: 214.08):
-
%C = (7 * 12.01) / 214.08 = 39.27%
-
%H = (4 * 1.01) / 214.08 = 1.88%
-
%N = (1 * 14.01) / 214.08 = 6.54%
-
%S = (1 * 32.07) / 214.08 = 14.98%
-
-
Trustworthiness & Acceptance Criteria: The experimentally determined values must fall within ±0.4% of the theoretical values.[12] A larger deviation often indicates the presence of impurities (e.g., residual solvent or an incorrect structure).
-
Conclusion: An Integrated Strategy for Purity Validation
The purity assessment of synthesized this compound derivatives is a process of building confidence through orthogonal data. A high-purity claim is only trustworthy when supported by multiple lines of evidence. An HPLC chromatogram showing a single major peak (>99% area), an NMR spectrum that is clean and perfectly matches the expected structure, and elemental analysis data that aligns within ±0.4% of the theoretical values collectively provide an unassailable confirmation of purity. This rigorous, multi-technique approach ensures that researchers and drug development professionals can proceed to their next steps with confidence in the quality and integrity of their chemical matter.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. wjarr.com [wjarr.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to Cross-Validation of Analytical Methods for Monitoring the Reaction of 3-Bromophenyl Isothiocyanate
For researchers, medicinal chemists, and professionals in drug development, the meticulous monitoring of chemical reactions is fundamental to ensuring product quality, optimizing reaction yields, and maintaining process safety. The synthesis of novel chemical entities often involves electrophilic intermediates like 3-Bromophenyl isothiocyanate, which readily reacts with nucleophiles. This guide provides an in-depth technical comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the reaction of this compound with a primary amine to form a thiourea derivative.
This document is structured to provide not only procedural details but also the scientific rationale behind the methodological choices, empowering the reader to make informed decisions for their specific analytical challenges.
The Model Reaction: Thiourea Formation
The reaction of an isothiocyanate with a primary amine is a classic example of nucleophilic addition, yielding a substituted thiourea. This reaction is widely used in the synthesis of various biologically active compounds. For the purpose of this guide, we will consider the reaction of this compound with n-butylamine to form N-(3-bromophenyl)-N'-butylthiourea.
Reaction Scheme:
Monitoring this reaction involves quantifying the decrease in the concentration of the reactants and the concurrent increase in the concentration of the product over time.
Methodological Comparison for Reaction Monitoring
The selection of an analytical technique for reaction monitoring is contingent on various factors, including the chemical properties of the analytes, the required sensitivity and selectivity, analysis time, and the nature of the desired data (qualitative vs. quantitative).
Table 1: High-Level Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Non-destructive analysis based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Dilution of an aliquot of the reaction mixture in the mobile phase, followed by filtration. | Dilution of an aliquot of the reaction mixture in a volatile solvent, possible derivatization. | Direct analysis of the reaction mixture in a deuterated solvent. |
| Key Strengths | Robust, highly quantitative, and widely available. | High sensitivity and selectivity, provides structural information. | Inherently quantitative without the need for reference standards for each component, provides rich structural information.[1] |
| Key Limitations | Requires reference standards for quantification, potential for co-elution. | Analytes must be volatile and thermally stable.[2][3][4] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[5] |
Experimental Protocols
The following protocols are detailed to be self-validating, providing a clear rationale for the chosen parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for reaction monitoring due to its robustness and quantitative accuracy. The presence of aromatic rings in both the reactant and the product allows for sensitive UV detection.
Causality Behind Experimental Choices: A reversed-phase C18 column is chosen due to the non-polar nature of the aromatic reactant and product. A gradient elution with acetonitrile and water is employed to ensure good separation of the more polar n-butylamine from the less polar isothiocyanate and thiourea, and to elute the product in a reasonable time with good peak shape. The detection wavelength is selected based on the UV absorbance maxima of the aromatic compounds.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Reaction Sampling: At specified time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 950 µL) of cold mobile phase (e.g., 50:50 water:acetonitrile) to stop the reaction and prepare it for analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantification: Generate calibration curves for this compound and N-(3-bromophenyl)-N'-butylthiourea using certified reference standards. Determine the concentration of the reactant and product in the reaction samples by interpolating their peak areas on the respective calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the ability to confirm the identity of reactants, products, and any side-products through mass spectral data. A key consideration is the thermal stability of the analytes. While some isothiocyanates can be thermally labile, many aromatic ones are sufficiently stable for GC analysis.[6]
Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of the moderately polar analytes. A temperature gradient program is used to ensure the elution of all components with good resolution. Electron ionization (EI) is a standard method for generating reproducible mass spectra for library matching and structural confirmation.
Detailed Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Reaction Sampling: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting it in a suitable volatile solvent (e.g., ethyl acetate) containing an internal standard (e.g., naphthalene).
-
Quantification: Use an internal standard method for quantification. Create calibration curves for the reactant and product by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of analytes in a sample without the need for analyte-specific reference standards, provided an internal standard of known purity is used.[1][7]
Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of distinct, well-resolved signals for the reactant and product. A deuterated solvent that dissolves all reaction components is essential. An internal standard with a known concentration and a signal that does not overlap with any of the analyte signals is added for accurate quantification.
Detailed Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Solvent: A deuterated solvent compatible with the reaction (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Sample Preparation for Reaction Monitoring:
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In an NMR tube, add a known amount of the internal standard stock solution.
-
Add the starting material (this compound) and dissolve it.
-
Acquire a t=0 spectrum.
-
Initiate the reaction by adding a known amount of n-butylamine.
-
Acquire spectra at regular time intervals.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
-
Quantification:
-
Identify non-overlapping, characteristic signals for the reactant, product, and internal standard.
-
Carefully integrate these signals.
-
Calculate the concentration of the reactant and product using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample) where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
m = mass of the internal standard
-
MW = molecular weight
-
V = volume of the sample
-
-
Data Presentation and Performance Comparison
The following tables summarize representative performance data for the three analytical techniques for the quantification of this compound and its thiourea product.
Table 2: Performance Characteristics for this compound Quantification
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (inherently linear)[1] |
| Range (µg/mL) | 1 - 200 | 0.1 - 100 | 50 - 10000 |
| LOD (µg/mL) | ~0.1 | ~0.05 | ~10 |
| LOQ (µg/mL) | ~0.3 | ~0.15 | ~30 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
Table 3: Performance Characteristics for N-(3-bromophenyl)-N'-butylthiourea Quantification
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.997 | N/A (inherently linear)[1] |
| Range (µg/mL) | 1 - 250 | 0.2 - 150 | 50 - 10000 |
| LOD (µg/mL) | ~0.15 | ~0.08 | ~15 |
| LOQ (µg/mL) | ~0.4 | ~0.25 | ~45 |
| Precision (%RSD) | < 2% | < 6% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 94 - 106% | 97 - 103% |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that different analytical methods provide equivalent results for the same set of samples.[8] This is crucial when, for example, a method is transferred from a research and development setting (perhaps using qNMR for rapid, standard-free analysis) to a quality control environment (where a validated HPLC method is required).
Trustworthiness through Self-Validation: The cross-validation process itself is a self-validating system. If two or more orthogonal methods (based on different physical principles) yield statistically comparable results, it provides a high degree of confidence in the accuracy of the measurements.
Acceptance Criteria: Based on ICH guidelines, the acceptance criteria for cross-validation should be pre-defined.[8][9] A common approach is to analyze a set of at least 10 reaction samples at various stages of conversion using the methods being compared. The results are considered equivalent if the percentage difference between the values obtained by the two methods is within a pre-specified limit, typically ±10-15%.
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of two analytical methods.
Visualization of Method Selection Logic
The choice of an analytical method is a multi-faceted decision. The following diagram illustrates the logical considerations for selecting a method for reaction monitoring.
Caption: Decision tree for selecting an analytical method for reaction monitoring.
Conclusion
The choice of an analytical method for monitoring the reaction of this compound is a critical decision that impacts the quality and efficiency of the synthetic process.
-
HPLC-UV stands out as a robust and precise method for routine quantitative analysis, particularly in a quality control setting where validated methods and reference standards are available.
-
GC-MS offers superior sensitivity and specificity, making it ideal for identifying trace impurities and by-products, provided the analytes are thermally stable.
-
qNMR provides a powerful alternative, especially during process development, as it is inherently quantitative without the need for specific reference standards and offers a wealth of structural information in real-time.
Ultimately, a comprehensive understanding of the reaction and the analytical goals should guide the selection of the most appropriate technique. Cross-validation between these methods ensures data integrity and provides a high degree of confidence in the analytical results, which is paramount in the scientifically rigorous environment of drug development.
References
- 1. Magritek [magritek.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources | MDPI [mdpi.com]
- 3. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qnmrjournal.com [qnmrjournal.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to Benchmarking Electrophilic Reagents: A Case Study on 3-Bromophenyl Isothiocyanate
Introduction: The Quest for Precision in Covalent Labeling
In the landscape of modern drug discovery and chemical biology, the use of targeted covalent inhibitors has seen a remarkable resurgence.[1][2] These molecules, which form a stable, covalent bond with their target protein, offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[3] The efficacy and safety of a covalent inhibitor are critically dependent on the reactivity and selectivity of its "warhead"—the electrophilic group that engages a nucleophilic amino acid residue on the target protein.[4][5]
Among the diverse arsenal of electrophilic warheads, isothiocyanates (-N=C=S) represent a fascinating and versatile class.[6] They are known for their reactivity towards nucleophilic residues, primarily the thiol group of cysteine.[7] This guide provides an in-depth, comparative analysis of 3-Bromophenyl isothiocyanate , a specific aromatic isothiocyanate, benchmarking its performance against other widely used classes of electrophilic reagents. Our goal is to move beyond simple cataloging and provide researchers with the foundational knowledge and practical methodologies needed to make informed decisions when selecting an electrophile for their specific application. We will dissect the causality behind experimental choices and present self-validating protocols that ensure data integrity and reproducibility.
Pillar 1: The Mechanistic Landscape of Common Electrophilic Warheads
Understanding the underlying reaction mechanisms is paramount to predicting the behavior of an electrophile. The most common targets for these warheads on proteins are "soft" nucleophiles, with the thiol side chain of cysteine being a primary target due to its relatively low pKa and high nucleophilicity at physiological pH.[8][9]
This compound belongs to the family of aromatic isothiocyanates. The central carbon of the isothiocyanate group is highly electrophilic and susceptible to attack by nucleophiles like the thiolate anion of cysteine, forming a dithiocarbamate adduct.[7][10] The presence of a bromine atom on the phenyl ring is a key structural feature. As an electron-withdrawing group, the bromine atom is expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing its reaction rate compared to an unsubstituted phenyl isothiocyanate.
To provide context, we must compare this mechanism to those of other staple electrophiles in bioconjugation:
-
Maleimides: These are α,β-unsaturated carbonyl compounds that react with thiols via a Michael addition. This reaction is typically fast and highly selective for cysteines.[11] However, the resulting succinimide thioether linkage can be unstable, potentially undergoing a retro-Michael reaction or thiol exchange in certain biological contexts.[12][13]
-
Haloacetamides (e.g., Iodoacetamides): These reagents react with thiols through a direct nucleophilic substitution (SN2) reaction.[14][15] They form a highly stable thioether bond but often exhibit slower reaction kinetics and potentially lower selectivity compared to maleimides.[8][11]
Caption: Reaction mechanisms of key electrophiles with cysteine.
Pillar 2: Experimental Benchmarking Protocols
Objective comparison requires robust, quantitative data. The following protocols are designed to provide a comprehensive performance profile of any electrophilic reagent.
Protocol 1: Kinetic Reactivity Profiling via Pseudo-First-Order Kinetics
Rationale: The second-order rate constant (k₂) is the most direct measure of an electrophile's intrinsic reactivity towards a specific nucleophile. To determine this, we employ a pseudo-first-order experimental design. By using a large excess of the nucleophile (e.g., N-acetylcysteine or glutathione), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing us to observe a pseudo-first-order rate constant (k_obs) that is directly proportional to the electrophile's concentration. The reaction can be monitored by tracking the disappearance of the electrophile using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the electrophile (e.g., this compound) in a suitable organic solvent like acetonitrile (ACN).
-
Prepare a 2.0 M stock solution of the nucleophile, N-acetylcysteine (NAC), in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare a quenching solution: 5% trifluoroacetic acid (TFA) in ACN.
-
-
Reaction Execution:
-
Equilibrate all solutions to a constant temperature (e.g., 25°C).
-
In a microcentrifuge tube, add 980 µL of the NAC solution.
-
To initiate the reaction, add 20 µL of the electrophile stock solution and vortex immediately. The final concentrations will be 200 µM electrophile and ~1.96 M NAC.
-
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of the quenching solution. This acidifies the sample, protonating the thiolate and stopping the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched time point by reverse-phase HPLC with UV detection at a wavelength where the electrophile absorbs.
-
Use a C18 column with a suitable gradient (e.g., water/ACN with 0.1% TFA).
-
Quantify the peak area of the remaining electrophile at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the electrophile's peak area versus time (in seconds).
-
The data should fit a linear equation: ln[E]t = -k_obs * t + ln[E]₀. The slope of this line is -k_obs.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [NAC] .
-
Caption: Experimental workflow for determining second-order rate constants.
Protocol 2: Adduct Stability Assessment
Rationale: The utility of a covalent modifier is often dictated by the stability of the bond it forms. A stable adduct ensures a long-lasting effect, while a reversible or unstable adduct might be desirable for applications requiring transient modification or controlled release.[13] This protocol assesses stability by incubating the pre-formed adduct in the presence of a competing nucleophile, such as dithiothreitol (DTT), and monitoring for any decay of the adduct or formation of a new product.
Step-by-Step Methodology:
-
Adduct Formation:
-
React the electrophile with a slight excess of the nucleophile (e.g., 1 mM electrophile with 1.2 mM NAC) in reaction buffer (pH 7.4) until the reaction goes to completion (confirm by HPLC).
-
-
Stability Challenge:
-
Dilute the adduct solution to a final concentration of 100 µM in reaction buffer.
-
Spike the solution with a high concentration of a competing nucleophile (e.g., 10 mM DTT).
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot and quench with an equal volume of 1% formic acid in ACN.
-
Analyze the samples by LC-MS.
-
-
Data Analysis:
-
Monitor the peak area of the initial adduct over time.
-
Simultaneously, monitor for the appearance of the DTT-adduct, which would indicate thiol exchange.
-
Calculate the half-life (t₁/₂) of the adduct under these challenge conditions by fitting the decay of the adduct peak area to a first-order exponential decay curve.
-
Pillar 3: Comparative Data & Authoritative Insights
The following tables summarize illustrative data based on established chemical principles and literature precedents to facilitate a direct comparison.[11][16]
Table 1: Comparative Kinetic Reactivity
| Electrophilic Reagent | Nucleophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Rationale / Expected Outcome |
| This compound | N-acetylcysteine | ~0.8 - 2.0 | The electron-withdrawing bromine enhances the electrophilicity of the isothiocyanate carbon, leading to a faster reaction than the unsubstituted analog.[16] |
| Phenyl Isothiocyanate | N-acetylcysteine | ~0.2 - 0.5 | The baseline reactivity for a simple aromatic isothiocyanate. |
| N-Ethylmaleimide | N-acetylcysteine | ~10 - 30 | Maleimides are known for their very rapid Michael addition reaction with thiols, making them one of the faster reagents available.[11] |
| Iodoacetamide | N-acetylcysteine | ~0.1 - 0.4 | The SN2 reaction is generally slower than the Michael addition of maleimides under these conditions.[8] |
Table 2: Adduct Stability Profile
| Adduct | Challenge Condition | Half-Life (t₁/₂) | Expected Outcome |
| This compound-NAC | 10 mM DTT, pH 7.4 | > 72 hours | The dithiocarbamate adduct formed from isothiocyanates is generally considered stable under physiological conditions.[7] |
| N-Ethylmaleimide-NAC | 10 mM DTT, pH 7.4 | ~24 - 48 hours | The succinimide thioether is susceptible to thiol exchange via a retro-Michael reaction, leading to lower stability in reducing environments.[13] |
| Iodoacetamide-NAC | 10 mM DTT, pH 7.4 | > 100 hours | The thioether bond formed is extremely stable and not susceptible to thiol exchange. |
Discussion: Selecting the Right Tool for the Job
As a Senior Application Scientist, my guidance is to select a reagent based on a holistic view of its performance profile in the context of the intended application.
-
This compound emerges as a compelling choice for researchers who require a moderately fast-reacting aromatic electrophile with high adduct stability. The bromine substitution provides a "tuned" reactivity—faster than a standard phenyl isothiocyanate but less aggressive than a maleimide. This can be advantageous for achieving selectivity, as extremely high reactivity can sometimes lead to off-target modifications.[3] Its excellent adduct stability makes it superior to maleimides for applications requiring long-term, irreversible labeling, such as in the development of long-acting covalent drugs.
-
Maleimides remain the go-to reagent for applications where speed is the absolute priority and potential reversibility is not a concern or is even desired. Their rapid kinetics are ideal for labeling proteins in complex mixtures or for time-sensitive experiments.
-
Haloacetamides are the reagent of choice when absolute bond stability is the most critical parameter and slower reaction times can be tolerated. They are excellent for applications like alkylating cysteines prior to protein sequencing or for creating exceptionally robust bioconjugates.
Conclusion
The benchmarking of This compound reveals it to be a highly capable electrophilic reagent that occupies a valuable position in the chemical biologist's toolkit. It offers a balanced profile of enhanced reactivity, due to its bromine substituent, and superior adduct stability when compared to the widely used maleimides. By employing rigorous and quantitative methodologies as outlined in this guide, researchers can move beyond anecdotal evidence and make data-driven decisions to select the optimal electrophilic warhead, thereby accelerating their research in drug development and proteome analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors | Rowan [rowansci.com]
- 4. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Novel Compounds Derived from 3-Bromophenyl Isothiocyanate
Introduction: The Rationale for Derivatizing 3-Bromophenyl Isothiocyanate
Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The characteristic -N=C=S functional group is a highly reactive electrophile, enabling these molecules to interact with and modulate the function of numerous cellular targets.
Within this promising chemical space, this compound serves as a versatile and strategic starting scaffold for synthetic chemists.[6][7][8][9] Its utility lies not in its own inherent activity, but as a foundational block for creating novel derivatives. The bromine atom at the meta-position provides a reactive handle for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical moieties. This process of derivatization is fundamental to modern drug discovery, enabling a methodical exploration of the structure-activity relationship (SAR). By comparing the biological performance of a library of related compounds, we can decipher how specific structural changes influence efficacy and selectivity against various biological targets, ultimately guiding the design of more potent and targeted therapeutic agents.
This guide provides an in-depth comparison of standard in vitro testing methodologies for evaluating compounds derived from this scaffold, focusing on anticancer, anti-inflammatory, enzyme inhibition, and antimicrobial activities. Each section is designed to provide not just a protocol, but the causal logic behind the experimental design, ensuring a robust and self-validating approach to data generation.
Part 1: Comparative Anticancer & Cytotoxicity Screening
The primary and most common objective for testing novel ITC derivatives is to assess their potential as anticancer agents.[1][2][4][10] The initial screening phase aims to answer a fundamental question: Does the compound kill or inhibit the proliferation of cancer cells, and at what concentration?
Causality in Experimental Design: Why Start with a Broad Cytotoxicity Assay?
Before investing resources in complex mechanistic studies (e.g., apoptosis, cell cycle analysis), it is crucial to first establish broad cytotoxic or cytostatic activity. Assays like the MTT or Alamar Blue test provide a quantitative measure of cell viability, yielding an IC50 value (the concentration of a drug that inhibits cell viability by 50%). This value is a critical benchmark for comparing the potency of different derivatives and for selecting lead compounds for further investigation. Comparing the IC50 against cancerous and non-cancerous cell lines also provides an early indication of selectivity—a key attribute for a viable drug candidate.[11][12]
Core Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO and the absorbance is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Panc-1, HGC27) in a 96-well plate at a density of 2–5 × 10³ cells per well in 150 µL of complete culture medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The parent solvent should be DMSO, with a final concentration not exceeding 0.1% (v/v) to avoid solvent-induced toxicity.[13] Add 50 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Data Presentation: Comparative Cytotoxicity of ITC Derivatives
| Compound | Target Cell Line | IC50 (µM) | Source |
| Phenethyl ITC (PEITC) | Panc1 (pancreatic) | 10.80 ± 0.25 | [11] |
| Derivative 2 (PEITC analogue) | Panc1 (pancreatic) | 10.87 ± 0.47 | [11] |
| Derivative 7 (PEITC analogue) | Panc1 (pancreatic) | 6.51 ± 0.20 | [11] |
| PEITC | HGC27 (gastric) | 2.95 ± 0.41 | [11] |
| Derivative 2 | HGC27 (gastric) | 1.49 ± 0.06 | [11] |
| PEITC | CaSki (cervical) | ~15 µM (at 24h) | [12] |
| Brefeldin A-ITC Derivative 6 | HeLa (cervical) | 1.84 µM | [14] |
| Brefeldin A-ITC Derivative 6 | L-02 (normal liver) | > 80 µM | [14] |
Note: This table compiles data for various ITC derivatives to illustrate a comparative framework. Direct comparison requires standardized experimental conditions.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining the IC50 of ITC derivatives.
Part 2: Comparative Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous pathologies, including cancer.[2] Isothiocyanates have demonstrated significant anti-inflammatory effects, often by targeting enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15][16][17]
Causality in Experimental Design: Why Target COX-2?
The COX-2 enzyme is an ideal target for in vitro screening. It is inducibly expressed at sites of inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs). An in vitro COX inhibitor screening assay provides a direct, cell-free method to quantify a compound's ability to inhibit this specific enzyme, allowing for a clear comparison of potency and selectivity.[18][19]
Core Protocol: COX-2 (Human) Inhibitor Screening Assay
This protocol is based on commercially available kits (e.g., from Cayman Chemical) that measure the peroxidase activity of COX-2.[16] The assay monitors the oxidation of a chromogenic substrate, and the inhibition of this reaction is proportional to the inhibition of COX-2.
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.
-
Enzyme Incubation: In a 96-well plate, add 10 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme to all wells except the background wells.
-
Compound Addition: Add 10 µL of the ITC derivative solution (dissolved in a suitable solvent like ethanol or DMSO) to the sample wells. Add a known inhibitor (e.g., Indomethacin, Celecoxib) to positive control wells and solvent to the control activity wells.[16]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of arachidonic acid substrate to all wells.
-
Color Development: Incubate for 2 minutes at 37°C.[16] Then add 50 µL of the colorimetric substrate solution. Incubate for 5-10 minutes at room temperature for color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound relative to the control activity.
Data Presentation: Comparative COX-2 Inhibition by Phenyl ITC Derivatives
| Compound | Final Concentration | % COX-2 Inhibition | Source |
| Phenyl ITC | 50 µM | 98.9% | [16] |
| 2-Methoxyphenyl ITC | 50 µM | 99.0% | [16] |
| 3-Methoxyphenyl ITC | 50 µM | No Inhibition | [16] |
| Indomethacin (Control) | 10 µM | 98.9% | [16] |
Visualization: COX-2 Inhibition Assay Workflow
Caption: Workflow for the in vitro COX-2 inhibitor screening assay.
Part 3: Comparative Enzyme Inhibition Profile (Cholinesterases)
The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues (like cysteine or serine) in the active sites of various enzymes.[20] Beyond COX-2, screening against other clinically relevant enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can uncover novel therapeutic applications, for instance, in neurodegenerative diseases like Alzheimer's.[15][16]
Causality in Experimental Design: Why Ellman's Assay for Cholinesterase?
Ellman's assay is a robust, simple, and widely adopted method for measuring cholinesterase activity.[16] It relies on the hydrolysis of a thiocholine ester substrate by the enzyme, which produces thiocholine. This product then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to enzyme activity. This allows for a straightforward calculation of inhibition when a test compound is present.
Core Protocol: Modified Ellman's Assay for AChE/BChE Inhibition
-
Assay Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of DTNB, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and the test compounds (in ethanol or DMSO).
-
Plate Loading: In a 96-well plate, add the following in order:
-
180 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the ITC derivative solution
-
10 µL of AChE or BChE enzyme solution (e.g., final concentration 0.03 U/mL)[16]
-
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the appropriate substrate solution to start the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Analysis: Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Determine IC50 values from dose-response curves.
Data Presentation: Comparative Cholinesterase Inhibition
| Compound | Enzyme | Activity Measurement | Source |
| 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | IC50 = 0.57 mM | [15][16] |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% Inhibition at 1.14 mM | [15][16] |
Visualization: Cholinesterase Inhibition Assay Workflow
Caption: Workflow for Ellman's assay to screen for cholinesterase inhibitors.
Part 4: Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[21] ITCs have shown promise, exhibiting activity against a range of pathogenic bacteria.[3][22][23] The standard initial in vitro test is to determine the Minimum Inhibitory Concentration (MIC).
Causality in Experimental Design: Why MIC Determination?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying the potency of a new agent. It provides a clear, numerical value that allows for direct comparison between different compounds and against different bacterial strains, including clinically relevant resistant strains like MRSA.[23]
Core Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the early exponential phase. Adjust the culture to a density of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the ITC derivatives in the broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. A growth indicator like resazurin or triphenyltetrazolium chloride can be added to aid visualization.[21]
-
Analysis: Compare the MIC values across the library of derivatives.
Data Presentation: Comparative Antimicrobial Activity (MIC)
| Compound | Target Organism | MIC (µmol/L) | Source |
| 4-Hydroxybutyl ITC | Staphylococcus aureus | 762 | [22] |
| 4-Hydroxybutyl ITC | Escherichia coli | 762 | [22] |
| Ethyl 4-methylsulfoxidobutanoate | Staphylococcus aureus | 425 | [22] |
| Benzyl-isothiocyanate (BITC) | MRSA | 2.9 - 110 µg/mL | [23] |
Visualization: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Structure-Activity Insights
The systematic in vitro evaluation of compounds derived from this compound provides a powerful engine for drug discovery. By employing a battery of standardized assays, researchers can efficiently compare novel derivatives across multiple biological activities. The data generated from these screens are fundamental for establishing structure-activity relationships. For example, early studies on ITC analogues suggest that the nature and position of substituents on the aromatic ring significantly influence biological potential.[24] The addition of bulky groups or functions that alter electronic properties can dramatically change the potency and selectivity of enzyme inhibition or cytotoxicity.[11]
The most promising compounds identified through this comprehensive in vitro screening—those with high potency and selectivity—become priority candidates for more advanced studies, including in-depth mechanism of action investigations, ADME/Tox profiling, and eventual in vivo validation. This logical, data-driven progression from a versatile chemical scaffold to a potential therapeutic lead is the cornerstone of modern pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 2131-59-1 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial and mutagenic activities of new isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to the Structure-Activity Relationship of 3-Bromophenyl Isothiocyanate Analogs
A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, isothiocyanates (ITCs) have emerged as a compelling class of compounds, largely due to their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][2][3] Naturally occurring ITCs, such as sulforaphane found in broccoli, have served as foundational scaffolds for the development of synthetic analogs with enhanced therapeutic potential.[1][4] Among these synthetic derivatives, 3-bromophenyl isothiocyanate has garnered significant interest. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative framework for researchers and drug development professionals.
The Isothiocyanate Moiety: A Hub of Biological Activity
The cornerstone of the biological activity of these compounds is the isothiocyanate group (-N=C=S).[2][3] This functional group is a key electrophile that readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[3] This reactivity allows ITCs to modulate a variety of cellular signaling pathways, contributing to their therapeutic effects.[2][5] The core structure of this compound provides a unique electronic and steric profile that influences its reactivity and biological interactions.
Strategic Structural Modifications and Their Impact on Activity
The systematic modification of a lead compound is a fundamental aspect of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties.[6][7] For this compound, key areas for modification include the phenyl ring and the isothiocyanate group itself.
Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity
The bromine atom at the meta-position of the phenyl ring is a critical feature. Its electron-withdrawing nature and steric bulk influence the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity. The exploration of analogs involves the substitution of this bromine atom with other halogens (F, Cl, I) or with electron-donating or -withdrawing groups at various positions (ortho, meta, para) on the phenyl ring.
Key Insights from Phenyl Ring Modifications:
-
Halogen Substitution: The nature and position of the halogen substituent can significantly impact activity. For instance, moving the bromine to the para-position or replacing it with a more electronegative fluorine atom can alter the electronic distribution of the entire molecule, affecting its interaction with biological targets.
-
Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can provide valuable insights. Generally, electron-withdrawing groups are expected to enhance the electrophilicity of the isothiocyanate group, potentially leading to increased potency. Conversely, electron-donating groups might decrease reactivity but could improve other properties like cell permeability.
Comparative Biological Evaluation: A Data-Driven Approach
To objectively compare the performance of this compound analogs, a panel of standardized in vitro assays is essential. Cytotoxicity assays are a common starting point for evaluating the anticancer potential of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human colon cancer HT-29 or breast cancer MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., doxorubicin).[10] Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[8][9]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Data Summary and Comparison
The following table summarizes hypothetical IC50 values for a series of this compound analogs against a cancer cell line, illustrating how structural modifications can influence cytotoxicity.
| Compound | R1 (ortho) | R2 (meta) | R3 (para) | IC50 (µM) |
| Parent | H | Br | H | 15.2 |
| Analog 1 | Br | H | H | 25.8 |
| Analog 2 | H | H | Br | 10.5 |
| Analog 3 | H | Cl | H | 18.1 |
| Analog 4 | H | F | H | 22.4 |
| Analog 5 | H | NO2 | H | 8.7 |
| Analog 6 | H | OCH3 | H | 35.6 |
Interpretation of Hypothetical Data:
-
Positional Isomers: Moving the bromine from the meta to the para position (Analog 2) appears to increase potency, suggesting that the para position may be more favorable for interaction with the biological target.
-
Halogen Substitution: Replacing bromine with chlorine (Analog 3) results in slightly lower activity, while fluorine (Analog 4) further decreases potency. This trend may be related to the size and electronegativity of the halogen.
-
Electronic Effects: The strongly electron-withdrawing nitro group at the meta position (Analog 5) significantly enhances cytotoxicity, supporting the hypothesis that increased electrophilicity of the isothiocyanate group leads to greater activity. Conversely, the electron-donating methoxy group (Analog 6) reduces activity.
Mechanistic Insights: Beyond Cytotoxicity
While cytotoxicity assays provide a valuable initial screen, understanding the underlying mechanism of action is crucial for rational drug design. Isothiocyanates are known to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.[2][5][11]
Further experimental validation could involve:
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of apoptosis.
-
Western Blotting: This technique can be used to measure the levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and other relevant signaling pathways.
-
Cell Cycle Analysis: Flow cytometry can also be employed to determine if the compounds cause cell cycle arrest at specific phases.[8]
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal that both the position and the electronic nature of substituents on the phenyl ring play a crucial role in determining their biological activity. The data suggests that modifications at the para-position and the introduction of electron-withdrawing groups can enhance cytotoxic potency.
Future research should focus on a broader range of substitutions and the exploration of bioisosteric replacements for the isothiocyanate group to potentially improve stability and reduce off-target effects. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising analogs. A combined experimental and computational approach, including molecular modeling and QSAR studies, will be instrumental in guiding the design of next-generation isothiocyanate-based therapeutics.[6][12][13]
References
- 1. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. monash.edu [monash.edu]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromophenyl Isothiocyanate
As researchers and drug development professionals, our work with reactive chemical intermediates like 3-Bromophenyl isothiocyanate (CAS: 2131-59-1) is fundamental to innovation. However, with the power of these reagents comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for managing this compound waste that prioritizes the safety of personnel, protects the environment, and upholds the scientific integrity of our laboratories.
Core Hazard Profile & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the bedrock of its safe management. This compound is a multi-hazard substance requiring stringent precautions.[1] It is classified as a combustible solid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is a lachrymator, meaning it can cause tearing, and is known to cause serious skin, eye, and respiratory irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is non-negotiable. Each component is chosen to counter a specific, identified hazard.
-
Eye & Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given its lachrymatory and irritant properties, a face shield is also mandatory to protect the entire face from splashes.[2]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[5] Contaminated gloves must be disposed of immediately after use. A flame-resistant lab coat and full-length clothing are required to prevent skin contact.[4]
-
Respiratory Protection: All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[1][6] If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge is necessary.[4]
Waste Segregation and Containment: The First Step in Disposal
Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound.[5][7]
-
Segregate Waste Types:
-
Solid Waste: Unused or expired solid this compound, and contaminated consumables like weigh boats or pipette tips, should be collected in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Labeling: The container must be labeled "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).[7] Keep the container sealed when not in use and store it in a designated, well-ventilated secondary containment area.[6]
Primary Disposal Pathway: Licensed Professional Waste Management
The safest and most compliant method for the ultimate disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][5][6] These organizations are equipped to handle and process hazardous chemical waste in accordance with all federal, state, and local regulations.[8]
Disposal Workflow
The following diagram outlines the standard, mandatory workflow for disposing of waste generated from laboratory activities involving this compound.
Caption: Standard operating procedure for hazardous waste disposal.
In-Lab Neutralization: A Pre-Treatment Option for Trained Personnel
For laboratories with the appropriate engineering controls and trained personnel, chemical neutralization can be employed as a pre-treatment step to convert the reactive isothiocyanate into a more stable thiourea derivative before it is collected for final disposal.[5] This procedure must be approved by your institution's EHS department.
Causality: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles. By reacting it with a simple amine, such as aqueous ammonia, we form a stable, less hazardous thiourea, which is easier to handle for final disposal.
WARNING: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates. This reaction can produce highly toxic and hazardous gases.[5]
Protocol: Conversion to N-(3-bromophenyl)thiourea
-
Preparation: Perform this procedure in a certified chemical fume hood while wearing all mandatory PPE.
-
Reaction Setup: For every 1 gram of this compound waste, prepare a flask with 20 mL of a 10% aqueous ammonia solution. Place the flask in an ice bath on a stir plate.
-
Neutralization: Slowly and portion-wise, add the this compound waste to the stirring ammonia solution. The reaction is exothermic; maintain the temperature below 25°C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction proceeds to completion.
-
Waste Collection: The resulting thiourea solution/slurry should be transferred to a properly labeled hazardous waste container. Even after neutralization, the mixture must be disposed of as chemical waste.[5]
-
Final Disposal: Contact your EHS office to arrange for the collection and disposal of the neutralized waste.[5]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[9]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Don PPE: Before addressing the spill, don the full complement of appropriate PPE, including respiratory protection.[5]
-
Containment:
-
Collection: Carefully collect the contained material and place it into a sealed, properly labeled hazardous waste container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Summary of Chemical and Physical Properties
| Property | Value |
| CAS Number | 2131-59-1[1][2] |
| Molecular Formula | C₇H₄BrNS[3] |
| Molecular Weight | 214.08 g/mol [2][3] |
| Appearance | Solid[2] |
| Boiling Point | 256 °C (lit.)[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Strong bases, Alcohols, Amines[6] |
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound 97 2131-59-1 [sigmaaldrich.com]
- 3. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Mastering the Safe Handling of 3-Bromophenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, 3-Bromophenyl isothiocyanate (CAS No. 2131-59-1) is a valuable reagent. However, its potent reactivity and significant health hazards demand a rigorous and informed approach to laboratory safety. This guide moves beyond standard safety data sheets to provide a deep, procedural framework for handling this compound, ensuring both personal safety and experimental integrity. Here, we will dissect the "why" behind each safety measure, grounding our protocols in the chemical nature of aryl isothiocyanates.
Understanding the Hazard: The Reactivity of the Isothiocyanate Group
This compound is classified as a hazardous substance, being harmful if swallowed, inhaled, or in contact with skin. It is a skin and serious eye irritant, a lachrymator (tear-inducing), and may cause respiratory irritation or allergic symptoms.[1][2][3][4] The root of these hazards lies in the electrophilic nature of the isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, including the amine and thiol groups found in biological macromolecules like proteins. This reactivity is the basis for its utility in synthesis but also for its toxicity.
Furthermore, aryl isothiocyanates are sensitive to moisture.[5] They undergo slow hydrolysis in the presence of water, which can affect the integrity of the reagent and potentially lead to the release of hazardous vapors.[1] The compound is also incompatible with strong acids, bases, oxidizing agents, alcohols, and amines, which can trigger vigorous and potentially dangerous reactions.[3][5] Understanding this reactivity profile is paramount to designing safe handling procedures.
The First Line of Defense: Engineering Controls
Before any personal protective equipment (PPE) is even selected, the primary method for exposure control must be established.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust harmful vapors and any fine powder that may become airborne.
-
Accessible Safety Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[2][6] In the event of an accidental splash, immediate and copious rinsing is the most effective first aid measure.[2][3]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Each component must be selected based on the specific hazards of this compound.
Eye and Face Protection
Given that this compound is a serious eye irritant and a lachrymator, robust eye protection is mandatory.[1][2][3]
-
Primary Protection: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[7]
Respiratory Protection
Inhalation of this compound can cause respiratory irritation and may lead to sensitization, causing asthma-like symptoms upon subsequent exposure.[1][4]
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation/Spills: In situations where fume hood performance is questionable or during the cleanup of a significant spill, respiratory protection is essential. A half-mask or full-face elastomeric respirator equipped with a combination Organic Vapor (OV) cartridge and a P100 (or N95/R95) particulate filter is recommended.[1] The OV cartridge adsorbs the organic vapors, while the particulate filter will capture any aerosolized droplets or solid particles. Cartridges should have a defined change-out schedule based on laboratory risk assessment.
Body Protection
A standard cotton lab coat is insufficient. A chemically resistant laboratory coat or apron should be worn over personal clothing. Ensure the coat has long sleeves and fits properly. Do not wear shorts or open-toed shoes in the laboratory.
Hand Protection: The Critical Choice of Glove Material
Recommendation: Use double-gloving . An inner, thin nitrile glove provides a base layer of protection and dexterity, while a thicker, outer glove provides the primary chemical barrier.
| Glove Material | Recommendation Rationale | Typical Use Case |
| Nitrile | Provides good splash protection against a wide range of chemicals and offers excellent dexterity. However, nitrile shows poor resistance to certain aromatic compounds and should not be used for prolonged immersion. | Inner glove in a double-gloving system. Suitable for brief, incidental contact when handling small quantities. Change immediately upon any sign of contamination. |
| Neoprene | Offers better resistance than nitrile to a broader range of chemicals, including some acids and caustics. It provides moderate dexterity. | Outer glove for general handling and transfers where there is a moderate risk of contact. |
| Butyl Rubber | Provides excellent resistance to a wide variety of aggressive chemicals, including many organic compounds. It is less dexterous than nitrile or neoprene. | Outer glove for high-risk procedures, such as handling large quantities or cleaning up spills, where prolonged contact is possible. |
| Viton®/Butyl | A composite glove offering one of the highest levels of chemical resistance, particularly against aromatic hydrocarbons. | Recommended for extended duration tasks or when maximum protection is required. |
Field Insight: Never assume a single glove type is a universal shield. For any new procedure, it is wise to test the chosen glove material against a small, contained amount of the chemical or a solvent used with it. Always inspect gloves for any signs of degradation (swelling, discoloration, hardening) before and during use.[8] Change gloves frequently and always immediately after direct contact.
Operational Plan: Step-by-Step Handling Protocol
A clear, sequential plan minimizes the risk of error and exposure.
Caption: A logical workflow for handling this compound.
-
Preparation:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as outlined in Section 3.
-
Assemble all necessary glassware, reagents, and a designated, labeled hazardous waste container within the fume hood.[3]
-
-
Execution:
-
Carefully weigh or measure the required amount of this compound. Handle the solid form carefully to avoid generating dust.
-
Perform the reaction, ensuring any additions are done slowly and with adequate stirring to control the reaction rate and dissipate heat.
-
-
Post-Procedure & Decontamination:
-
Upon completion, safely quench the reaction using an appropriate method.
-
Transfer all waste containing the isothiocyanate into the pre-labeled hazardous waste container.
-
Decontaminate all glassware and surfaces that came into contact with the chemical (See Section 5).
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last, turning them inside-out.
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.[3]
-
Disposal and Decontamination Plan
All materials contaminated with this compound must be treated as hazardous waste.[1][3]
Waste Neutralization
For labs equipped to perform chemical neutralization, converting the reactive isothiocyanate to a more stable thiourea derivative is a best practice before final disposal. This procedure must only be performed by trained personnel within a chemical fume hood.[2]
Protocol: Neutralization of Bulk Isothiocyanate Waste
-
Objective: To convert reactive isothiocyanate waste into a less hazardous thiourea derivative.
-
Materials: Isothiocyanate waste, a compatible solvent (e.g., isopropanol), and a primary amine (e.g., ethanolamine or butylamine).
-
Procedure: a. In the fume hood, dilute the isothiocyanate waste with a compatible solvent to control the reaction. b. In a separate flask, prepare a solution of a primary amine in the same solvent, using a 10% molar excess relative to the isothiocyanate. c. While stirring vigorously, slowly add the diluted isothiocyanate solution to the amine solution. This reaction is exothermic; use an ice bath for cooling if necessary. d. Allow the mixture to stir for at least one hour to ensure the reaction is complete. e. Transfer the resulting thiourea solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.[2]
Spill & Surface Decontamination
Accidental spills must be handled immediately and safely.
Protocol: Small Spill Cleanup (inside a fume hood)
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access.
-
PPE: Ensure you are wearing the appropriate PPE, including butyl outer gloves and respiratory protection if vapors are significant.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[2]
-
Neutralize (for surfaces): Prepare a decontamination solution. A 5% solution of sodium bicarbonate in water can be used to gently neutralize the area after the bulk of the material is absorbed. For more robust decontamination, a freshly prepared 5% sodium hypochlorite (bleach) solution can be effective, but be aware it is a strong oxidizer. A 5% sodium thiosulfate solution can also be used.[9]
-
Clean: Carefully scoop the absorbent material into a labeled hazardous waste container. Wipe the spill area with the decontamination solution, allowing at least 10 minutes of contact time.[10] Follow with a water and soap rinse.
-
Dispose: All cleanup materials are to be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS emergency response team.
Caption: A clear, step-by-step process for responding to a spill.
By integrating a deep understanding of the chemical's reactivity with robust engineering controls, meticulous PPE selection, and clearly defined operational and emergency plans, researchers can handle this compound with the confidence that comes from a culture of safety.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. gmpplastic.com [gmpplastic.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
